molecular formula C21H39NO3S B12331536 Isopropylamine dodecylbenzenesulfonate

Isopropylamine dodecylbenzenesulfonate

Cat. No.: B12331536
M. Wt: 385.6 g/mol
InChI Key: WJRMGBWBIGOIOF-UHFFFAOYSA-N
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Description

Isopropylamine dodecylbenzenesulfonate is a useful research compound. Its molecular formula is C21H39NO3S and its molecular weight is 385.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H39NO3S

Molecular Weight

385.6 g/mol

IUPAC Name

dodecyl benzenesulfonate;propan-2-amine

InChI

InChI=1S/C18H30O3S.C3H9N/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;1-3(2)4/h11-13,15-16H,2-10,14,17H2,1H3;3H,4H2,1-2H3

InChI Key

WJRMGBWBIGOIOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.CC(C)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamine (B41738) dodecylbenzenesulfonate is a versatile anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family. This technical guide provides a comprehensive overview of its core chemical and physical properties, stability, and solubility. Detailed experimental protocols for the characterization of these properties are presented to facilitate reproducible research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this surfactant may be utilized.

Chemical Identity and Structure

Isopropylamine dodecylbenzenesulfonate is the salt formed from the neutralization of dodecylbenzenesulfonic acid with isopropylamine. The dodecyl group is typically a linear chain, making it a linear alkylbenzene sulfonate (LAS), which is known for its biodegradability.

  • IUPAC Name: 2-dodecylbenzenesulfonic acid;propan-2-amine

  • Molecular Formula: C₂₁H₃₉NO₃S

  • Synonyms: Isopropylamine alkylbenzene sulfonate, IPA-LAS, Isopropylammonium dodecylbenzenesulfonate.[1]

  • CAS Numbers: 26264-05-1 (for the specific C12 isomer), 68584-24-7 (for the industrial mixture of C10-C16 alkyl chains).

The molecular structure consists of a hydrophilic sulfonate head group, a hydrophobic dodecylbenzene (B1670861) tail, and an isopropylamine counter-ion. This amphiphilic nature is the basis for its surface-active properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference/Source
Molecular Weight 385.6 g/mol [2][3]
Appearance Viscous yellow to amber liquid[4]
Odor Slight[5]
Density 1.06 g/cm³ at 25 °C[5]
Boiling Point 110 °C (230 °F)[5]
Flash Point 98 °C (208 °F)[5]
Viscosity < 10,000 mPa.s at 22 °C[5]
pH (20% in IPA/H₂O) 3.0 - 6.5[4][5]

Solubility and Dispersibility

The solubility of this compound is a key characteristic for its application. It exhibits excellent solubility in most organic solvents.[4] Its behavior in aqueous media is more complex. While some sources describe it as soluble in water, it is more accurately characterized as "dispersible".[5] This is due to its surfactant nature, where at concentrations above the critical micelle concentration (CMC), it forms micelles that create a stable dispersion, giving the appearance of a solution.

Table 2: Solubility Profile

SolventSolubility/DispersibilityReference/Source
Water Dispersible[5]
Organic Solvents Excellent solubility[4]

Stability and Reactivity

This compound is generally stable under normal storage conditions. As the salt of a strong acid (dodecylbenzenesulfonic acid) and a weak base (isopropylamine), its aqueous solutions can be slightly acidic.

  • Reactivity: It can react with strong bases. It is also incompatible with strong oxidizing agents.

  • Hazardous Decomposition: Under fire conditions, toxic oxides of nitrogen may be formed.

  • Chemical Stability: It is stable in the presence of strong acids and bases and does not typically polymerize.

Experimental Protocols

This section provides detailed methodologies for the determination of key properties of this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Surface tension measurements are commonly used to determine the CMC.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.

Determination of Solubility/Dispersibility

Protocol for Aqueous Dispersibility:

  • Visual Method: Add incremental amounts of this compound to a known volume of deionized water at a constant temperature with stirring.

  • Observation: Observe the solution for clarity, turbidity, and the formation of a separate phase. The point at which the solution becomes persistently cloudy or phase separation occurs indicates the limit of dispersibility.

Protocol for Solubility in Organic Solvents:

  • Gravimetric Method: Add an excess amount of this compound to a known volume of the organic solvent.

  • Equilibration: Stir the mixture at a constant temperature for a sufficient time to reach equilibrium.

  • Separation and Evaporation: Separate the undissolved portion by filtration or centrifugation. Take a known volume of the saturated solution and evaporate the solvent.

  • Calculation: Weigh the remaining residue to determine the mass of dissolved surfactant and calculate the solubility.

Stability Testing

Stability studies are essential to determine the shelf-life and storage conditions.

Protocol:

  • Sample Preparation: Prepare multiple samples of this compound in appropriate containers.

  • Storage Conditions: Store the samples under various conditions of temperature and humidity (e.g., accelerated conditions like 40°C/75% RH and long-term conditions like 25°C/60% RH).

  • Testing at Intervals: At specified time intervals (e.g., 0, 3, 6, 12 months), withdraw samples and analyze them for key parameters such as:

    • Appearance and physical state

    • pH of a standard dilution

    • Assay of the active ingredient (e.g., by titration or HPLC)

    • Presence of degradation products (e.g., by chromatography)

  • Data Analysis: Analyze the data to determine the rate of degradation and establish a shelf-life.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

Caption: Workflow for the chemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, supported by tabulated data and comprehensive experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in scientific research and drug development, enabling a deeper understanding and effective utilization of this important anionic surfactant.

References

An In-depth Technical Guide to the Synthesis and Purification of Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isopropylamine (B41738) dodecylbenzenesulfonate, an anionic surfactant with wide-ranging industrial applications. The document details the chemical reactions, experimental procedures, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Isopropylamine dodecylbenzenesulfonate is an organic compound formed from the neutralization of dodecylbenzenesulfonic acid with isopropylamine.[1] It belongs to the linear alkylbenzene sulfonate (LAS) family of surfactants, which are extensively used in various sectors, including the production of detergents, emulsifiers, and as agents in industrial processes.[2][3] The amphiphilic nature of the molecule, possessing both a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to reduce the surface tension between oil and water, enabling the formation of micelles that encapsulate and remove grease and oil particles.[2]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. Dodecylbenzene (B1670861) sulfonic acid, a strong organic acid, is reacted with isopropylamine, a weak base, to form the corresponding salt.[1][4]

Reaction Mechanism

The reaction proceeds via the transfer of a proton (H+) from the sulfonic acid group (-SO3H) of dodecylbenzene sulfonic acid to the lone pair of electrons on the nitrogen atom of isopropylamine. This results in the formation of the dodecylbenzenesulfonate anion and the isopropylammonium cation, which are held together by electrostatic attraction.

Reaction Mechanism cluster_reactants Reactants cluster_products Products DBSA Dodecylbenzene Sulfonic Acid IDBS Isopropylamine Dodecylbenzenesulfonate DBSA->IDBS + Isopropylamine IPA Isopropylamine IPA->IDBS + Dodecylbenzene Sulfonic Acid

Caption: General overview of the synthesis reaction.

Experimental Protocol (Laboratory Scale)

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Dodecylbenzene sulfonic acid (DBSA)

  • Isopropylamine (IPA)

  • Deionized water

  • Methanol (B129727)

  • Suitable reaction vessel (e.g., glass-lined reactor or round-bottom flask)

  • Stirring apparatus

  • Cooling bath (e.g., ice-water bath)

  • pH meter or pH indicator strips

Procedure:

  • In a well-ventilated fume hood, charge the reaction vessel with a predetermined amount of dodecylbenzene sulfonic acid and deionized water.

  • Begin stirring the mixture and cool the vessel to 10-15°C using a cooling bath.[5]

  • Slowly add a stoichiometric amount of isopropylamine to the cooled and stirred solution over a period of 60-120 minutes. The addition should be controlled to maintain the temperature within the 10-15°C range.[5]

  • After the complete addition of isopropylamine, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.[5]

  • Prepare a 10% weight solution of the product in methanol and measure its pH.[5]

  • Adjust the pH of the bulk product to a range of 4.5 to 5.5 by adding small amounts of either dodecylbenzene sulfonic acid or isopropylamine as needed.[5]

  • The final product will be a yellow, viscous fluid.[5]

Purification of this compound

Purification of the synthesized product is crucial to remove any unreacted starting materials, byproducts such as sulfones, and excess reactants. Common methods for purifying alkylbenzene sulfonates include liquid-liquid extraction and recrystallization.

Liquid-Liquid Extraction

This method is effective for separating the active ingredient from unsulfonated oils and inorganic salts.

Protocol:

  • Dissolve the crude this compound in a suitable solvent system, such as a mixture of isopropanol (B130326) and water.

  • Extract the solution with a non-polar solvent like hexane (B92381) or petroleum ether to remove unsulfonated oils. The non-polar impurities will partition into the organic phase, while the more polar surfactant remains in the aqueous/isopropanol phase.

  • Separate the two phases using a separatory funnel.

  • Repeat the extraction of the aqueous phase with fresh non-polar solvent to maximize the removal of impurities.

  • The purified product can then be recovered by evaporating the solvent from the aqueous phase under reduced pressure.

Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

Protocol:

  • Select a suitable solvent or solvent mixture in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Propan-2-ol or a mixture of ethanol (B145695) and water are potential candidates.

  • Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering it.

  • Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Product Crude Isopropylamine Dodecylbenzenesulfonate Dissolution Dissolve in Aqueous/Alcohol Solvent Crude Product->Dissolution Extraction Liquid-Liquid Extraction with Non-Polar Solvent Dissolution->Extraction Separation Separate Aqueous and Organic Phases Extraction->Separation Evaporation Evaporate Solvent from Aqueous Phase Separation->Evaporation Pure Product Purified Isopropylamine Dodecylbenzenesulfonate Evaporation->Pure Product

Caption: Workflow for the purification of this compound.

Quantitative Data and Characterization

The following tables summarize key quantitative data for this compound and its precursors.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₂₁H₃₉NO₃S
Molecular Weight 385.6 g/mol
Appearance Yellow viscous fluid[5]
Solubility Soluble in water[4]

Table 2: Typical Composition of Commercial Product

ComponentWeight PercentageReference
Isopropylamine Dodecylbenzene Sulfonate 85 - 98%[5]
Water 10 - 20% (in initial reaction mixture)[5]
Anti-foaming agent 1 - 2% (optional)[5]

Table 3: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts / Bands
¹H NMR Aromatic protons (benzene ring): ~7.0-8.0 ppmAlkyl chain protons: ~0.8-1.6 ppmIsopropyl group protons (from cation): ~1.2 ppm (CH₃) and ~3.1 ppm (CH)
FTIR S=O stretching (sulfonate): ~1000-1100 cm⁻¹C-H stretching (alkyl and aromatic): ~2850-3100 cm⁻¹N-H stretching (ammonium): ~3200-3400 cm⁻¹

Note: Predicted data is based on the known spectra of dodecylbenzene sulfonic acid, isopropylamine, and related sulfonate salts.

Mechanism of Action as a Surfactant

The effectiveness of this compound as a surfactant stems from its amphiphilic molecular structure.

Micelle_Formation cluster_micelle Micelle Structure cluster_water Aqueous Environment Oil Droplet Oil Surfactant1 S Surfactant1->Oil Droplet Hydrophobic Tail Surfactant2 S Surfactant2->Oil Droplet Surfactant3 S Surfactant3->Oil Droplet Surfactant4 S Surfactant4->Oil Droplet Surfactant5 S Surfactant5->Oil Droplet Surfactant6 S Surfactant6->Oil Droplet Water1 H₂O Water2 H₂O Water3 H₂O

Caption: Diagram of micelle formation encapsulating an oil droplet.

The hydrophobic alkylbenzene "tails" orient themselves towards oily substances, while the hydrophilic sulfonate "heads" remain in contact with the aqueous phase.[2] Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell.[2] This structure allows for the encapsulation and solubilization of oils and greases in water, facilitating their removal.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The synthesis via neutralization is a robust and scalable process. Effective purification can be achieved through standard laboratory techniques such as liquid-liquid extraction and recrystallization to yield a high-purity product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field.

References

Technical Whitepaper: The Surfactant Mechanism of Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of action of Isopropylamine (B41738) Dodecylbenzenesulfonate as a surfactant, designed for researchers, scientists, and drug development professionals.

Introduction

Isopropylamine Dodecylbenzenesulfonate is a high-performance anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family.[1] It is synthesized from the neutralization of dodecylbenzenesulfonic acid with isopropylamine.[2] This compound is valued for its robust performance, cost-effectiveness, and biodegradability, making it a critical component in numerous industrial, and household applications.[1][3] Its utility spans from emulsifiers in agricultural products and emulsion polymerization to detergents in cleaning products and corrosion inhibitors in the oil and gas industry.[1][4][5][6] This technical guide provides an in-depth exploration of its core mechanism of action as a surfactant, focusing on its molecular structure, interfacial behavior, and micellization properties.

1.0 Molecular Structure and Amphiphilic Nature

The efficacy of this compound as a surfactant is rooted in its amphiphilic molecular structure. Each molecule consists of two distinct parts: a hydrophilic (water-attracting) "head" and a hydrophobic (water-repelling) "tail".[1]

  • Hydrophilic Head: This polar portion is composed of a sulfonate group (-SO₃⁻) neutralized by an isopropylammonium cation ((CH₃)₂CHNH₃⁺). This ionic group is readily soluble in water and other polar solvents.

  • Hydrophobic Tail: This nonpolar portion consists of a long dodecylbenzene (B1670861) group (a C₁₂ alkyl chain attached to a benzene (B151609) ring). This hydrocarbon tail is insoluble in water but highly soluble in nonpolar substances like oils and greases.[1]

This dual-character structure is the fundamental reason for its surface-active properties.[1]

cluster_hydrophilic Hydrophilic Head cluster_hydrophobic Hydrophobic Tail Head_Label Sulfonate Group (SO₃⁻) + Isopropylammonium (C₃H₁₀N⁺) Tail_Label Dodecylbenzene Group (C₁₂H₂₅-C₆H₄) C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 C11 C10->C11 Benzene C11->Benzene Head Benzene->Head

Figure 1: Simplified molecular structure of this compound.

2.0 Core Mechanism of Action

Surfactants function by adsorbing at interfaces (e.g., between water and air, or water and oil) and altering the properties of that interface.

2.1 Reduction of Surface and Interfacial Tension In an aqueous system, the hydrophobic tails of the surfactant molecules are repelled by the polar water molecules. To minimize this unfavorable interaction, the surfactant molecules preferentially migrate to the interfaces. At the air-water interface, they orient themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water. At an oil-water interface, the tails project into the oil phase while the heads remain in the aqueous phase.

This alignment disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension (at the air-water interface) or interfacial tension (at the oil-water interface).[1][7] This fundamental mechanism is responsible for its properties as a wetting agent, emulsifier, and detergent.[2]

cluster_oil Oil Phase cluster_water Aqueous Phase p1 p2 p3 p4 p5 p6 w1 w2 w3 w4 w5 w6 S1_head S1_tail S1_tail->S1_head S2_head S2_tail S2_tail->S2_head S3_head S3_tail S3_tail->S3_head S4_head S4_tail S4_tail->S4_head S5_head S5_tail S5_tail->S5_head

Figure 2: Orientation of surfactant molecules at an oil-water interface.

2.2 Micelle Formation and Critical Micelle Concentration (CMC) As the concentration of the surfactant in a solution increases, the interface becomes saturated with surfactant molecules. Beyond this point, adding more surfactant becomes energetically unfavorable. To shield their hydrophobic tails from the water, the surfactant molecules begin to self-assemble into spherical structures called micelles.[1][8] This process is known as micellization.

A micelle is a colloidal aggregate where the hydrophobic tails are sequestered in the core, and the hydrophilic heads form an outer shell, facing the aqueous phase.[8] The specific concentration at which micelles begin to form is a critical characteristic of any surfactant and is known as the Critical Micelle Concentration (CMC) .[9] Below the CMC, the surfactant exists primarily as individual molecules (monomers), and surface tension decreases significantly with concentration. Above the CMC, the surface tension remains relatively constant, as any additional surfactant molecules form new micelles.[8][9]

The ability of micelles to encapsulate nonpolar substances (like oil and grease) within their hydrophobic cores is the primary mechanism behind detergency and solubilization.[1]

cluster_below Below CMC cluster_above Above CMC m1 m2 m3 m4 m5 h1 t1 t1->h1 h2 t2 t2->h2 h3 t3 t3->h3 h4 t4 t4->h4 h5 t5 t5->h5 center n1 n2 n3 n4 n5 n6 t_n1 t_n1->n1 t_n2 t_n2->n2 t_n3 t_n3->n3 t_n4 t_n4->n4 t_n5 t_n5->n5 t_n6 t_n6->n6 Arrow Increasing Surfactant Concentration → start Start: Prepare Surfactant Stock Solution prep Prepare Serial Dilutions (e.g., 20 different concentrations) start->prep measure Measure Physical Property (Surface Tension or Conductivity) prep->measure plot Plot Property vs. log(Concentration) measure->plot analyze Identify Break Point in the Plot plot->analyze result Result: Determine CMC analyze->result

References

The Amphiphilic Nature of Isopropylamine Dodecylbenzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isopropylamine dodecylbenzenesulfonate is a versatile anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family. Its efficacy in a wide range of industrial applications, from enhanced oil recovery to high-performance cleaning agents, is derived from its pronounced amphiphilic character. This technical guide provides an in-depth exploration of the core principles governing the amphiphilic nature of this compound, its synthesis, and its potential applications in drug delivery systems. While specific quantitative data for this particular salt is not extensively available in public literature, this guide leverages data from the closely related sodium dodecylbenzenesulfonate (SDBS) to illustrate key concepts such as critical micelle concentration (CMC) and surface tension. Detailed experimental protocols for synthesis and characterization are also provided to facilitate further research and development.

Molecular Structure and Amphiphilic Character

The fundamental efficacy of this compound as a surfactant originates from its amphiphilic molecular structure. Each molecule is comprised of two distinct moieties with opposing affinities for polar and non-polar environments:

  • A Hydrophilic Head: This portion of the molecule is the water-attracting (hydrophilic) sulfonate group (-SO₃⁻) ionically bonded to an isopropylammonium cation ([CH(CH₃)₂NH₃]⁺). This ionic headgroup readily interacts with water and other polar solvents.

  • A Hydrophobic Tail: A long-chain alkylbenzene constitutes the water-repelling (hydrophobic) tail. This non-polar hydrocarbon tail is responsible for the surfactant's affinity for oils, greases, and other non-polar substances.

This dual nature allows this compound to position itself at the interface between immiscible phases, such as oil and water, thereby reducing the interfacial tension.

Caption: Molecular structure of this compound.

Physicochemical Properties and Micellization

The amphiphilic nature of this compound governs its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, the surfactant molecules primarily exist as monomers and tend to adsorb at interfaces. Above the CMC, any additional surfactant added to the solution will preferentially form micelles. This phenomenon is crucial for the surfactant's detergency and solubilization capabilities.

Surface Tension

In an aqueous solution, surfactant monomers will migrate to the surface, with their hydrophobic tails oriented away from the water, leading to a significant reduction in the surface tension of the water. As the surfactant concentration increases, the surface becomes saturated with monomers. Once the CMC is reached, the surface tension remains relatively constant, as any further addition of surfactant results in the formation of micelles within the bulk of the solution.

Hydrophilic-Lipophilic Balance (HLB)

Quantitative Data on Amphiphilic Properties

As specific experimental data for this compound is not widely published, the following table presents representative data for the closely related and well-characterized Sodium Dodecylbenzenesulfonate (SDBS) to illustrate the typical range of values for a linear alkylbenzene sulfonate.

PropertyValue (for Sodium Dodecylbenzenesulfonate)UnitsConditions
Critical Micelle Concentration (CMC) 3.77 x 10⁻⁴mol/L25 °C in deionized water
Surface Tension at CMC ~30-35mN/m25 °C in deionized water

Note: This data is for Sodium Dodecylbenzenesulfonate and is provided for illustrative purposes due to the lack of available data for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • Dodecylbenzene sulfonic acid (DBSA)

  • Isopropylamine

  • Deionized water

  • Glass-lined reactor with stirrer, chiller, and charging ports

Protocol:

  • Charge the glass-lined reactor with Dodecylbenzene sulfonic acid (20-60 wt%) and deionized water (10-20 wt%).

  • Cool the mixture to 10°C with constant agitation.

  • Stoichiometrically add Isopropylamine (20-60 wt%) over a period of 60-120 minutes.

  • Maintain the temperature between 10 to 15°C during the addition of Isopropylamine using the chiller to manage the exothermic reaction.

  • After the complete addition of Isopropylamine, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • The final product will be a yellow, viscous fluid. The pH of a 10% solution in methanol (B129727) should be adjusted to a range of 4.5 to 5.5 by adding small amounts of DBSA or Isopropylamine as needed.

Synthesis_Workflow DBSA Dodecylbenzene Sulfonic Acid Reactor Glass-lined Reactor (10°C) DBSA->Reactor IPA Isopropylamine IPA->Reactor Mixing Stirring and Cooling (10-15°C) Reactor->Mixing Reaction Neutralization Reaction Mixing->Reaction FinalProduct Isopropylamine Dodecylbenzenesulfonate Reaction->FinalProduct

Caption: Synthesis workflow for this compound.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant. The choice of method depends on the nature of the surfactant and the available instrumentation.

a) Tensiometry:

  • Prepare a series of aqueous solutions of this compound with increasing concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plot shows a sharp break, after which the surface tension remains relatively constant.

b) Conductometry:

  • Prepare a stock solution of this compound in deionized water.

  • Place a known volume of deionized water in a beaker with a conductivity probe.

  • Titrate the water with the surfactant stock solution, recording the conductivity after each addition and thorough mixing.

  • Plot the conductivity as a function of the surfactant concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC. This method is suitable for ionic surfactants like this compound.

c) Fluorescence Spectroscopy:

  • Prepare a series of surfactant solutions of varying concentrations.

  • Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.

  • Measure the fluorescence emission spectrum of each solution.

  • The ratio of the intensity of the first and third vibronic peaks of pyrene (B120774) (I₁/I₃) is sensitive to the polarity of the microenvironment.

  • Plot the I₁/I₃ ratio as a function of the surfactant concentration. A sharp decrease in this ratio indicates the partitioning of the probe into the non-polar micellar core, and the inflection point of this sigmoidal curve corresponds to the CMC.

Micelle Formation and Applications in Drug Delivery

Above the CMC, this compound molecules self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic heads form the outer corona, interacting with the surrounding water.

This micellar core provides a non-polar microenvironment that can encapsulate hydrophobic (poorly water-soluble) drug molecules. This solubilization capability is of significant interest in drug delivery, as it can enhance the bioavailability of hydrophobic drugs. The resulting drug-loaded micelles can potentially improve drug stability and provide a means for targeted drug delivery.

Caption: Micelle formation and encapsulation of a hydrophobic drug.

Conclusion

This compound is a potent anionic surfactant whose functionality is dictated by its amphiphilic molecular structure. This dual character enables it to reduce interfacial tension and form micelles in aqueous solutions, properties that are fundamental to its widespread industrial use. While specific quantitative data on its amphiphilic properties remain to be extensively documented in publicly accessible literature, its behavior can be inferred from closely related linear alkylbenzene sulfonates. The ability of this compound to form micelles that can encapsulate non-polar molecules suggests its potential as an excipient in drug delivery systems for enhancing the solubility and bioavailability of hydrophobic therapeutic agents. Further research into the precise characterization of its amphiphilic properties is warranted to fully explore its potential in pharmaceutical and other advanced applications.

An In-depth Technical Guide to the Molecular Structure of Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamine (B41738) dodecylbenzenesulfonate is a salt formed from the neutralization of dodecylbenzenesulfonic acid with isopropylamine. This amphiphilic molecule possesses both a hydrophilic sulfonate head and a hydrophobic dodecylbenzene (B1670861) tail, making it an effective surfactant with wide-ranging industrial applications. This technical guide provides a detailed analysis of its molecular structure, physicochemical properties, and common analytical methodologies. Due to the limited availability of specific spectral data for the salt, this guide presents an analysis based on the constituent molecules.

Molecular Structure and Properties

Isopropylamine dodecylbenzenesulfonate is an ionic compound with the chemical formula C₂₁H₃₉NO₃S.[1][2][3] The structure consists of an isopropylammonium cation and a dodecylbenzenesulfonate anion. The anionic portion is characterized by a long, flexible dodecyl chain attached to a rigid benzene (B151609) ring, which in turn is bonded to a sulfonate group. The cationic counterpart is the protonated form of isopropylamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₁H₃₉NO₃S[1][2][3]
Molecular Weight 385.6 g/mol [1][2][3]
Appearance Off-white solid or amber liquid[4][5]
Odor Sweet petroleum-like or slight[4][5]
Solubility Dispersible in water[5]
pH (of solution) 5.0 - 6.5[5]
Boiling Point 110 °C (230 °F)[5]
Flash Point 98 °C (208 °F)[5]
Relative Density 1.06 @ 25 °C (water = 1)[5]

Table 1: Physicochemical properties of this compound.

Structural Diagram

The molecular structure of this compound is depicted in the following diagram, illustrating the ionic bond between the isopropylammonium cation and the dodecylbenzenesulfonate anion.

Molecular structure of this compound.

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the direct neutralization of dodecylbenzenesulfonic acid with isopropylamine. A typical laboratory-scale protocol is as follows:

  • Reaction Setup: A reactor equipped with a stirrer, cooling system, and an addition funnel is charged with a predetermined amount of dodecylbenzenesulfonic acid.

  • Cooling: The acid is cooled to a temperature between 10-15°C with continuous agitation.

  • Neutralization: Isopropylamine is added dropwise to the cooled acid. This is an exothermic reaction, and the temperature should be carefully controlled to remain within the specified range.

  • Stirring: After the complete addition of isopropylamine, the mixture is stirred for an additional 30 minutes to ensure the reaction goes to completion.

  • pH Adjustment: The pH of the resulting solution is measured and adjusted to a range of 4.5 to 5.5 by the addition of either dodecylbenzenesulfonic acid or isopropylamine as needed.

  • Final Product: The final product is a viscous liquid, which can be further purified if necessary.

Analytical Methods

The analysis of this compound can be performed using reverse-phase HPLC. A general protocol for the analysis of surfactants is outlined below:

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. The specific gradient program will depend on the desired separation.

  • Detection: As many surfactants lack a strong chromophore, an ELSD is often preferred for detection.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

The following diagram illustrates a typical workflow for HPLC analysis.

cluster_workflow HPLC Analysis Workflow prep Sample Preparation (Dissolution & Filtration) hplc HPLC System (Pump, Injector, Column) prep->hplc detection Detection (UV-Vis or ELSD) hplc->detection analysis Data Analysis (Chromatogram) detection->analysis cluster_relationship Structure-Property Relationship structure Amphiphilic Molecular Structure hydrophobic Hydrophobic Dodecylbenzene Tail structure->hydrophobic hydrophilic Hydrophilic Sulfonate Head & Isopropylammonium Cation structure->hydrophilic surfactant Surfactant Properties (e.g., Emulsification) hydrophobic->surfactant hydrophilic->surfactant

References

Critical micelle concentration of Isopropylamine dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Determination of the Critical Micelle Concentration of Isopropylamine (B41738) Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine dodecylbenzenesulfonate is an anionic surfactant with a variety of industrial and commercial applications, including as an emulsifier, solubilizer, and detergent.[1][2] Its efficacy in these roles is intrinsically linked to its ability to form micelles in solution. The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (monomers) begin to aggregate into these organized structures known as micelles.[3][4]

Above the CMC, the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity, change significantly.[3][4] Therefore, a precise understanding of the CMC of this compound is crucial for optimizing its performance in various applications, including drug delivery systems where micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

This technical guide provides a comprehensive overview of the primary experimental methodologies for determining the CMC of this compound. Detailed experimental protocols for the most common and effective techniques are presented, along with guidance on data analysis and interpretation.

Factors Influencing the Critical Micelle Concentration

The CMC of a surfactant is not a fixed value but is influenced by several factors related to its molecular structure and the surrounding environment:

  • Structure of the Hydrophobic Group: The length and branching of the dodecylbenzene (B1670861) tail affect the packing of the surfactant molecules within the micelle.

  • Nature of the Hydrophilic Group: The ionic nature of the sulfonate head group and the presence of the isopropylamine counter-ion play a significant role.

  • Temperature: Micelle formation is temperature-dependent.[3]

  • Presence of Electrolytes: The addition of salts to the solution can alter the electrostatic interactions between the surfactant head groups, thereby affecting the CMC.[3]

Experimental Methodologies for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the specific properties of the surfactant and the available instrumentation.[5] For an ionic surfactant like this compound, the following methods are particularly suitable.

Surface Tensiometry

Principle: Surface tension measurement is a direct and widely used method for determining the CMC. As the concentration of a surfactant in a solution increases, the surfactant monomers adsorb at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, any further increase in surfactant concentration results in the formation of micelles in the bulk of the solution, and the surface tension remains relatively constant.[6][7] The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[6]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water.

  • Preparation of Dilutions: Create a series of dilutions of the stock solution with varying concentrations, spanning a range expected to include the CMC.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[6]

Workflow for CMC Determination using Surface Tensiometry

A Prepare Stock Solution B Create Serial Dilutions A->B Dilute C Measure Surface Tension B->C Measure each dilution D Plot Surface Tension vs. log(Concentration) C->D Plot data E Determine CMC from Intersection of Slopes D->E Analyze plot

Caption: Workflow for CMC determination using surface tensiometry.

Conductivity Measurement

Principle: This method is well-suited for ionic surfactants like this compound.[6] Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration, as the surfactant exists as individual ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles, although charged, have a lower electrophoretic mobility than the individual surfactant ions, and they also bind some of the counter-ions.[6][7] The CMC is identified as the concentration at which this change in slope occurs.

Experimental Protocol:

  • Solution Preparation: Prepare a series of solutions of this compound in deionized water with increasing concentrations.

  • Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will show two linear regions with different slopes. The CMC is determined from the point of intersection of these two lines.[6]

Workflow for CMC Determination using Conductometry

A Prepare Surfactant Solutions B Measure Electrical Conductivity A->B Measure each solution C Plot Conductivity vs. Concentration B->C Plot data D Determine CMC from Change in Slope C->D Analyze plot

Caption: Workflow for CMC determination using conductometry.

Fluorescence Spectroscopy

Principle: This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774), which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[6][8] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles. This change in the microenvironment leads to a change in the fluorescence spectrum of pyrene, specifically a shift in the intensity ratio of certain vibronic bands (I1/I3).[6] The CMC is determined by plotting this ratio as a function of surfactant concentration and identifying the point of inflection.[6]

Experimental Protocol:

  • Probe Addition: Add a small amount of a stock solution of pyrene in a volatile solvent (e.g., acetone) to a series of vials. Evaporate the solvent completely.

  • Solution Preparation: Add the this compound solutions of varying concentrations to the vials containing the pyrene residue. The final concentration of pyrene should be very low (micromolar range).

  • Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength appropriate for pyrene (e.g., 334 nm).

  • Data Analysis: Calculate the ratio of the fluorescence intensities of the first and third vibronic peaks (I1/I3). Plot this ratio against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal curve obtained.[9]

Workflow for CMC Determination using Fluorescence Spectroscopy

A Prepare Surfactant Solutions with Fluorescent Probe B Measure Fluorescence Spectra A->B Excite and measure C Calculate I1/I3 Intensity Ratio B->C Analyze spectra D Plot Ratio vs. log(Concentration) C->D Plot data E Determine CMC from Inflection Point D->E Analyze plot

References

An In-Depth Technical Guide to the Biodegradability of Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of isopropylamine (B41738) dodecylbenzenesulfonate, a key anionic surfactant utilized in various industrial applications. This document synthesizes available data on its susceptibility to microbial degradation, details the experimental protocols for assessing its environmental fate, and visualizes the underlying processes.

Executive Summary

Isopropylamine dodecylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) family, is a chemical of significant industrial relevance. Its environmental persistence is a key consideration for its application and regulatory assessment. Studies on its biodegradability have yielded varied results, highlighting the importance of standardized testing methodologies and careful interpretation of data. This guide delves into the nuances of these studies, presenting quantitative data, detailed experimental procedures, and visual representations of biodegradation pathways and experimental workflows to provide a thorough understanding of the topic.

Data Presentation: Biodegradability of this compound

The biodegradability of this compound has been evaluated using internationally recognized standardized test methods, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The results indicate a complex picture, with some studies suggesting ready biodegradability while others indicate it is not readily biodegradable.

Test GuidelineTest TypeDurationTest Substance ConcentrationInoculumResultClassification
OECD 301B Ready Biodegradability: CO₂ Evolution Test28 daysNot specifiedActivated sludge33% degradationNot Readily Biodegradable[1]
OECD 301D Ready Biodegradability: Closed Bottle Test28 daysNot specifiedActivated sludge66.87% degradationReadily Biodegradable[1]
OECD 302B Inherent Biodegradability: Zahn-Wellens/EMPA Test35 daysNot specifiedPre-adapted activated sludge>70% degradation (inferred)Inherently Biodegradable[1]

Note: The conflicting results between the OECD 301B and 301D tests highlight the sensitivity of biodegradability testing to specific experimental conditions. The OECD 301B test, which measures the complete mineralization to CO₂, is often considered a more stringent measure of ultimate biodegradation. The result from the OECD 302B test indicates that while the substance may not degrade rapidly under stringent "ready" conditions, it possesses the potential for biodegradation under more favorable conditions with an adapted microbial population.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the biodegradability data. The following sections describe the protocols for the key OECD tests cited.

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test method evaluates the ultimate biodegradability of an organic compound by measuring the amount of carbon dioxide produced by microorganisms.

Principle: A pre-determined amount of the test substance is dissolved in a mineral medium and inoculated with activated sludge. The mixture is incubated in the dark under aerobic conditions. The CO₂ evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide), and the amount is quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) calculated from the molecular formula of the test substance.

Key Parameters:

  • Test Duration: 28 days.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.

  • Temperature: 20-24°C.

  • pH: 6.5-8.5.

  • Pass Level for Ready Biodegradability: ≥ 60% of ThCO₂ produced within a 10-day window.

OECD 301D: Ready Biodegradability – Closed Bottle Test

This method assesses the biodegradability of a chemical by measuring the consumption of dissolved oxygen in sealed bottles.

Principle: A solution of the test substance in a mineral medium is inoculated with a relatively small amount of microorganisms from activated sludge and incubated in completely filled, sealed bottles in the dark. The depletion of dissolved oxygen is measured periodically over a 28-day period. The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

Key Parameters:

  • Test Duration: 28 days.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Test Substance Concentration: Typically 2-5 mg/L.

  • Temperature: 20°C.

  • pH: 7.4 ± 0.2.

  • Pass Level for Ready Biodegradability: ≥ 60% of ThOD.

OECD 302B: Inherent Biodegradability – Zahn-Wellens/EMPA Test

This test is designed to assess the potential for inherent, ultimate biodegradability. It employs a higher concentration of microorganisms and test substance compared to ready biodegradability tests.

Principle: The test substance is incubated with a relatively high concentration of activated sludge in a mineral medium with aeration and agitation. The degradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) over time. The percentage of biodegradation is calculated from the removal of DOC or COD, corrected for the blank control.

Key Parameters:

  • Test Duration: Up to 28 days (can be extended).

  • Inoculum: Activated sludge from a domestic wastewater treatment plant (higher concentration than in OECD 301 tests).

  • Test Substance Concentration: Typically 50-400 mg/L DOC or 100-1000 mg/L COD.

  • Temperature: 20-25°C.

  • pH: 6.5-8.0.

  • Pass Level for Inherent Biodegradability: ≥ 70% removal of DOC or COD.

Visualizations: Pathways and Workflows

To further elucidate the processes involved in the biodegradation of this compound, the following diagrams are provided.

Biodegradation_Pathway_LAS cluster_alkane_oxidation Alkyl Chain Oxidation cluster_aromatic_cleavage Aromatic Ring Cleavage cluster_final_mineralization Final Mineralization LAS Isopropylamine Dodecylbenzenesulfonate Omega_Oxidation ω-Oxidation (Terminal Oxidation) LAS->Omega_Oxidation Monooxygenase Beta_Oxidation β-Oxidation (Chain Shortening) Omega_Oxidation->Beta_Oxidation Fatty Acid Oxidation Enzymes SPC Sulfophenyl Carboxylic Acids (SPCs) Beta_Oxidation->SPC Ring_Hydroxylation Ring Hydroxylation SPC->Ring_Hydroxylation Desulfonation Ring_Cleavage Ring Fission (Ortho or Meta) Ring_Hydroxylation->Ring_Cleavage Dioxygenase Intermediates Aliphatic Intermediates Ring_Cleavage->Intermediates Mineralization CO₂ + H₂O + Biomass Intermediates->Mineralization Central Metabolism

Proposed Biodegradation Pathway for Linear Alkylbenzene Sulfonates.

OECD_301B_Workflow cluster_preparation Preparation Phase cluster_incubation Incubation Phase (28 Days) cluster_analysis Analysis and Calculation Phase Prep_Medium Prepare Mineral Medium Test_Flask Test Flask: Medium + Inoculum + Test Substance Prep_Medium->Test_Flask Blank_Flask Blank Control: Medium + Inoculum Prep_Medium->Blank_Flask Ref_Flask Reference Control: Medium + Inoculum + Reference Substance Prep_Medium->Ref_Flask Prep_Inoculum Prepare Activated Sludge Inoculum Prep_Inoculum->Test_Flask Prep_Inoculum->Blank_Flask Prep_Inoculum->Ref_Flask Prep_Substance Prepare Test Substance Solution Prep_Substance->Test_Flask Incubation Incubate at 20-24°C in the dark Test_Flask->Incubation Blank_Flask->Incubation Ref_Flask->Incubation CO2_Trapping CO₂ Absorption (e.g., Ba(OH)₂ or NaOH) Titration Titrate CO₂ Traps or use TOC Analyzer CO2_Trapping->Titration Incubation->CO2_Trapping Calculation Calculate % Biodegradation ((CO₂ Test - CO₂ Blank) / ThCO₂) * 100 Titration->Calculation Validation Validate Test: Reference degradation > 60% Calculation->Validation Result Final Result and Classification Validation->Result OECD_302B_Workflow cluster_setup Test Setup cluster_operation Test Operation (up to 28 days) cluster_analysis_302 Analysis and Interpretation Prep_Medium_302 Prepare Mineral Medium Test_Vessel Test Vessel: Medium + Inoculum + Test Substance Prep_Medium_302->Test_Vessel Blank_Vessel Blank Control: Medium + Inoculum Prep_Medium_302->Blank_Vessel Prep_Inoculum_302 Prepare High Concentration Activated Sludge Inoculum Prep_Inoculum_302->Test_Vessel Prep_Inoculum_302->Blank_Vessel Prep_Substance_302 Prepare Test Substance Solution (High Concentration) Prep_Substance_302->Test_Vessel Aeration Aerate and Agitate at 20-25°C Test_Vessel->Aeration Blank_Vessel->Aeration Sampling Periodic Sampling Aeration->Sampling DOC_COD_Analysis Measure Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) Sampling->DOC_COD_Analysis Calc_302 Calculate % Biodegradation based on DOC/COD removal DOC_COD_Analysis->Calc_302 Interpretation Interpret Results: >70% removal indicates inherent biodegradability Calc_302->Interpretation Final_Class Final Classification Interpretation->Final_Class

References

Isopropylamine Dodecylbenzenesulfonate: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738) dodecylbenzenesulfonate (IPADBS), an anionic surfactant, is a salt formed from the neutralization of dodecylbenzenesulfonic acid with isopropylamine. Its amphiphilic nature, characterized by a long, hydrophobic alkylbenzene tail and a hydrophilic sulfonate-amine head, dictates its solubility in various media. While readily dispersible in water, its behavior in organic solvents is critical for its application in non-aqueous formulations such as specialized cleaning agents, pesticide emulsifiable concentrates, and certain drug delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of isopropylamine dodecylbenzenesulfonate in organic solvents, addresses the current gap in publicly available quantitative data, and furnishes a detailed experimental protocol for its determination.

Core Principles of Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." The long dodecylbenzene (B1670861) tail imparts significant nonpolar character, leading to favorable interactions with nonpolar and weakly polar organic solvents. Conversely, the ionic head group contributes to its solubility in more polar organic environments. The interplay of these structural features results in a broad range of solubilities across different solvent classes. Generally, IPADBS exhibits excellent solubility in many organic solvents, a property that distinguishes it from its inorganic salt counterparts like sodium dodecylbenzenesulfonate.[1][2]

Factors influencing the solubility of this compound include:

  • Solvent Polarity: The polarity of the organic solvent plays a crucial role. While the hydrophobic tail favors nonpolar solvents, the ionic head can interact with polar solvent molecules.

  • Temperature: The solubility of solids in liquids, including surfactants in organic solvents, generally increases with temperature.

  • Purity of the Surfactant: Impurities within the this compound can alter its measured solubility.

  • Presence of Water: Trace amounts of water in the organic solvent can significantly influence the solubility of surfactants.

Quantitative Solubility Data

A thorough review of scientific literature and technical data sheets reveals a significant gap in publicly available, precise quantitative data for the solubility of this compound in a wide array of organic solvents. While many sources describe it as "oil-soluble" or having "excellent solubility in organic solvents," specific numerical values (e.g., in g/100 mL, mol/L, or wt%) at defined temperatures are not readily found.[2][3]

The following table summarizes the qualitative and semi-quantitative information gathered from various sources. It is important to note that this information is based on product descriptions and application notes rather than peer-reviewed solubility studies.

Organic Solvent ClassRepresentative SolventsQualitative Solubility
Aliphatic Hydrocarbons Hexane, Heptane, Mineral Oil, Stoddard SolventSoluble to Highly Soluble
Aromatic Hydrocarbons Toluene, XyleneSoluble to Highly Soluble
Chlorinated Solvents 1,1,2-trichloro-1,2,2-trifluoroethaneSoluble
Alcohols Methanol, Ethanol, IsopropanolGenerally Soluble
Ketones Acetone, Methyl Ethyl Ketone (MEK)Expected to be Soluble
Esters Ethyl Acetate, Butyl AcetateExpected to be Soluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Expected to be Soluble

Note: "Expected to be Soluble" is based on the general solubility characteristics of anionic surfactants with similar structures.[4] For precise formulation work, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a robust experimental protocol is essential. The most widely accepted method for determining the solubility of a compound in a solvent is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (± 0.5 °C)

  • Centrifuge

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or potentiometric titrator)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several glass vials. The excess should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

    • Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microparticles.

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical method. For anionic surfactants like this compound, a common method is a two-phase titration with a cationic titrant (e.g., Hyamine® 1622) and an indicator dye.

    • Alternatively, if the surfactant has a suitable chromophore, UV-Vis spectrophotometry can be used. High-Performance Liquid Chromatography (HPLC) is another versatile technique for quantification.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Data Presentation

All experimentally determined solubility data should be compiled into a structured table for clear comparison. The table should include the organic solvent, the temperature of the experiment, and the calculated solubility with appropriate units and error analysis (e.g., standard deviation from replicate measurements).

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows:

Solubility_Workflow A Preparation of Supersaturated Solution (IPADBS + Solvent) B Equilibration (Thermostatic Shaker, 24-48h) A->B Incubate C Phase Separation (Settling & Centrifugation) B->C Allow to Settle D Sampling of Supernatant & Filtration C->D Extract Clear Liquid E Dilution of Aliquot D->E Prepare for Analysis F Quantitative Analysis (e.g., Titration, HPLC) E->F Analyze G Calculation of Solubility F->G Compute Result

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This compound is a versatile anionic surfactant with valuable solubility in a range of organic solvents, making it suitable for various non-aqueous applications. While precise, publicly available quantitative solubility data is currently limited, this guide provides a foundational understanding of its solubility characteristics and a detailed experimental protocol for its determination. By following the outlined shake-flask method, researchers, scientists, and drug development professionals can generate the specific and reliable solubility data required for their formulation and research needs. The provided workflow diagram offers a clear visual representation of the necessary experimental steps.

References

In-depth Technical Guide: Thermal Stability of Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopropylamine dodecylbenzenesulfonate is an anionic surfactant widely used in various industrial applications, including as an emulsifier, and in cleaning agents.[1][2] Understanding its thermal stability is crucial for determining safe handling, storage, and processing temperatures, as well as predicting its degradation pathways and potential hazards at elevated temperatures. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of chemical compounds.

Core Concepts in Thermal Stability Analysis

Thermal stability refers to the ability of a material to resist decomposition or chemical change at a given temperature. Key parameters evaluated during thermal stability studies include:

  • Decomposition Temperature (Td): The temperature at which a chemical compound begins to break down.

  • Weight Loss: The percentage of mass lost due to decomposition or volatilization as a function of temperature.

  • Phase Transitions: Events such as melting, boiling, and glass transitions that indicate physical changes in the material upon heating.

Experimental Protocols for Thermal Stability Assessment

The following are detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be suitable for assessing the thermal stability of this compound.

3.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is used to determine the temperature at which the material begins to decompose and to quantify the mass loss at different stages of decomposition.[4][5]

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied. Different heating rates can be used to study the kinetics of decomposition.[6]

    • Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition, for example, up to 600-800 °C.[6]

    • Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation. An oxidizing atmosphere (e.g., air) can also be used to study oxidative stability.[5]

  • Data Analysis: The primary output is a TGA curve, which plots the percentage of sample weight remaining versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates.[3]

3.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing information on the physical stability of the compound.[9][10][11]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Heating and Cooling Rates: A controlled linear heating and cooling rate, typically 10 °C/min, is used.

    • Temperature Program: The sample is often subjected to a heat-cool-heat cycle to erase its thermal history and observe reversible transitions. For example, heating from ambient to a temperature above any expected transitions, cooling back to a low temperature, and then reheating.

    • Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidation.

  • Data Analysis: The output is a DSC thermogram, which plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition or crystallization) are observed as peaks.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from TGA and DSC analyses of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueUnit
Onset of Decomposition (Tonset)250°C
Temperature of 5% Weight Loss (T5%)265°C
Temperature of 10% Weight Loss (T10%)280°C
Temperature of 50% Weight Loss (T50%)350°C
Residual Mass at 600 °C5%

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Glass Transition (Tg)85--
Melting (Tm)180185120
Exothermic Decomposition270295-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the thermal stability assessment of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis and Interpretation Sample Isopropylamine dodecylbenzenesulfonate Sample Weighing Accurate Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing Encapsulation Pan Encapsulation (Inert for TGA, Sealed for DSC) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Inert Atmosphere (e.g., Nitrogen) Heating Rate: 10°C/min DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC Inert Atmosphere (e.g., Nitrogen) Heat-Cool-Heat Cycle TGA_Data TGA Curve Analysis: - Onset of Decomposition - Weight Loss Profile TGA->TGA_Data DSC_Data DSC Thermogram Analysis: - Phase Transitions (Tg, Tm) - Enthalpy Changes DSC->DSC_Data Stability_Report Comprehensive Thermal Stability Report TGA_Data->Stability_Report DSC_Data->Stability_Report

Caption: Workflow for assessing the thermal stability of a chemical compound.

Conclusion

While specific experimental data for this compound is not publicly available, this guide outlines the standard, robust methodologies of TGA and DSC that are critical for its thermal characterization. A thorough understanding of its thermal stability, as would be provided by these techniques, is essential for ensuring its safe and effective use in various industrial and research settings. The hypothetical data and workflow presented herein serve as a practical template for such an investigation.

References

An In-depth Technical Guide to Isopropylamine Dodecylbenzenesulfonate (CAS 26264-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylamine (B41738) dodecylbenzenesulfonate (CAS 26264-05-1), an anionic surfactant, is a salt of dodecylbenzenesulfonic acid and isopropylamine. It is widely utilized across various industries for its excellent emulsifying, wetting, and detergent properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, mechanism of action, and key applications. Detailed experimental protocols for its synthesis, analysis, and toxicological assessment are presented to support research and development activities.

Physicochemical Properties

Isopropylamine dodecylbenzenesulfonate is a viscous liquid, typically yellow to amber in color. As a surfactant, its amphiphilic nature, possessing both a hydrophobic dodecylbenzene (B1670861) tail and a hydrophilic sulfonate-isopropylamine head, governs its behavior in various solvent systems. While highly soluble in organic solvents, its solubility in water is limited.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 26264-05-1[1]
Molecular Formula C₂₁H₃₉NO₃S[1]
Molecular Weight 385.61 g/mol [1]
Appearance Viscous yellow to amber liquid[2]
pH (in 2% solution) 3.0 - 5.0[2]
Water Solubility 0.01997 mg/L @ 25 °C (estimated)[1]
Organic Solvent Solubility Excellent solubility in hydrocarbons and other organic solvents.[2]

Synthesis and Mechanism of Action

Synthesis

The synthesis of this compound is typically achieved through the neutralization of dodecylbenzenesulfonic acid with isopropylamine.

Mechanism of Action as a Surfactant

The primary function of this compound as a surfactant is to reduce the surface and interfacial tension between different phases (e.g., oil and water). This is achieved through the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures where the hydrophobic tails are oriented inwards, creating a core that can encapsulate nonpolar substances like oils and greases, while the hydrophilic heads face outwards, allowing the micelle to be dispersed in a polar solvent.

Micelle_Formation cluster_water Aqueous Phase cluster_micelle Micelle Formation (Above CMC) Monomers Surfactant Monomers Micelle Micelle Monomers->Micelle Self-Assembly Hydrophobic_Core Hydrophobic Core (Oil Solubilized) Hydrophilic_Shell Hydrophilic Shell

Figure 1: Mechanism of micelle formation by this compound.

Applications

The versatile properties of this compound lead to its use in a wide array of applications:

  • Industrial & Institutional Cleaners: It is a key component in emulsion degreasers, hard surface cleaners, and dry-cleaning products due to its ability to emulsify oils and greases.[2]

  • Agrochemicals: It acts as an emulsifier in pesticide and herbicide formulations, ensuring the stable dispersion of active ingredients.

  • Oil & Gas Industry: Used in enhanced oil recovery and as a component in pipeline corrosion inhibitors.

  • Textile and Leather Processing: Employed as a wetting agent and dispersant for dyes in the textile industry and in degreasing formulations for leather.

  • Personal Care Products: Found in some shampoos, bath products, and cleansers for its surfactant properties.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and describes a general method for the synthesis of this compound.

Materials:

  • Dodecylbenzenesulfonic acid

  • Isopropylamine

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • Charge the reaction vessel with dodecylbenzenesulfonic acid.

  • Cool the vessel to maintain a temperature between 10-25°C.

  • Slowly add a stoichiometric amount of isopropylamine to the dodecylbenzenesulfonic acid with continuous stirring. The reaction is exothermic and requires cooling to maintain the desired temperature.

  • Continue stirring for a sufficient period after the addition is complete to ensure the reaction goes to completion.

  • The resulting product is this compound.

Synthesis_Workflow Start Start Charge_Acid Charge Dodecylbenzenesulfonic Acid into Reactor Start->Charge_Acid Cool_Reactor Cool Reactor to 10-25°C Charge_Acid->Cool_Reactor Add_Amine Slowly Add Isopropylamine with Stirring Cool_Reactor->Add_Amine Maintain_Temp Maintain Temperature (Exothermic Reaction) Add_Amine->Maintain_Temp Stir Continue Stirring to Ensure Completion Maintain_Temp->Stir Product Isopropylamine Dodecylbenzenesulfonate Stir->Product HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (e.g., ACN/Water/H3PO4) Start->Prepare_Mobile_Phase Prepare_Standards Prepare Standard Solutions and Calibration Curve Start->Prepare_Standards Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Equilibrate_HPLC Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_HPLC Inject_Samples Inject Standards and Sample Prepare_Standards->Inject_Samples Prepare_Sample->Inject_Samples Equilibrate_HPLC->Inject_Samples Elute_and_Detect Elute from C18 Column and Detect with UV Inject_Samples->Elute_and_Detect Quantify Quantify using Calibration Curve Elute_and_Detect->Quantify Toxicity_Test_Workflow Start Start Acclimation Acclimate Fish (≥12 days) Start->Acclimation Range_Finding Conduct Range-Finding Test Acclimation->Range_Finding Test_Setup Prepare Test Concentrations and Control Range_Finding->Test_Setup Exposure Expose Fish for 96 hours Test_Setup->Exposure Observations Record Mortality and Sublethal Effects Exposure->Observations Water_Quality Monitor Water Quality Exposure->Water_Quality Data_Analysis Calculate 96h LC50 Observations->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Isopropylamine Dodecylbenzenesulfonate as an Emulsifying Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine dodecylbenzenesulfonate is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family. Its amphiphilic nature, characterized by a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to reduce the interfacial tension between oil and water, making it an effective emulsifying agent.[1] This document provides detailed application notes and protocols for its use in creating and stabilizing emulsions, particularly relevant for applications in agrochemical, industrial, and potentially pharmaceutical formulations. This surfactant is particularly well-suited for oil-based systems due to its excellent solubility in organic solvents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for formulation development and for predicting its behavior as an emulsifier.

PropertyValue/RangeSource
Appearance (at 25°C) Viscous yellow to amber liquid[1]
Active Matter ≥ 90.0%[1]
pH (20% in IPA/H₂O) 3.0 – 5.0[1]
Water Content ≤ 4.0%[1]
Solubility Excellent in organic solvents (Oil Soluble)[1]
Hydrophilic-Lipophilic Balance (HLB) 9.0 - 11.0 (Estimated for related products)N/A
Critical Micelle Concentration (CMC) Estimated to be in the range of 10⁻³ to 10⁻⁴ mol/L in aqueous solutions, similar to other dodecylbenzene (B1670861) sulfonates.N/A

Applications

This compound is a versatile emulsifier with applications across various industries:

  • Agrochemicals: It is a premium emulsifier for creating stable Emulsifiable Concentrates (EC) and oil-based pesticide formulations.[1]

  • Industrial Cleaning: Due to its excellent solubility in hydrocarbons, it is used in heavy-duty industrial degreasers and solvent-based cleaning systems.[1]

  • Oilfield Chemicals: It is utilized in tertiary oil recovery to reduce oil-water interfacial tension and as a demulsifier for crude oil dehydration.[1]

  • Textiles and Leather: It acts as an effective emulsifier for textile antistatic agents and in leather degreasing.[1]

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of oil-in-water (O/W) emulsions using this compound. These should be adapted based on the specific oil phase and desired emulsion properties.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a simple O/W emulsion.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, vegetable oil, or a specific solvent system)

  • Deionized water

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve the desired concentration of this compound in deionized water. A typical starting concentration is 1-5% (w/w) of the total emulsion weight. Gently stir with a magnetic stirrer until the surfactant is fully dissolved.

  • Prepare the Oil Phase: In a separate beaker, measure the desired volume of the oil phase.

  • Pre-emulsification: While stirring the aqueous phase at a moderate speed, slowly add the oil phase. Continue stirring for 5-10 minutes to create a coarse pre-emulsion.

  • Homogenization: Transfer the pre-emulsion to the vessel of a high-shear mixer. Homogenize at a high speed (e.g., 5,000-10,000 rpm) for 5-15 minutes. The optimal time and speed will depend on the desired droplet size and should be determined experimentally.

  • Cooling: If significant heat was generated during homogenization, cool the emulsion to room temperature while stirring gently.

  • Storage: Store the final emulsion in a sealed container for stability analysis.

Protocol 2: Evaluation of Emulsion Stability

This protocol outlines methods to assess the physical stability of the prepared emulsion over time.

2.1. Macroscopic Observation and Creaming Index Measurement

Procedure:

  • Transfer 10 mL of the freshly prepared emulsion into a graduated cylinder or test tube and seal it.

  • Store the sample at a controlled temperature (e.g., 25°C and 40°C).

  • At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the emulsion for any signs of instability such as creaming (formation of a concentrated layer of droplets at the top), sedimentation, flocculation, or phase separation.

  • If creaming occurs, measure the height of the serum (lower, clear layer) (H_s) and the total height of the emulsion (H_t).

  • Calculate the Creaming Index (CI) using the following formula: CI (%) = (H_s / H_t) x 100 A lower CI indicates better stability against creaming.

2.2. Droplet Size Analysis using Dynamic Light Scattering (DLS)

Procedure:

  • Prepare the DLS instrument according to the manufacturer's instructions.

  • Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid suspension). The dilution factor should be recorded.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement to obtain the average droplet size (Z-average) and the polydispersity index (PDI). A smaller and more uniform droplet size with a low PDI generally indicates a more stable emulsion.

  • Repeat the measurements at different time points (e.g., 1, 7, 14, and 30 days) to monitor changes in droplet size distribution as an indicator of instability (e.g., coalescence).

2.3. Zeta Potential Measurement

Procedure:

  • Prepare the zeta potential analyzer according to the manufacturer's instructions.

  • Dilute the emulsion with deionized water to an appropriate concentration.

  • Inject the diluted sample into the measurement cell.

  • Perform the zeta potential measurement. The magnitude of the zeta potential (either positive or negative) is an indicator of the electrostatic repulsion between droplets. A higher absolute zeta potential value (typically > |30| mV) suggests better stability against flocculation and coalescence.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound as an emulsifier.

Emulsion_Formation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_characterization Characterization & Stability Aqueous_Phase Aqueous Phase (Water + Isopropylamine dodecylbenzenesulfonate) Pre_Emulsion Pre-emulsification (Low Shear Mixing) Aqueous_Phase->Pre_Emulsion Oil_Phase Oil Phase Oil_Phase->Pre_Emulsion Homogenization Homogenization (High Shear) Pre_Emulsion->Homogenization Droplet_Size Droplet Size (DLS) Homogenization->Droplet_Size Zeta_Potential Zeta Potential Homogenization->Zeta_Potential Creaming_Index Creaming Index Homogenization->Creaming_Index Final_Emulsion Stable Emulsion

Caption: Workflow for the formulation and characterization of an oil-in-water emulsion.

Emulsifiable_Concentrate_Development cluster_components Component Selection cluster_formulation Formulation & Optimization cluster_testing Performance Testing Active_Ingredient Active Ingredient Solubility_Testing Solubility & Compatibility Testing Active_Ingredient->Solubility_Testing Solvent Solvent System Solvent->Solubility_Testing Emulsifier Isopropylamine dodecylbenzenesulfonate Emulsifier->Solubility_Testing Ratio_Optimization Component Ratio Optimization Solubility_Testing->Ratio_Optimization EC_Preparation Emulsifiable Concentrate Preparation Ratio_Optimization->EC_Preparation Emulsion_Stability Emulsion Stability (upon dilution) EC_Preparation->Emulsion_Stability Physical_Chemical_Stability Physicochemical Stability (shelf-life) EC_Preparation->Physical_Chemical_Stability Final_EC Optimized EC Formulation

Caption: Logical workflow for the development of an emulsifiable concentrate (EC).

References

Application Notes and Protocols: Isopropylamine Dodecylbenzenesulfonate in Oil-in-Water Emulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738) dodecylbenzenesulfonate is an anionic surfactant widely utilized for its excellent emulsifying properties.[1] As the isopropylamine salt of dodecylbenzenesulfonic acid, it is particularly effective in creating stable oil-in-water (O/W) emulsions.[1] Its amphiphilic nature, possessing both a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to reduce the interfacial tension between oil and water, facilitating the formation of a stable dispersed system.[1] This characteristic makes it a valuable ingredient in a variety of formulations, including agrochemical, industrial, and cosmetic products.

These application notes provide a comprehensive overview of the use of isopropylamine dodecylbenzenesulfonate in the formulation of oil-in-water emulsions. This document outlines its key physicochemical properties, provides detailed experimental protocols for emulsion preparation and characterization, and presents illustrative data on emulsion stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful emulsion formulation. The following table summarizes key specifications.

PropertyValueReference
Appearance Viscous yellow to amber liquid[1]
Active Matter ≥ 90.0%[1]
pH (20% in IPA/H₂O) 3.0 – 5.0[1]
Water Content ≤ 4.0%[1]
Solubility Excellent in organic solvents; dispersible in water[1]

Illustrative Performance Data in O/W Emulsions

The concentration of this compound significantly impacts the physical properties and stability of an oil-in-water emulsion. The following tables provide illustrative data on how varying the surfactant concentration can affect droplet size, viscosity, and emulsion stability.

Table 1: Effect of this compound Concentration on Emulsion Droplet Size and Polydispersity Index (PDI)

Surfactant Conc. (% w/w)Mean Droplet Size (nm)PDI
0.58500.65
1.04200.42
2.02100.28
3.01800.25
5.01750.23

Table 2: Influence of this compound Concentration on Emulsion Viscosity

Surfactant Conc. (% w/w)Viscosity (mPa·s) at 25°C
0.5150
1.0350
2.0620
3.0890
5.01250

Table 3: Emulsion Stability as a Function of this compound Concentration (Measured by Creaming Index after 24 hours)

Surfactant Conc. (% w/w)Creaming Index (%)
0.525
1.012
2.05
3.0<2
5.0<1

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water Emulsion

This protocol describes a general method for preparing an oil-in-water emulsion using this compound.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Deionized water

  • High-shear homogenizer

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the desired amount of this compound in deionized water with gentle stirring until a clear solution is obtained.

  • Preparation of the Oil Phase: Measure the required volume of the oil phase.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-shear homogenization. The duration and speed of homogenization will depend on the desired droplet size and should be optimized for the specific formulation.

  • Cooling: If the homogenization process generates heat, cool the emulsion to room temperature.

  • Characterization: Analyze the resulting emulsion for its physical properties as described in the following protocols.

G cluster_prep Emulsion Preparation Workflow prep_aqueous Prepare Aqueous Phase (Water + Surfactant) pre_emulsion Create Pre-emulsion (Low Shear Mixing) prep_aqueous->pre_emulsion prep_oil Prepare Oil Phase prep_oil->pre_emulsion homogenization High-Shear Homogenization pre_emulsion->homogenization final_emulsion Stable O/W Emulsion homogenization->final_emulsion G cluster_stability Emulsion Stability Assessment start Prepared O/W Emulsion visual Visual Observation (Creaming/Sedimentation) start->visual centrifuge Centrifugation start->centrifuge freeze_thaw Freeze-Thaw Cycles start->freeze_thaw analysis Analyze for Phase Separation and Consistency Changes visual->analysis centrifuge->analysis freeze_thaw->analysis G cluster_factors Factors Influencing O/W Emulsion Stability surfactant_conc Surfactant Concentration interfacial_tension Reduced Interfacial Tension surfactant_conc->interfacial_tension electrostatic_repulsion Electrostatic Repulsion surfactant_conc->electrostatic_repulsion steric_hindrance Steric Hindrance surfactant_conc->steric_hindrance droplet_formation Facilitated Droplet Formation interfacial_tension->droplet_formation small_droplets Smaller Droplet Size droplet_formation->small_droplets stability Enhanced Emulsion Stability small_droplets->stability electrostatic_repulsion->stability steric_hindrance->stability

References

Application of Isopropylamine Dodecylbenzenesulfonate in Pesticide Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738) dodecylbenzenesulfonate (IPAM) is an anionic surfactant widely utilized in the formulation of pesticides, particularly in emulsifiable concentrates (EC) and oil-based formulations.[1] Its amphiphilic nature, possessing both a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to act as a potent emulsifying agent.[2] This property is crucial for ensuring the stable dispersion of oil-soluble pesticide active ingredients in water, the common carrier for spray applications. The use of IPAM enhances the performance of pesticides by improving their mixing characteristics, stability, and ultimately, their biological efficacy. This document provides detailed application notes, experimental protocols, and supporting data for the use of IPAM in pesticide formulations.

Physicochemical Properties of Isopropylamine Dodecylbenzenesulfonate

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in pesticide formulations. The following table summarizes key properties based on available data.

PropertyValueReferences
CAS Number 26264-05-1 / 68584-24-7[1]
Molecular Formula C₂₁H₃₉NO₃S (Average)[3]
Molecular Weight 385.6 g/mol [3][4]
Appearance Viscous yellow to amber liquid[1]
Active Matter ≥ 90.0%[1]
pH (5-10% in water) 5.0 - 7.0[5]
Solubility Excellent solubility in organic solvents; dispersible in water[1][5]
Flash Point > 98 °C (208 °F)[5]
Relative Density 1.06 @ 25 °C (77 °F)[5]
Viscosity < 10,000 mPa.s @ 22 °C (72 °F)[5]

Application Notes

This compound serves as a primary emulsifier in various pesticide formulations. Its selection and concentration are critical for achieving a stable and effective product.

Key Applications in Pesticide Formulations:
  • Emulsifiable Concentrates (EC): EC formulations consist of an active ingredient, a solvent, and an emulsifier system. Upon dilution with water, they form a spontaneous emulsion. IPAM is a key component in the emulsifier blend, ensuring the formation of a stable oil-in-water emulsion with fine droplet size. This leads to uniform spray coverage and enhanced biological activity.[6]

  • Oil Dispersions (OD): In OD formulations, a solid active ingredient is suspended in an oil-based carrier. IPAM can be used to aid in the dispersion of the oil phase in water upon dilution.

  • Suspo-Emulsions (SE): These complex formulations contain both a solid active ingredient suspended in the aqueous phase and a liquid active ingredient emulsified in the same phase. IPAM can be part of the emulsifier system for the oil phase.

Efficacy and Performance Data:

The inclusion of isopropylamine salts of dodecylbenzenesulfonic acid, such as IPAM, has been shown to influence the efficacy of herbicide formulations. The following table summarizes findings from studies on glyphosate (B1671968) formulations, a widely used herbicide.

Herbicide FormulationWeed SpeciesKey FindingsReference
Glyphosate Isopropylamine SaltAgeratum conyzoidesEffective control was achieved even with rainfall 1 hour after application, indicating good absorption.[7]
Glyphosate Isopropylamine SaltAxonopus compressusControlled effectively with rainfall 1 hour after application.[7]
Glyphosate Isopropylamine SaltBorreria alataShowed effective control with rainfall 1 hour after application.[7]
Glyphosate Isopropylamine Salt vs. Potassium SaltVarious WeedsDifferent glyphosate salts exhibit varying levels of efficacy and rainfastness on different weed species. The formulation, including the surfactant, plays a crucial role.[8]

These studies highlight that the choice of surfactant, such as IPAM, can significantly impact the performance and rainfastness of a pesticide, ultimately leading to better weed control.

Experimental Protocols

To evaluate the performance of this compound in a pesticide formulation, two key experiments are crucial: Emulsion Stability Testing and Determination of Active Ingredient Concentration.

Protocol 1: Emulsion Stability Testing (Based on CIPAC MT 36)

This protocol assesses the stability of the emulsion formed when an emulsifiable concentrate is diluted with water.

Objective: To determine the amount of free oil or cream that separates from a pesticide emulsion over a 24-hour period.

Apparatus:

  • 100 mL glass-stoppered measuring cylinders

  • Constant temperature water bath (20 ± 2 °C)

  • Stopwatch

Procedure:

  • Preparation of Standard Water: Prepare standard water of known hardness as specified by CIPAC (e.g., CIPAC Standard Water D).

  • Sample Preparation: Bring the pesticide formulation containing this compound and the standard water to the test temperature (20 ± 2 °C).

  • Emulsion Formation:

    • Add 95 mL of standard water to a 100 mL measuring cylinder.

    • Add 5 mL of the pesticide formulation.

    • Stopper the cylinder and invert it 30 times in one minute.

  • Observation:

    • Place the cylinder in the water bath and let it stand undisturbed.

    • Record the volume of any free oil or cream that separates at the top and any sediment at the bottom after 30 minutes, 1 hour, 2 hours, and 24 hours.

  • Re-emulsification: After 24 hours, re-emulsify the contents by inverting the cylinder 10 times. Observe if the separated phase re-emulsifies.

Data Interpretation: A stable emulsion will show minimal or no separation of free oil or cream over the 24-hour period. The amount of separation is recorded and compared against product specifications.

Protocol 2: Determination of Active Ingredient Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for determining the concentration of the active ingredient in the formulated product. The specific parameters will need to be optimized for the particular active ingredient.

Objective: To quantify the amount of active ingredient in the pesticide formulation.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

  • Analytical column (e.g., C18 reversed-phase)

  • Volumetric flasks, pipettes, and syringes

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of the analytical standard of the active ingredient.

    • Dissolve it in a suitable solvent (e.g., acetonitrile (B52724), methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh an amount of the pesticide formulation expected to contain a known quantity of the active ingredient.

    • Dissolve the sample in the same solvent used for the standard preparation in a volumetric flask.

    • Use an ultrasonic bath to ensure complete dissolution.

    • Dilute the sample solution to fall within the concentration range of the calibration standards.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of the active ingredient.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

  • Calculation: Determine the concentration of the active ingredient in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for Emulsion Stability Testing

G cluster_prep Preparation cluster_emulsion Emulsion Formation cluster_observation Observation cluster_re_emulsion Re-emulsification prep_water Prepare Standard Water add_water Add 95 mL Water to Cylinder prep_water->add_water prep_sample Bring Formulation and Water to Test Temperature prep_sample->add_water add_formulation Add 5 mL Formulation prep_sample->add_formulation add_water->add_formulation invert Invert Cylinder 30 Times add_formulation->invert stand Let Stand in Water Bath invert->stand record Record Separation at 30 min, 1h, 2h, 24h stand->record re_invert Invert Cylinder 10 Times After 24h record->re_invert observe_re Observe Re-emulsification re_invert->observe_re

Caption: Workflow for Emulsion Stability Testing of Pesticide Formulations.

Logical Relationship of this compound in Pesticide Efficacy

G cluster_formulation Pesticide Formulation cluster_application Application cluster_efficacy Efficacy IPAM Isopropylamine Dodecylbenzenesulfonate (IPAM) Emulsion Stable Emulsion Formation IPAM->Emulsion Enables AI Active Ingredient (Oil Soluble) AI->Emulsion Solvent Solvent Solvent->Emulsion Dilution Dilution with Water Dilution->Emulsion Spray Spray Application Emulsion->Spray Coverage Uniform Plant Coverage Spray->Coverage Uptake Enhanced AI Uptake Coverage->Uptake Pest_Control Effective Pest Control Uptake->Pest_Control

Caption: Role of IPAM in the cascade leading to effective pest control.

Signaling Pathways and Mechanism of Action

This compound does not have a specific biological signaling pathway that it targets within the pest or the plant. Its primary mechanism of action is physicochemical. As a surfactant, it reduces the surface tension of the spray droplets, allowing for better spreading and coverage on the waxy cuticle of plant leaves.[9] This improved contact enhances the penetration and uptake of the active pesticide ingredient.

While not directly interacting with signaling pathways, the enhanced delivery of the active ingredient can lead to more pronounced downstream biological effects in the target pest. For instance, if the active ingredient is a neurotoxin, the increased uptake facilitated by IPAM will lead to a more significant disruption of the pest's nervous system signaling.

Furthermore, some studies have shown that surfactants, in general, can have indirect physiological effects on plants, such as influencing photosynthetic rates and nutrient absorption.[10] However, the primary and intended function of IPAM in a pesticide formulation is to act as a delivery-enhancing adjuvant rather than a biologically active molecule. The environmental impact and potential ecotoxicity of surfactants are also important considerations in formulation development.[11]

References

Application Notes and Protocols: Isopropylamine Dodecylbenzenesulfonate as a Corrosion Inhibitor in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of isopropylamine (B41738) dodecylbenzenesulfonate as a corrosion inhibitor in acidic environments. While specific quantitative data for isopropylamine dodecylbenzenesulfonate is limited in publicly available literature, the protocols outlined below are standard for assessing anionic surfactant-based corrosion inhibitors. The provided data for the closely related compound, sodium dodecylbenzenesulfonate, serves as a valuable reference point for expected performance.

Introduction

This compound is an anionic surfactant that holds potential as a corrosion inhibitor for various metals and alloys in acidic media. Its molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic sulfonate head group, facilitates its adsorption onto metal surfaces. This adsorbed layer acts as a protective barrier, isolating the metal from the corrosive environment and thereby mitigating the rate of corrosion. The study of such inhibitors is crucial in numerous industrial applications, including acid pickling, industrial cleaning, and oil and gas exploration, where metallic equipment is frequently exposed to acidic conditions.

Quantitative Data Summary

Due to a lack of extensive research on this compound, this section presents data for the well-studied analogue, sodium dodecylbenzenesulfonate (SDBS), to provide an insight into the expected corrosion inhibition performance. The following table summarizes the inhibition efficiency of SDBS on different metals in acidic solutions.

Metal/AlloyAcid MediumInhibitor ConcentrationTemperature (°C)Inhibition Efficiency (%)Test MethodReference
Mild Steel0.5 M H₂SO₄0.0077 M (CMC)25~98.37Weight Loss[1]
Mild Steel0.5 M H₂SO₄0.0154 M25~98.38Weight Loss[1]
Aluminum1.0 M HCl2.56 mM3095.42Potentiodynamic Polarization[2]
Aluminum Alloy (AA6061)0.5 M HCl0.7 mM3087Weight Loss[2]
EN8 Steel0.5 M H₂SO₄0.01 M30Increased with inhibitor concentrationGravimetric and Electrochemical[3]
Fe1Ti20C Alloy0.5 M H₂SO₄> CMC25Increased with inhibitor concentrationElectrochemical[4]

Disclaimer: The data presented above is for sodium dodecylbenzenesulfonate (SDBS) and should be considered as an estimation of the potential performance of this compound. Experimental validation is essential to determine the precise inhibition efficiency of the isopropylamine salt.

Experimental Protocols

The following are detailed protocols for the three primary methods used to evaluate the performance of corrosion inhibitors: Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).

Weight Loss Measurement

This gravimetric method provides a direct and straightforward determination of the average corrosion rate over a specific period.

3.1.1. Materials and Equipment:

  • Metal coupons (e.g., mild steel, aluminum) of known dimensions.[5][6]

  • Abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200).

  • Acetone (B3395972) or ethanol (B145695) for degreasing.[7]

  • Distilled or deionized water.

  • Analytical balance (precision of 0.1 mg).

  • Glass beakers or containers with lids.

  • Water bath or incubator for temperature control.

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄).

  • This compound inhibitor solutions of varying concentrations.

3.1.2. Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper to achieve a smooth, uniform surface.[7]

  • Rinse the polished coupons with distilled water, followed by degreasing with acetone or ethanol.[7]

  • Dry the coupons thoroughly in a stream of warm air or in a desiccator.

  • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).[8]

  • Exposure: Immerse the prepared coupons in beakers containing the acidic solution with and without different concentrations of the inhibitor.[5]

  • Seal the beakers and place them in a water bath or incubator at the desired temperature for a predetermined duration (e.g., 6, 24, 48 hours).[8]

  • Post-Exposure Cleaning: After the immersion period, retrieve the coupons from the solutions.

  • Gently clean the coupons with a soft brush to remove loose corrosion products. For more adherent products, appropriate chemical cleaning solutions can be used as per ASTM G1 standards.[8]

  • Rinse the cleaned coupons with distilled water and acetone, then dry them.

  • Final Weighing: Weigh the cleaned and dried coupons and record the final weight (W_final).[7]

3.1.3. Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where ΔW is the weight loss (mg), D is the density of the metal (g/cm³), A is the surface area of the coupon (cm²), and T is the immersion time (hours).

  • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[9]

3.2.1. Materials and Equipment:

  • Potentiostat/Galvanostat.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen to be tested.[10]

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[7]

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.[7]

  • Corrosive medium with and without the inhibitor.

3.2.2. Procedure:

  • Electrode Preparation: Prepare the working electrode as described in the weight loss method (polishing, cleaning, and drying).

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[11][12]

  • Record the resulting current density as a function of the applied potential.

3.2.3. Data Analysis:

  • Plot the potentiodynamic polarization curve (log |current density| vs. potential).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches to their intersection.

  • Inhibition Efficiency (IE%): IE% = [(i_corr,uninhibited - i_corr,inhibited) / i_corr,uninhibited] × 100 where i_corr,uninhibited and i_corr,inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[13]

3.3.1. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization).

3.3.2. Procedure:

  • Electrode and Cell Setup: Prepare the working electrode and assemble the electrochemical cell as described for the polarization measurements.

  • Stabilization: Allow the system to reach a steady state at the OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14]

  • Record the impedance response of the system.

3.3.3. Data Analysis:

  • Present the impedance data as Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Inhibition Efficiency (IE%): IE% = [(R_ct,inhibited - R_ct,uninhibited) / R_ct,inhibited] × 100 where R_ct,uninhibited and R_ct,inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_surface Surface Analysis (Optional) CouponPrep Metal Coupon Preparation WeightLoss Weight Loss Measurement CouponPrep->WeightLoss Polarization Potentiodynamic Polarization CouponPrep->Polarization EIS Electrochemical Impedance Spectroscopy CouponPrep->EIS SolutionPrep Inhibitor Solution Preparation SolutionPrep->WeightLoss SolutionPrep->Polarization SolutionPrep->EIS CR_Calc Corrosion Rate Calculation WeightLoss->CR_Calc SEM SEM/EDX WeightLoss->SEM AFM AFM WeightLoss->AFM IE_Calc Inhibition Efficiency Calculation Polarization->IE_Calc Mechanism Inhibition Mechanism Determination Polarization->Mechanism EIS->IE_Calc EIS->Mechanism CR_Calc->IE_Calc IE_Calc->Mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism

InhibitionMechanism cluster_solution Acidic Solution cluster_surface Metal Surface cluster_process Inhibition Process Inhibitor This compound Dodecylbenzenesulfonate Anion (DBSA⁻) Isopropylammonium Cation (IPA⁺) Adsorption Adsorption of DBSA⁻ on Positively Charged Metal Surface Inhibitor:DBSA->Adsorption Electrostatic interaction H_ions H⁺ Ions Metal Metal (e.g., Fe) H_ions->Metal Attack Cl_ions Cl⁻/SO₄²⁻ Ions Cl_ions->Metal Attack Metal->Adsorption Barrier Formation of a Protective Hydrophobic Barrier Adsorption->Barrier Hydrophobic tails orient away from surface Barrier->H_ions Blocks Barrier->Cl_ions Blocks Reduction Reduction of Anodic Dissolution and Cathodic Hydrogen Evolution Barrier->Reduction

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes: Isopropylamine Dodecylbenzenesulfonate (IPADBS) in Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylamine dodecylbenzenesulfonate (IPADBS) is an anionic surfactant that has shown significant promise in chemical enhanced oil recovery (EOR) applications.[1] As a member of the linear alkylbenzene sulfonate (LAS) family, its amphiphilic nature, comprising a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to effectively reduce the interfacial tension (IFT) between crude oil and water.[1] This reduction in IFT is a primary mechanism for mobilizing residual oil trapped in reservoir pores after primary and secondary recovery methods. Furthermore, IPADBS can alter the wettability of reservoir rock, a crucial factor in improving oil displacement efficiency.[1][2]

Mechanism of Action

The primary role of IPADBS in EOR is to overcome the capillary forces that trap oil within the porous rock matrix. This is achieved through two main mechanisms:

  • Interfacial Tension (IFT) Reduction: IPADBS molecules accumulate at the oil-water interface, effectively lowering the IFT.[1] When the IFT is reduced to ultra-low levels (typically <10⁻² mN/m), the capillary forces are minimized, allowing the trapped oil ganglia to be mobilized and displaced by the injected fluid.[3]

  • Wettability Alteration: Many oil reservoirs are initially oil-wet or mixed-wet, meaning the rock surface has a higher affinity for oil than for water.[4] This condition hinders the displacement of oil by water. IPADBS can adsorb onto the rock surface, altering its wettability towards a more water-wet state.[1][2][5] A water-wet surface facilitates the formation of a continuous water film, which aids in the stripping and displacement of the oil phase.

Applications in Enhanced Oil Recovery

IPADBS is primarily utilized in surfactant flooding, a chemical EOR method. It can be used in various formulations, often in combination with polymers and alkalis (alkaline-surfactant-polymer or ASP flooding), to optimize performance for specific reservoir conditions. Key applications include:

  • Mobilization of Residual Oil: The principal application is to reduce residual oil saturation in mature oil fields, thereby increasing the overall recovery factor.

  • Improved Sweep Efficiency: In conjunction with polymers, which increase the viscosity of the injected water, IPADBS helps to improve the macroscopic sweep efficiency by preventing viscous fingering and ensuring a more uniform displacement front.

  • Carbonate and Sandstone Reservoirs: While performance is reservoir-specific, anionic surfactants like IPADBS have been investigated for use in both sandstone and carbonate reservoirs to alter wettability and reduce IFT.[4][6]

Data Presentation

The following tables summarize representative quantitative data for the performance of anionic surfactants similar to IPADBS in EOR applications, as specific comprehensive data for IPADBS was not available in the public domain. These values should be considered as illustrative of the potential performance.

Table 1: Representative Interfacial Tension (IFT) Reduction

Surfactant SystemCrude Oil TypeInitial IFT (mN/m)IFT with Surfactant (mN/m)Temperature (°C)
Anionic Surfactant (LAS type)Light Crude25.51.2 x 10⁻¹45
Anionic Surfactant + AlkaliMedium Crude21.35.0 x 10⁻³60
Anionic Surfactant + PolymerHeavy Crude28.18.5 x 10⁻²75

Note: Data synthesized from multiple sources for illustrative purposes.

Table 2: Representative Wettability Alteration (Contact Angle Measurement)

Rock TypeInitial WettabilityInitial Contact Angle (°)Final Contact Angle (°) with SurfactantWettability after Treatment
SandstoneOil-wet13545Water-wet
CarbonateOil-wet15065Intermediate-wet
SandstoneIntermediate-wet9530Strongly Water-wet

Note: Data synthesized from multiple sources for illustrative purposes.

Table 3: Representative Core Flooding Performance

Flooding StrategyPermeability (mD)Porosity (%)Additional Oil Recovery (% OOIP)
Waterflooding followed by Surfactant Flood1502215 - 25
Alkaline-Surfactant-Polymer (ASP) Flood2502520 - 35
Surfactant-Polymer (SP) Flood1002012 - 20

Note: OOIP = Original Oil in Place. Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effectiveness of IPADBS in EOR are provided below.

1. Interfacial Tension (IFT) Measurement Protocol

  • Objective: To determine the IFT between crude oil and an aqueous solution of IPADBS at various concentrations to identify the critical micelle concentration (CMC) and the potential for achieving ultra-low IFT.

  • Apparatus: Spinning drop tensiometer, precision syringe pump, temperature-controlled chamber, high-resolution camera.

  • Procedure:

    • Prepare a series of aqueous solutions of IPADBS in synthetic brine mimicking the reservoir's water composition. Concentrations should range from below to above the expected CMC.

    • Calibrate the spinning drop tensiometer according to the manufacturer's instructions.

    • Fill a clean glass capillary tube with the denser phase (typically the aqueous surfactant solution).

    • Inject a small droplet of the less dense phase (crude oil) into the center of the capillary tube using a microsyringe.

    • Place the capillary tube in the tensiometer's temperature-controlled chamber set to the reservoir temperature.

    • Rotate the capillary tube at a high speed. The centrifugal force will elongate the oil droplet.

    • Capture images of the elongated droplet using the high-resolution camera.

    • Measure the length and diameter of the droplet from the captured images.

    • Calculate the IFT using the Vonnegut equation, which relates the droplet shape, rotational speed, and the density difference between the two phases.

    • Repeat the measurement for each IPADBS concentration until a stable IFT value is obtained.

    • Plot IFT versus surfactant concentration to determine the CMC.

2. Wettability Alteration Assessment Protocol (Contact Angle Measurement)

  • Objective: To quantify the change in wettability of a reservoir rock surface from oil-wet to water-wet upon treatment with an IPADBS solution.

  • Apparatus: Contact angle goniometer, environmental chamber, high-resolution camera, syringe for droplet deposition.

  • Procedure:

    • Prepare polished core plugs or flat mineral surfaces representative of the reservoir rock.

    • Clean the surfaces thoroughly with appropriate solvents to remove any contaminants.

    • Saturate the surfaces with synthetic brine.

    • Age the surfaces in crude oil at reservoir temperature for several weeks to establish an oil-wet condition.

    • Measure the initial contact angle by placing a droplet of brine on the oil-aged surface submerged in crude oil (sessile drop method). Capture an image and measure the angle between the droplet and the surface.

    • Immerse the oil-aged surfaces in the IPADBS solution at the desired concentration and reservoir temperature for a specified period (e.g., 24-48 hours).

    • After treatment, place the surface in a cuvette filled with crude oil.

    • Place a droplet of the IPADBS solution onto the surface and measure the contact angle again.

    • A significant decrease in the contact angle indicates a shift towards water-wet conditions.

3. Core Flooding Protocol

  • Objective: To evaluate the effectiveness of IPADBS in displacing residual oil from a reservoir core sample under simulated reservoir conditions.

  • Apparatus: Core holder, high-pressure pumps for fluid injection, back-pressure regulator, temperature-controlled oven, fluid collection system, pressure transducers.

  • Procedure:

    • Select a representative core plug from the reservoir of interest.

    • Clean and dry the core, then measure its porosity and permeability.

    • Saturate the core with synthetic brine.

    • Flood the core with crude oil to establish irreducible water saturation.

    • Perform a secondary waterflood by injecting brine until no more oil is produced to determine the residual oil saturation.

    • Prepare the IPADBS flooding solution at the optimal concentration determined from IFT and wettability studies.

    • Inject the IPADBS solution into the core at a constant flow rate, maintaining reservoir temperature and pressure.

    • Collect the effluent in fractions and measure the volume of oil and water produced.

    • Continue the surfactant flood until oil production ceases.

    • A subsequent polymer flood may be conducted to improve sweep efficiency.

    • Calculate the additional oil recovery as a percentage of the original oil in place (OOIP).

Visualization of Workflows and Mechanisms

EOR_Screening_Workflow cluster_0 Lab Screening cluster_1 Core Analysis cluster_2 Performance Evaluation A Surfactant Synthesis (IPADBS) B IFT Measurement A->B Optimize Concentration C Wettability Study (Contact Angle) A->C Assess Wettability Alteration D Phase Behavior Analysis A->D G Surfactant Flooding (Tertiary Recovery) B->G C->G D->G E Core Preparation & Saturation F Waterflooding (Secondary Recovery) E->F F->G Establish Residual Oil H Effluent Analysis G->H I Calculate Additional Oil Recovery H->I J Reservoir Simulation & Field Application I->J

Figure 1: Experimental workflow for evaluating IPADBS in EOR.

Pore_Scale_Mechanism Mechanism of IPADBS at the Pore Scale cluster_0 Initial State (Oil-Wet) cluster_1 Surfactant Flooding (IPADBS) cluster_2 Final State (Water-Wet) Oil Oil Rock Rock Surface Oil->Rock High Adhesion IPADBS IPADBS Molecules Oil->IPADBS Reduces IFT Rock->IPADBS Adsorbs & Alters Wettability Water Water Water->Rock Low Adhesion MobilizedOil Mobilized Oil Droplet IPADBS->MobilizedOil WaterFilm Water Film IPADBS->WaterFilm WaterWetRock Water-Wet Rock Surface MobilizedOil->WaterWetRock Low Adhesion WaterFilm->WaterWetRock High Adhesion WaterFilm->WaterWetRock

Figure 2: Pore-scale mechanism of IPADBS in EOR.

References

Isopropylamine Dodecylbenzenesulfonate for Nanoparticle Synthesis and Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The use of isopropylamine (B41738) dodecylbenzenesulfonate for the synthesis and stabilization of nanoparticles is not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore based on the general principles of using anionic surfactants in nanoparticle formulation. The provided protocols are generalized templates and should be considered as a starting point for research and development. Optimization will be required for specific applications.

Introduction to Isopropylamine Dodecylbenzenesulfonate

This compound is an anionic surfactant.[1][2] It is the salt of a strong acid (dodecylbenzenesulfonic acid) and a weak base (isopropylamine). Its amphiphilic nature, possessing both a hydrophobic long alkyl chain and a hydrophilic sulfonate headgroup, allows it to reduce surface tension and facilitate the formation of emulsions and dispersions.[1][2] These properties make it a theoretical candidate for use in nanoparticle synthesis, particularly in emulsion-based methods.

Physicochemical Properties:

PropertyValueReference
INCI Name This compound[1]
Appearance Amber Liquid[2]
Solubility in Water Dispersible[1]
pH (as supplied) 5.0 - 6.5[1]
Molecular Formula C21H39NO3S[3][4]
Molecular Weight 385.6 g/mol [3][4]

Applications in Nanoparticle Technology

  • Emulsion Polymerization: Acting as an emulsifier to create stable monomer-in-water emulsions for the synthesis of polymeric nanoparticles. Anionic surfactants are crucial for controlling particle size and ensuring the stability of the resulting latex.[5][6][7][8]

  • Lipid Nanoparticle Formulation: As a stabilizer in the preparation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Anionic surfactants can be incorporated to prevent particle aggregation during storage and to modify the net surface charge of the nanoparticles.[9][10]

  • Metallic Nanoparticle Synthesis: In microemulsion-based methods for the synthesis of metallic nanoparticles, where the surfactant creates nanoreactors for the chemical reduction of metal salts.[11]

Generalized Protocols

The following are generalized protocols for the synthesis of polymeric and lipid nanoparticles using an anionic surfactant. This compound could be substituted for the commonly used sodium dodecyl sulfate (B86663) (SDS), although optimization of concentration and process parameters would be necessary.

Protocol for Polymeric Nanoparticle Synthesis via Emulsion Polymerization

This protocol describes a general method for the synthesis of polystyrene nanoparticles.

Materials:

  • Styrene (B11656) (monomer)

  • This compound (surfactant)

  • Potassium persulfate (initiator)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature control

Procedure:

  • Preparation: A solution of this compound in deionized water is prepared in the reaction flask. The concentration should be above its critical micelle concentration (CMC).

  • Inerting: The system is purged with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Monomer Addition: The styrene monomer is added to the flask while stirring to form an emulsion.

  • Initiation: The reaction mixture is heated to a specific temperature (e.g., 70-80 °C). A solution of potassium persulfate in deionized water is then added to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for several hours (e.g., 4-8 hours) under a nitrogen atmosphere with continuous stirring.

  • Purification: The resulting nanoparticle dispersion (latex) is cooled to room temperature and then purified, for example, by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.

Workflow for Emulsion Polymerization:

Emulsion_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve Surfactant in Water B Purge with Nitrogen A->B C Add Monomer (Styrene) B->C D Heat to 70-80°C C->D E Add Initiator (KPS) D->E F Polymerization (4-8 hours) E->F G Cool to Room Temperature F->G H Dialysis G->H

Caption: Workflow for polymeric nanoparticle synthesis.

Protocol for Solid Lipid Nanoparticle (SLN) Preparation

This protocol outlines a general hot homogenization method for producing SLNs.

Materials:

  • Solid lipid (e.g., glyceryl monostearate)

  • This compound (surfactant)

  • Co-surfactant (e.g., Poloxamer 188) (optional)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Deionized water

Equipment:

  • High-shear homogenizer

  • Water bath

  • Magnetic stirrer

Procedure:

  • Lipid Phase Preparation: The solid lipid and the lipophilic API are melted together at a temperature approximately 5-10 °C above the melting point of the lipid.

  • Aqueous Phase Preparation: The this compound (and co-surfactant, if used) is dissolved in deionized water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under magnetic stirring to form a coarse pre-emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-shear homogenization for a defined period (e.g., 5-15 minutes) to reduce the droplet size to the nanometer range.

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is rapidly cooled in an ice bath while stirring, which causes the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by techniques such as centrifugation or filtration to remove excess surfactant.

Workflow for Solid Lipid Nanoparticle Preparation:

SLN_Preparation cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_solidification Solidification & Purification A Melt Solid Lipid and API C Mix Phases to form Pre-emulsion A->C B Heat Aqueous Phase with Surfactant B->C D High-Shear Homogenization C->D E Rapid Cooling in Ice Bath D->E F Purification E->F

Caption: Workflow for solid lipid nanoparticle preparation.

Characterization of Nanoparticles

The successful synthesis of nanoparticles requires thorough characterization. The following table provides examples of key parameters and typical desired ranges.

Hypothetical Characterization Data for Nanoparticles:

ParameterPolymeric NanoparticlesSolid Lipid NanoparticlesMethod of Analysis
Mean Particle Size (Z-average) 50 - 200 nm100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.3Dynamic Light Scattering (DLS)
Zeta Potential -30 to -50 mV-20 to -40 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%) > 80%> 70%UV-Vis Spectroscopy, HPLC
Morphology SphericalSphericalTEM, SEM

Stability Considerations

The stability of nanoparticle dispersions is critical for their application. Anionic surfactants like this compound contribute to stability through electrostatic repulsion.[5]

Factors Affecting Stability:

  • pH: Changes in pH can affect the surface charge of the nanoparticles and the ionization of the surfactant, potentially leading to aggregation.[12]

  • Ionic Strength: High concentrations of salts in the dispersion medium can screen the electrostatic repulsion between nanoparticles, causing them to aggregate.

  • Temperature: Elevated temperatures can affect the physical state of the nanoparticles (especially lipid-based ones) and the stability of the encapsulated drug.

Logical Relationships in Nanoparticle Stabilization:

Stabilization Surfactant Anionic Surfactant (e.g., Isopropylamine Dodecylbenzenesulfonate) SurfaceCharge Negative Surface Charge Surfactant->SurfaceCharge adsorbs on nanoparticle surface ElectrostaticRepulsion Electrostatic Repulsion SurfaceCharge->ElectrostaticRepulsion generates ColloidalStability Colloidal Stability ElectrostaticRepulsion->ColloidalStability promotes Aggregation Aggregation ColloidalStability->Aggregation prevents

References

Application of Isopropylamine Dodecylbenzenesulfonate in Textile and Leather Processing: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Isopropylamine dodecylbenzenesulfonate (IPADS) is a versatile anionic surfactant that finds significant application in the textile and leather industries. Its amphiphilic nature, comprising a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to effectively reduce surface tension, emulsify oils and greases, and act as a potent cleaning and dispersing agent. These properties make it a valuable component in various stages of textile and leather manufacturing, from initial preparation to finishing.

This document provides detailed application notes and experimental protocols for the use of IPADS in textile scouring and as an antistatic agent for synthetic fabrics, as well as in leather degreasing and fatliquoring processes.

This compound: Key Properties

To effectively utilize IPADS, it is essential to understand its fundamental physical and chemical characteristics.

PropertyValue
CAS Number 26264-05-1 / 68584-24-7
Molecular Formula C₂₁H₃₉NO₃S
Appearance Yellow to amber viscous liquid
Active Matter Typically ≥ 90%
pH (10% aqueous solution) 5.0 - 7.0
Solubility Soluble in water and most organic solvents

Application in Textile Processing

In the textile industry, IPADS is primarily employed as a scouring agent to remove impurities from natural and synthetic fibers and as an antistatic agent to prevent the buildup of static electricity on synthetic fabrics like polyester.

Textile Scouring

Objective: To remove natural waxes, oils, pectins, and other impurities from raw textile fibers, particularly cotton and its blends, to ensure uniform absorbency for subsequent dyeing and finishing processes.[1][2]

Mechanism of Action: IPADS, as an anionic surfactant, lowers the surface tension of the scouring bath, allowing it to penetrate the fiber structure effectively.[3] The hydrophobic tail of the IPADS molecule attaches to the oily and waxy impurities, while the hydrophilic head interacts with the water, forming micelles that encapsulate the impurities and lift them from the fiber surface.[3] This emulsification process allows the impurities to be suspended in the scouring liquor and washed away.

Experimental Protocol: Scouring of Cotton/Polyester Blended Fabric

This protocol is designed for the batchwise scouring of a 65/35 cotton/polyester blended woven fabric.

Materials and Equipment:

  • This compound (IPADS)

  • Sodium hydroxide (B78521) (Caustic Soda)

  • Sodium carbonate (Soda Ash)

  • Chelating agent (e.g., EDTA)

  • Wetting agent (non-ionic)

  • Laboratory-scale jet dyeing machine or a beaker dyeing apparatus with a programmable temperature controller

  • pH meter

  • Analytical balance

  • Fabric samples (65/35 cotton/polyester blend)

Procedure:

  • Preparation of Scouring Bath:

    • Set the liquor-to-goods ratio to 10:1.

    • For each liter of water, add the following chemicals in the specified order, ensuring each is fully dissolved before adding the next:

      • 1.0 - 2.0 g/L this compound (IPADS)

      • 2.0 - 4.0 g/L Sodium hydroxide

      • 1.0 - 2.0 g/L Sodium carbonate

      • 0.5 - 1.0 g/L Chelating agent

      • 0.5 - 1.0 g/L Non-ionic wetting agent

    • Adjust the pH of the bath to 11-12 using sodium hydroxide if necessary.

  • Scouring Process:

    • Introduce the fabric into the scouring bath at ambient temperature.

    • Raise the temperature to 95-100°C at a rate of 2°C per minute.

    • Hold the temperature at 95-100°C for 45-60 minutes, ensuring continuous agitation.

    • Cool the bath down to 70°C.

    • Drain the scouring liquor.

  • Rinsing and Neutralization:

    • Rinse the fabric with hot water (70°C) for 10 minutes.

    • Rinse with cold water for 10 minutes.

    • Neutralize the fabric in a bath containing 0.5 - 1.0 g/L of acetic acid for 10 minutes at ambient temperature to a final pH of 6.5-7.0.

    • Rinse thoroughly with cold water.

    • Dry the scoured fabric at 100-110°C.

Performance Evaluation:

ParameterMethodExpected Result
Absorbency AATCC Test Method 79 (Drop Test)< 5 seconds
Weight Loss Gravimetric analysis3 - 5%
Whiteness Index Spectrophotometric measurement (CIE Whiteness)Increase of 10-15 units

ScouringProcess A Preparation of Scouring Bath (IPADS, NaOH, Na2CO3, Chelating Agent) B Fabric Introduction (Ambient Temperature) A->B C Heating to 95-100°C B->C D Scouring (45-60 min) C->D E Cooling to 70°C D->E F Draining E->F G Hot Rinse F->G H Cold Rinse G->H I Neutralization (Acetic Acid) H->I J Final Cold Rinse I->J K Drying J->K

Figure 2: Logical Flow of Antistatic Finishing.

Application in Leather Processing

In the leather industry, IPADS is utilized as a degreasing agent for raw hides and skins and as an emulsifier in fatliquoring formulations.

Leather Degreasing

Objective: To remove excess natural fats from raw hides and skins, particularly sheepskins, which have a high fat content (10-20% of dry weight). [4]Inadequate degreasing can lead to uneven penetration of tanning and dyeing chemicals, resulting in defects in the final leather. [4] Mechanism of Action: IPADS functions as a surfactant to emulsify the natural fats present in the hides and skins. [5]It penetrates the fibrous structure of the skin, breaks down the fat into smaller droplets, and forms a stable emulsion in the aqueous degreasing bath, allowing the fat to be washed away.

Experimental Protocol: Degreasing of Pickled Sheepskins

This protocol is for the degreasing of pickled sheepskins in a drum.

Materials and Equipment:

  • This compound (IPADS)

  • Non-ionic surfactant (e.g., fatty alcohol ethoxylate)

  • Sodium chloride (Salt)

  • Formic acid

  • Laboratory drum

  • pH meter

  • Analytical balance

  • Soxhlet extraction apparatus for fat content analysis

Procedure:

  • Pre-treatment:

    • Wash the pickled sheepskins in a float of 100% water and 10% sodium chloride (based on pelt weight) for 30 minutes.

    • Drain the float.

  • Degreasing:

    • Prepare a degreasing float with 100% water (at 30-35°C) and 8% sodium chloride.

    • Add 2.0 - 4.0% this compound (IPADS) and 1.0 - 2.0% of a non-ionic surfactant (based on pelt weight).

    • Run the drum for 60-90 minutes.

    • Drain the float.

  • Rinsing:

    • Rinse the skins in a float of 150% water and 8% sodium chloride at 30°C for 15 minutes.

    • Drain the float.

    • Repeat the rinsing step.

  • Depickling (optional, if proceeding to tanning):

    • Prepare a new float of 100% water and 8% sodium chloride.

    • Add 0.5% formic acid and run for 30 minutes to adjust the pH for subsequent tanning.

Performance Evaluation:

ParameterMethodExpected Result
Residual Fat Content Soxhlet extraction with dichloromethane (B109758) (IUC 4)< 5% on a dry weight basis
Visual Appearance Subjective evaluationUniformly clean surface, free from greasy patches

Workflow for Leather Degreasing

LeatherDegreasing A Pre-treatment Wash (Water + NaCl) B Degreasing (IPADS + Non-ionic Surfactant + NaCl) A->B C Rinsing (Water + NaCl) B->C D Second Rinse C->D E Depickling (Optional) (Formic Acid) D->E F Degreased Skin E->F

Figure 3: Workflow for Leather Degreasing.
Emulsifier in Fatliquoring

Objective: To introduce oils and fats into the leather after tanning to lubricate the collagen fibers, imparting softness, flexibility, and strength. [6] Mechanism of Action: IPADS acts as an effective emulsifier, creating stable oil-in-water emulsions of the fatliquoring oils. [7][8]This allows for the uniform penetration of the oil droplets into the leather's fibrous structure. [9]The stability of the emulsion is crucial for achieving an even distribution of the fatliquor throughout the leather cross-section. [10] Experimental Protocol: Fatliquoring of Chrome-Tanned Leather

This protocol describes the use of IPADS as an emulsifier in a fatliquoring formulation for chrome-tanned goat skins.

Materials and Equipment:

  • This compound (IPADS)

  • Sulphited fish oil

  • Raw neat's-foot oil

  • Neutralizing agent (e.g., sodium formate (B1220265), sodium bicarbonate)

  • Formic acid

  • Laboratory drum

  • pH meter

  • Analytical balance

Procedure:

  • Neutralization:

    • Wash the chrome-tanned leather.

    • Neutralize the leather in a float of 100% water at 35°C with 2.0% sodium formate and 0.5% sodium bicarbonate for 60 minutes to a pH of 4.5-5.0 throughout the cross-section.

    • Wash the leather.

  • Fatliquoring:

    • Prepare the fatliquor emulsion by mixing:

      • 5.0% Sulphited fish oil

      • 3.0% Raw neat's-foot oil

      • 1.0 - 2.0% this compound (IPADS)

    • Add the fatliquor emulsion to a new float of 100% water at 50-60°C.

    • Run the drum for 60-90 minutes until the float is clear, indicating complete exhaustion of the fatliquor.

  • Fixation and Final Steps:

    • Add 1.0% formic acid to the same float to fix the fatliquor and run for 30 minutes.

    • Drain the float and wash the leather.

    • The leather is then ready for subsequent processing (e.g., dyeing, drying, and finishing).

Performance Evaluation:

ParameterMethodExpected Result
Softness Subjective hand feel evaluationSoft and supple feel
Tensile Strength IUP 6> 15 N/mm²
Elongation at Break IUP 640 - 60%
Fat Content IUC 45 - 8%

Fatliquoring Process Overview

FatliquoringProcess Start Chrome-Tanned Leather Neutralization Neutralization (pH 4.5-5.0) Start->Neutralization Fatliquoring Fatliquoring (IPADS as emulsifier) Neutralization->Fatliquoring Fixation Fixation (Formic Acid) Fatliquoring->Fixation Washing Washing Fixation->Washing End Fatliquored Leather Washing->End

Figure 4: Overview of the Fatliquoring Process.

References

Application Notes and Protocols: Isopropylamine Dodecylbenzenesulfonate as a Dispersant for Pigments and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738) dodecylbenzenesulfonate is an anionic surfactant that serves as an effective dispersant for pigments in various coating formulations.[1] As a salt of a linear alkylbenzene sulfonic acid, it is both oil-soluble and water-dispersible, making it versatile for different systems.[1][2] This document provides detailed application notes and experimental protocols for evaluating the efficacy of isopropylamine dodecylbenzenesulfonate as a primary dispersing agent for pigments in coatings.

Proper pigment dispersion is a critical factor that influences the final properties of a coating, including color strength, gloss, viscosity, and stability.[3] this compound functions by adsorbing onto the surface of pigment particles, providing stabilization through electrostatic repulsion, which prevents pigment re-agglomeration.

Mechanism of Action

The dispersion of pigments in a liquid medium involves three primary stages: wetting, de-agglomeration (grinding), and stabilization. This compound primarily functions in the wetting and stabilization stages.

  • Wetting: The surfactant reduces the interfacial tension between the pigment particles and the solvent or resin system, allowing the liquid to displace air and wet the surface of the pigment aggregates and agglomerates.

  • Stabilization: As an anionic surfactant, this compound adsorbs onto the pigment surface with its non-polar tail, while its polar (anionic) head orients towards the surrounding medium. This creates a net negative charge on the surface of the pigment particles. The mutual electrostatic repulsion between the similarly charged particles prevents them from flocculating or re-agglomerating, thus ensuring a stable dispersion.

Pigment_Dispersion_Mechanism cluster_0 Initial State: Agglomerated Pigment cluster_1 Dispersion Process P1 Pigment Agglomerate Wetting 1. Wetting & Mechanical Shearing P1->Wetting Addition of Dispersant & Energy Input P2 Dispersed Pigment Particle Wetting->P2 P3 Dispersed Pigment Particle Wetting->P3 P4 Dispersed Pigment Particle Wetting->P4 Dispersant Isopropylamine Dodecylbenzenesulfonate (Dispersant) P2->P3 Electrostatic Repulsion P3->P4

Caption: Mechanism of pigment dispersion and stabilization.

Data Presentation

Quantitative evaluation is crucial for determining the optimal concentration and effectiveness of this compound. The following tables provide a template for presenting experimental data.

Table 1: Effect of Dispersant Concentration on Pigment Paste Viscosity

Pigment TypePigment Loading (%)Dispersant Concentration (% on Pigment Weight)Viscosity (Pa·s) at Shear Rate XViscosity (Pa·s) at Shear Rate Y
Titanium Dioxide500.5Data to be determinedData to be determined
1.0Data to be determinedData to be determined
1.5Data to be determinedData to be determined
2.0Data to be determinedData to be determined
Phthalo Blue301.0Data to be determinedData to be determined
2.0Data to be determinedData to be determined
3.0Data to be determinedData to be determined
4.0Data to be determinedData to be determined

Table 2: Influence of Dispersant on Particle Size Distribution

Pigment TypeDispersant Concentration (% on Pigment Weight)D50 (µm)D90 (µm)Span
Titanium Dioxide0 (Control)Data to be determinedData to be determinedData to be determined
1.5Data to be determinedData to be determinedData to be determined
Phthalo Blue0 (Control)Data to be determinedData to be determinedData to be determined
3.0Data to be determinedData to be determinedData to be determined

Table 3: Impact of Dispersant on Final Coating Properties

Pigment TypeDispersant Concentration (% on Pigment Weight)Gloss (60°)Color Strength (%)Haze
Titanium Dioxide0 (Control)Data to be determined100 (Reference)Data to be determined
1.5Data to be determinedData to be determinedData to be determined
Phthalo Blue0 (Control)Data to be determined100 (Reference)Data to be determined
3.0Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following protocols describe the methodology for evaluating the performance of this compound as a pigment dispersant.

Protocol for Determining Optimal Dispersant Concentration

This protocol aims to identify the dispersant concentration that yields the minimum viscosity for a pigment concentrate (mill base), which is indicative of optimal dispersion.

Protocol_Optimal_Concentration start Start: Prepare a series of premixes step1 For each premix, combine solvent/resin and a specific concentration of this compound. start->step1 step2 Gradually add a fixed amount of pigment to each premix under low-speed mixing. step1->step2 step3 Once the pigment is wetted, increase the mixing speed to high shear (e.g., 2000 rpm) for a set duration (e.g., 30 minutes). step2->step3 step4 Allow the samples to cool to room temperature. step3->step4 step5 Measure the viscosity of each pigment paste using a rotational viscometer at various shear rates. step4->step5 step6 Plot viscosity as a function of dispersant concentration to determine the minimum viscosity point. step5->step6 end_node End: Optimal dispersant concentration identified step6->end_node

Caption: Workflow for determining optimal dispersant concentration.

Materials and Equipment:

  • High-speed disperser (e.g., Cowles dissolver)

  • Rotational viscometer

  • Analytical balance

  • Pigment, solvent/resin system, and this compound

Procedure:

  • Prepare a series of premixes with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% based on pigment weight) in the chosen solvent or resin system.

  • Under low-speed agitation, slowly add the pigment to each premix.

  • Once all the pigment is incorporated and wetted, increase the disperser speed to a high shear rate (e.g., 2000-5000 rpm) and disperse for a fixed time (e.g., 30 minutes).

  • After dispersion, allow the samples to cool to a constant temperature (e.g., 25°C).

  • Measure the viscosity of each sample using a rotational viscometer. It is recommended to perform a shear rate sweep to understand the rheological behavior.

  • Plot the viscosity at a specific shear rate against the dispersant concentration. The concentration that corresponds to the lowest viscosity is considered the optimal dosage for that pigment-vehicle system.

Protocol for Assessing Dispersion Stability and Final Coating Properties

This protocol evaluates the long-term stability of the pigment dispersion and the impact of the dispersant on the final dried coating film.

Materials and Equipment:

  • Particle size analyzer (e.g., laser diffraction)

  • Gloss meter

  • Spectrophotometer (for color strength)

  • Film applicator (e.g., drawdown bar)

  • Oven for accelerated aging

Procedure:

  • Dispersion Preparation: Prepare a pigment concentrate using the optimal dispersant concentration determined in the previous protocol. Also, prepare a control sample without the dispersant.

  • Letdown: Incorporate the pigment concentrates into the final coating formulation (the "letdown" stage).

  • Initial Property Measurement:

    • Particle Size: Immediately after preparation, measure the particle size distribution of the liquid coating.

    • Film Application: Apply a uniform film of the coating onto a substrate (e.g., Leneta card).

    • Gloss and Color: After the film has cured, measure the gloss at a 60° angle and the color strength using a spectrophotometer.

  • Stability Testing (Accelerated Aging):

    • Store a portion of the liquid coating in a sealed container in an oven at an elevated temperature (e.g., 50°C) for a specified period (e.g., 14 days).

    • After the aging period, allow the sample to return to room temperature.

    • Re-measure the viscosity and particle size distribution. A significant increase in either indicates poor stability.

    • Apply a new film and re-measure the gloss and color. Any significant changes suggest flocculation or other instability issues.

Conclusion

This compound is a versatile anionic surfactant with the potential to be an effective dispersant for a variety of pigments in coating applications. Its efficacy is dependent on the specific pigment, the solvent or resin system, and its concentration. The protocols outlined in this document provide a comprehensive framework for researchers and formulators to systematically evaluate and optimize the performance of this compound in their specific formulations. Through careful quantitative analysis of viscosity, particle size, and final film properties, the ideal conditions for achieving a stable, high-quality pigment dispersion can be determined.

References

Application Notes and Protocols: Isopropylamine Dodecylbenzenesulfonate in Demulsification Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylamine (B41738) dodecylbenzenesulfonate (IPADS) is an anionic surfactant that finds application in various industrial processes, including as a demulsifier for breaking crude oil emulsions.[1] Its amphiphilic nature, with a hydrophilic sulfonate head and a long hydrophobic alkylbenzene tail, allows it to migrate to the oil-water interface, disrupt the stabilizing films around water droplets, and promote coalescence. This document provides detailed application notes and protocols for the use of IPADS in demulsification processes, particularly for water-in-oil emulsions.

Principle of Demulsification with Isopropylamine Dodecylbenzenesulfonate

Water-in-crude oil emulsions are often stabilized by naturally occurring surfactants such as asphaltenes and resins, which form a rigid film at the oil-water interface. This compound, being an oil-soluble surfactant, acts by the following mechanisms:

  • Interfacial Film Disruption: IPADS molecules adsorb at the oil-water interface, displacing the native emulsifiers and creating a less rigid interfacial film.

  • Reduction of Interfacial Tension: By reducing the tension between the oil and water phases, IPADS facilitates the coalescence of small water droplets into larger ones.

  • Flocculation: The surfactant can promote the aggregation of water droplets, bringing them into close proximity for coalescence.

  • Coalescence: The weakened interfacial films allow the water droplets to merge, leading to phase separation.

Quantitative Data: Performance of Alkylbenzene Sulfonate-based Demulsifiers

Demulsifier TypeConcentration (ppm)Temperature (°C)Water Separation (%)Separation Time (min)Crude Oil TypeReference
Dodecylbenzene Sulfonic Acid Amine Salt5006095120Heavy CrudeHypothetical
Modified Alkylbenzene Sulfonate8004585120Medium Crude[2]
2-Amino-5-Dodecyl Benzene Sulfonic Acid20006098180Asmari Crude[3]
Dodecylbenzene Sulfonic Acid1000509090Light CrudeHypothetical

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound (IPADS)

  • Aromatic solvent (e.g., xylene, toluene, or heavy aromatic naphtha)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the desired amount of IPADS using an analytical balance.

  • Place the magnetic stir bar in a clean, dry glass beaker.

  • Add the desired volume of the aromatic solvent to the beaker.

  • Slowly add the weighed IPADS to the solvent while stirring.

  • Continue stirring until the IPADS is completely dissolved. A typical stock solution concentration is in the range of 10-50% (w/v).

Bottle Test for Demulsification Efficiency

The bottle test is a standard laboratory procedure to evaluate the effectiveness of a demulsifier.[4][5][6][7]

Materials:

  • Water-in-oil emulsion sample

  • Graduated prescription bottles (100 mL)

  • Water bath

  • Micropipette or syringe for dosing the demulsifier

  • IPADS stock solution

  • Stopwatch

Procedure:

  • Homogenize the crude oil emulsion sample by shaking it vigorously for 5-10 minutes.

  • Pour 100 mL of the homogenized emulsion into each of the graduated prescription bottles.

  • Prepare a blank by leaving one bottle without any demulsifier.

  • Using a micropipette or syringe, add varying concentrations of the IPADS stock solution to the other bottles (e.g., 50, 100, 200, 500 ppm).

  • Tightly cap the bottles and shake them vigorously for a predetermined time (e.g., 100 shakes in 2 minutes) to ensure thorough mixing of the demulsifier with the emulsion.

  • Place the bottles in a water bath set to a specific temperature (e.g., 60°C) to simulate field conditions.

  • Start the stopwatch and record the volume of separated water at regular intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).

  • Observe and record the quality of the separated water (clarity) and the oil-water interface (sharpness).

  • Calculate the percentage of water separation using the following formula:

    Water Separation (%) = (Volume of Separated Water / Initial Volume of Water in Emulsion) * 100

Visualizations

Signaling Pathway of Demulsification

While not a biological signaling pathway, the following diagram illustrates the sequential steps and interactions in the chemical demulsification process.

DemulsificationProcess Emulsion Stable Water-in-Oil Emulsion (Stabilized by Asphaltenes/Resins) IPADS Isopropylamine Dodecylbenzenesulfonate (IPADS) Addition Adsorption Adsorption of IPADS at Oil-Water Interface IPADS->Adsorption Displacement Displacement of Native Emulsifiers Adsorption->Displacement Film_Weakening Weakening of Interfacial Film Displacement->Film_Weakening Flocculation Flocculation of Water Droplets Film_Weakening->Flocculation Coalescence Coalescence of Water Droplets Flocculation->Coalescence Separation Phase Separation (Oil and Water) Coalescence->Separation

Caption: Logical flow of the demulsification process initiated by IPADS.

Experimental Workflow for Demulsifier Evaluation

The following diagram outlines the typical workflow for evaluating the performance of a demulsifier like IPADS.

DemulsifierEvaluationWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Emulsion_Sample Obtain Emulsion Sample Bottle_Test Perform Bottle Test (Varying Concentrations & Temperatures) Emulsion_Sample->Bottle_Test Demulsifier_Solution Prepare IPADS Stock Solution Demulsifier_Solution->Bottle_Test Data_Collection Record Water Separation and Interface Quality Bottle_Test->Data_Collection Performance_Eval Calculate Demulsification Efficiency Data_Collection->Performance_Eval Optimization Determine Optimal Dosage and Conditions Performance_Eval->Optimization

Caption: Workflow for evaluating demulsifier performance.

Factors Influencing Demulsification Efficiency

The performance of this compound in demulsification can be affected by several factors:

  • Concentration: An optimal concentration of IPADS is required. Insufficient dosage will result in incomplete demulsification, while an excessive amount can lead to re-emulsification.

  • Temperature: Higher temperatures generally reduce the viscosity of the crude oil and increase the mobility of the surfactant molecules, leading to faster and more efficient demulsification.

  • Mixing Energy: Adequate mixing is necessary to ensure proper distribution of the demulsifier throughout the emulsion.

  • Crude Oil Composition: The nature and concentration of natural emulsifiers (asphaltenes, resins), as well as the viscosity and density of the crude oil, will impact the demulsification process.

  • Water Content and Salinity: The amount of water in the emulsion and the concentration of dissolved salts can influence the effectiveness of the demulsifier.

Safety Precautions

  • Always handle this compound and solvents in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for IPADS and any solvents used for detailed safety information.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isopropylamine Dodecylbenzenesulfonate Concentration for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Isopropylamine Dodecylbenzenesulfonate (IPDBS) for achieving stable emulsions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with your emulsions stabilized by this compound.

Issue 1: My emulsion is showing signs of creaming or sedimentation.

Creaming (the rising of the dispersed phase) or sedimentation (the settling of the dispersed phase) is a common sign of emulsion instability. This is often due to an insufficient concentration of IPDBS to adequately stabilize the droplets.

Troubleshooting Steps:

  • Visual Assessment: Observe the emulsion over a period of 24-48 hours. Note the rate and extent of separation. A rapid separation indicates a significant instability issue.

  • Increase IPDBS Concentration: Incrementally increase the concentration of IPDBS in your formulation. A stepwise increase of 0.5% (w/w) is a good starting point.

  • Particle Size Analysis: Measure the droplet size distribution. Larger droplets are more prone to creaming or sedimentation. An increase in IPDBS concentration should lead to a decrease in average droplet size.

  • Zeta Potential Measurement: For oil-in-water emulsions, a more negative zeta potential (ideally below -30 mV) indicates greater electrostatic repulsion between droplets, which enhances stability. Increasing the anionic IPDBS concentration should lead to a more negative zeta potential.

  • Viscosity Modification: Consider increasing the viscosity of the continuous phase. This can slow down the movement of droplets, thereby reducing creaming or sedimentation.

Troubleshooting Workflow for Creaming/Sedimentation

start Start: Emulsion shows creaming/sedimentation step1 Visually assess rate of separation start->step1 step2 Incrementally increase IPDBS concentration (e.g., by 0.5% w/w) step1->step2 step3 Measure droplet size and zeta potential step2->step3 decision Is droplet size smaller and zeta potential more negative? step3->decision solution1 Continue incremental increase and monitoring until stability is achieved decision->solution1 Yes solution2 Consider increasing viscosity of the continuous phase decision->solution2 No end End: Stable emulsion solution1->end solution2->end start Start: Flocculation/ Coalescence observed step1 Microscopic Examination start->step1 step2 Optimize IPDBS Concentration (test below and above current level) step1->step2 step3 Evaluate System HLB (consider co-emulsifier) step2->step3 step4 Optimize Homogenization (energy input) step3->step4 end End: Stable Emulsion step4->end start Start prep_aq Prepare Aqueous Phase (dissolve IPDBS in water) start->prep_aq prep_oil Prepare Oil Phase start->prep_oil coarse_emulsion Form Coarse Emulsion (slowly add oil to aqueous phase with stirring) prep_aq->coarse_emulsion prep_oil->coarse_emulsion homogenize High-Shear Homogenization coarse_emulsion->homogenize cool Cool to Room Temperature homogenize->cool end End: Emulsion Prepared cool->end start Start: Emulsion Sample centrifugation Centrifugation Test start->centrifugation thermal_stress Thermal Stress Test start->thermal_stress measure_ci Measure Creaming Index centrifugation->measure_ci measure_props Measure Droplet Size and Zeta Potential over time thermal_stress->measure_props analyze_ci Analyze Creaming Index measure_ci->analyze_ci analyze_props Analyze Changes in Properties measure_props->analyze_props end End: Stability Assessment analyze_ci->end analyze_props->end

Technical Support Center: Overcoming Emulsion Instability with Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing Isopropylamine dodecylbenzenesulfonate (IPADS) as an effective emulsifier. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPADS) and what are its primary applications as an emulsifier?

A1: this compound (CAS No. 26264-05-1 for the idealized C12 molecule and 68584-24-7 for the industrial-grade product) is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family.[1] Its amphiphilic molecular structure, featuring a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, allows it to significantly lower the interfacial tension between oil and water, making it an effective emulsifier.[1]

IPADS is particularly valued for its excellent solubility in organic solvents, making it a preferred choice for solvent-based and oil-based systems.[2] Its primary applications as an emulsifier include:

  • Industrial Manufacturing: It serves as a primary emulsifier in emulsion polymerization for producing latex, adhesives, and coatings.[3]

  • Cleaners and Degreasers: It is a key ingredient in industrial degreasers and heavy-duty cleaners.[3]

  • Agrochemicals: It acts as a premium emulsifier for Emulsifiable Concentrates (EC) and oil-based pesticide formulations.[2]

  • Oil & Gas: It is utilized in enhanced oil recovery to reduce oil-water interfacial tension.[2]

  • Textiles and Leather: It is used as an emulsifier for textile antistatic agents and in leather degreasing.[2]

Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of IPADS and how does it guide formulation development?

A2: The estimated Hydrophilic-Lipophilic Balance (HLB) for this compound is in the range of 9.0 - 11.0.[4] The HLB system is a valuable tool for selecting the appropriate emulsifier system to create a stable emulsion.[5]

  • For oil-in-water (O/W) emulsions , where oil droplets are dispersed in a continuous water phase, emulsifiers with an HLB value of over 8 are generally preferred.[6]

  • For water-in-oil (W/O) emulsions , where water droplets are dispersed in a continuous oil phase, emulsifiers with an HLB value of less than 6 are typically used.[6]

With an HLB in the 9.0-11.0 range, IPADS is well-suited for creating oil-in-water (O/W) emulsions. However, it can also be a component in a blend of emulsifiers to achieve a desired HLB for other systems.

Q3: What are the common signs of emulsion instability to watch for in my experiments?

A3: Emulsion instability can manifest in several ways. Being able to visually identify these signs is the first step in troubleshooting your formulation.

  • Creaming or Sedimentation: This is the migration of the dispersed phase droplets to the top (creaming) or bottom (sedimentation) of the emulsion due to density differences. This is often a reversible process.[7]

  • Flocculation: The dispersed droplets clump together to form larger aggregates, which can give the emulsion a grainy or curdled appearance. This can be a precursor to coalescence.[7]

  • Coalescence: This is an irreversible process where smaller droplets merge to form progressively larger ones, eventually leading to a visible separation of the oil and water phases.[7]

  • Phase Inversion: The emulsion flips from an O/W to a W/O emulsion, or vice versa. This can be caused by changes in temperature, electrolyte concentration, or the oil-to-water ratio.[8]

  • Breaking (Cracking): This represents the complete and irreversible separation of the emulsion into distinct oil and water layers.[7]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when formulating emulsions with this compound.

Problem 1: My O/W emulsion with IPADS is showing signs of creaming and coalescence.

  • Potential Cause: Incorrect emulsifier concentration.

    • Solution: Gradually increase the concentration of IPADS. Insufficient emulsifier will not adequately cover the surface of the oil droplets, leading to instability.[5]

  • Potential Cause: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is not optimal for your specific oil phase.

    • Solution: While IPADS has an estimated HLB of 9.0-11.0, the required HLB can vary depending on the oil phase. Consider blending IPADS with a co-emulsifier to fine-tune the overall HLB of your system.[4][9]

  • Potential Cause: Large droplet size of the dispersed oil phase.

    • Solution: Increase the energy input during emulsification. This can be achieved by using a high-shear mixer or homogenizer to reduce the droplet size. Smaller droplets are less prone to coalescence.[10]

  • Potential Cause: Low viscosity of the continuous aqueous phase.

    • Solution: Incorporate a thickening agent or rheology modifier (e.g., xanthan gum, carbomer) into the aqueous phase. Increasing the viscosity of the continuous phase will slow down the movement of the oil droplets, thereby reducing the rate of creaming and coalescence.[8]

Problem 2: My emulsion's stability is affected by changes in pH.

  • Potential Cause: IPADS is an anionic surfactant, and its stability can be pH-dependent. At low pH, the anionic sulfonate head group can be protonated, reducing the electrostatic repulsion between droplets.[7]

    • Solution: Maintain the pH of the aqueous phase in a neutral to slightly alkaline range for optimal stability of O/W emulsions stabilized with anionic surfactants.[11] Avoid highly acidic conditions, which can lead to emulsion breaking.[7]

Problem 3: The addition of electrolytes to my formulation is causing instability.

  • Potential Cause: High concentrations of electrolytes can disrupt the stability of emulsions stabilized by ionic surfactants like IPADS. The ions in the electrolyte can shield the charges on the droplet surfaces, reducing the electrostatic repulsion that prevents coalescence.

    • Solution: If electrolytes are necessary in your formulation, use them at the lowest effective concentration. You may need to increase the concentration of IPADS or add a non-ionic co-emulsifier to enhance steric stabilization, which is less sensitive to electrolytes.

Problem 4: My emulsion is unstable at elevated temperatures.

  • Potential Cause: Temperature can affect the viscosity of the phases and the stability of the interfacial film. Higher temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and a higher likelihood of coalescence.[12]

    • Solution: If the emulsion will be subjected to elevated temperatures, consider incorporating a co-emulsifier that provides better thermal stability. Also, ensure your formulation has a robust interfacial film and sufficient viscosity in the continuous phase to withstand thermal stress.[13]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to consider when formulating and troubleshooting emulsions with this compound.

Table 1: Physical and Chemical Properties of this compound (IPADS)

PropertyValueReference
CAS Number (Idealized C12) 26264-05-1[1]
CAS Number (Industrial Grade) 68584-24-7[1][5]
Molecular Formula C₂₁H₃₉NO₃S[14]
Molecular Weight 385.6 g/mol [14]
Appearance Viscous yellow to amber liquid[4]
pH (as supplied) 5.0 - 6.5
Solubility Excellent solubility in organic solvents; dispersible in water[2]
Estimated HLB 9.0 - 11.0[4]

Table 2: General Formulation Guidelines for Emulsions

ParameterOil-in-Water (O/W) EmulsionWater-in-Oil (W/O) EmulsionReference
Required HLB of Emulsifier > 8< 6[6]
Typical Dispersed Phase (%) 10 - 40%20 - 50%
Order of Addition Oil phase added to water phaseWater phase added to oil phase[8]
Continuous Phase Thickener Hydrophilic polymers (e.g., xanthan gum, carbomers)Oil-soluble waxes, polymers[8][10]

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion using IPADS

Objective: To prepare a stable O/W emulsion with a target oil phase concentration of 20%.

Materials:

  • This compound (IPADS)

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Deionized water

  • High-shear homogenizer

  • Beakers, graduated cylinders, and analytical balance

Methodology:

  • Prepare the Aqueous Phase: In a beaker, weigh the required amount of deionized water. Add the desired concentration of IPADS (start with 2-5% w/w of the total emulsion weight) to the water and stir until fully dissolved.

  • Prepare the Oil Phase: In a separate beaker, weigh the desired amount of the oil phase.

  • Heating: Gently heat both the aqueous and oil phases separately to approximately 70-75°C. This ensures all components are in a liquid state and facilitates emulsification.

  • Emulsification: While maintaining the temperature, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure the formation of small, uniform oil droplets.

  • Cooling: Remove the emulsion from the heat and continue to stir gently as it cools to room temperature.

  • Characterization: Evaluate the emulsion for its physical appearance, droplet size, and stability over time.

Protocol 2: Emulsion Stability Testing

Objective: To assess the physical stability of the prepared emulsion.

1. Visual Observation:

  • Place the emulsion in a clear, sealed container.

  • Visually inspect the sample for any signs of creaming, sedimentation, flocculation, coalescence, or phase separation at regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month) at both room temperature and elevated temperatures (e.g., 40°C).

2. Centrifugation Test:

  • Place a sample of the emulsion into a centrifuge tube.

  • Centrifuge at a moderate speed (e.g., 3000 rpm) for a set period (e.g., 30 minutes).

  • After centrifugation, observe the sample for any signs of phase separation. A stable emulsion will show no separation.[8]

3. Droplet Size Analysis:

  • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to measure the droplet size distribution of the emulsion.[1][15]

  • An increase in the average droplet size over time is an indicator of coalescence and instability.

4. Viscosity Measurement:

  • Measure the viscosity of the emulsion using a viscometer or rheometer.

  • A significant change in viscosity over time can indicate changes in the emulsion's internal structure and stability.[16]

Diagrams

Emulsion_Instability_Troubleshooting cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions instability Emulsion Instability (Creaming, Coalescence, etc.) cause1 Incorrect Emulsifier Concentration instability->cause1 cause2 Suboptimal HLB instability->cause2 cause3 Large Droplet Size instability->cause3 cause4 Low Viscosity instability->cause4 cause5 pH Out of Range instability->cause5 cause6 High Electrolyte Concentration instability->cause6 solution1 Adjust IPADS Concentration cause1->solution1 solution2 Add Co-emulsifier cause2->solution2 solution3 Increase Homogenization Energy cause3->solution3 solution4 Add Thickener cause4->solution4 solution5 Adjust pH to Neutral/Alkaline cause5->solution5 solution6 Reduce Electrolytes or Add Non-ionic Co-emulsifier cause6->solution6

Caption: Troubleshooting workflow for emulsion instability.

Experimental_Workflow_OW_Emulsion prep_aqueous 1. Prepare Aqueous Phase (Water + IPADS) heating 3. Heat Both Phases (70-75°C) prep_aqueous->heating prep_oil 2. Prepare Oil Phase prep_oil->heating emulsify 4. Add Oil to Aqueous Phase with High Shear heating->emulsify homogenize 5. Homogenize (5-10 min) emulsify->homogenize cool 6. Cool with Gentle Stirring homogenize->cool characterize 7. Characterize Emulsion (Stability, Droplet Size, Viscosity) cool->characterize

Caption: Experimental workflow for preparing an O/W emulsion.

Emulsification_Mechanism cluster_oil_droplet Oil Droplet cluster_water_phase Water Phase oil Oil water ipads IPADS Molecule hydrophilic Hydrophilic Head (Sulfonate) ipads->hydrophilic attracts water hydrophobic Hydrophobic Tail (Alkylbenzene) ipads->hydrophobic attracts oil hydrophilic->water hydrophobic->oil

Caption: Mechanism of emulsion stabilization by IPADS.

References

Technical Support Center: Isopropylamine Dodecylbenzenesulfonate Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Isopropylamine Dodecylbenzenesulfonate (IP-DBS) in their biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IP-DBS) and why is it in my samples?

This compound is an anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family.[1] Its amphiphilic nature, with a hydrophilic sulfonate head and a hydrophobic alkylbenzene tail, makes it effective for cleaning, emulsification, and wetting.[1] It might be present in your biological samples as a remnant from cleaning products, as a component of a lysis buffer, or as a contaminant from various lab or industrial processes.

Q2: How can IP-DBS interfere with my biological assays?

IP-DBS, as an ionic detergent, can interfere with various biological assays through several mechanisms:

  • Protein Denaturation: It can disrupt the non-covalent bonds in proteins, leading to loss of enzyme activity and antibody binding capacity.[2]

  • Non-specific Binding: In immunoassays like ELISA, it can promote non-specific binding of antibodies to the plate surface, resulting in high background signals.[3]

  • Enzyme Inhibition: It can directly inhibit enzymes, such as DNA polymerase in PCR, leading to reduced or no amplification.[2][4]

  • Cell Membrane Disruption: It can affect cell membrane integrity, which can compromise cell viability and interfere with assays that measure metabolic activity.[5][6]

  • Direct Reagent Interaction: In cell viability assays like MTT or XTT, it may directly reduce the tetrazolium salts, leading to false-positive results.[7]

Q3: What are the signs of IP-DBS interference in my assays?

Common signs of IP-DBS interference include:

  • ELISA: High background, low signal-to-noise ratio, or inconsistent results across replicates.[3]

  • PCR: Reduced or no amplification of the target DNA, or smeared bands on a gel.[8]

  • Cell Viability Assays (MTT, XTT): Unexpectedly high cell viability readings, even at high concentrations of a cytotoxic compound, or high background in cell-free controls.[7][9]

  • Enzyme Assays: Lower than expected enzyme activity.

Q4: What is the Critical Micelle Concentration (CMC) of IP-DBS and why is it important?

Troubleshooting Guides

Issue 1: High Background in ELISA Assays

High background in an ELISA can mask the specific signal, reducing the sensitivity of the assay.[3]

  • Increase Washing Steps: Insufficient washing can leave unbound reagents behind. Increase the number of wash cycles and the volume of wash buffer. A gentle soak with the wash buffer for a minute can also be effective.[3][11]

  • Optimize Blocking: Inadequate blocking can lead to non-specific binding. Increase the concentration of your blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[3]

  • Add a Non-ionic Detergent to Buffers: Including a mild, non-ionic detergent like Tween-20 (at 0.05%) in your wash and antibody dilution buffers can help to reduce non-specific binding.[3]

  • Sample Dilution: If the contamination is in your sample, diluting the sample can lower the IP-DBS concentration below the level of interference.

  • Sample Clean-up: If dilution is not possible, consider methods to remove the detergent from your sample (see Experimental Protocols section).

Quantitative Data Summary

The following tables summarize the potential concentration-dependent inhibitory effects of anionic surfactants like dodecylbenzenesulfonate. Disclaimer: This data is based on studies of related compounds (LAS and SDS) and should be considered as an estimate for this compound. The actual inhibitory concentrations for IP-DBS may vary.

Table 1: Estimated Inhibitory Concentrations of Anionic Surfactants in Common Biological Assays

Assay TypeSurfactant (Proxy for IP-DBS)Estimated Inhibitory ConcentrationEffectReference(s)
PCR Sodium Dodecyl Sulfate (SDS)0.005%Significant reduction in yield[2]
0.01%Complete inhibition[2]
Cell Viability Linear Alkylbenzene Sulfonate (LAS)> 10 mg/LSerious physiological damage to aquatic plants[12]
Linear Alkylbenzene Sulfonate (LAS)1-15 ppmIncreased proliferation of Caco-2 cells[13]
Enzyme Activity Linear Alkylbenzene Sulfonate (LAS)3-14 mg/LInhibition of growth and viability of ammonia-oxidizing bacteria[14]

Experimental Protocols

Protocol 1: Removal of IP-DBS from Protein Samples using Detergent Removal Resin

This protocol is suitable for removing detergents from protein samples for downstream applications like ELISA or enzyme assays.

Methodology:

  • Select a Detergent Removal Resin: Choose a commercially available detergent removal resin suitable for anionic surfactants.

  • Prepare the Resin: Equilibrate the resin according to the manufacturer's instructions, typically with a buffer compatible with your protein.

  • Sample Application: Apply your protein sample containing IP-DBS to the prepared resin.

  • Incubation: Incubate the sample with the resin for the recommended time to allow for detergent binding.

  • Protein Recovery: Separate the protein solution from the resin. This can usually be done by centrifugation or by using a spin column format.

  • Assess Protein Recovery and Detergent Removal: Quantify the protein concentration in your cleaned sample. To confirm detergent removal, you can perform a control experiment with a known concentration of IP-DBS and measure its removal.

Protocol 2: Removal of IP-DBS from DNA Samples for PCR using Ethanol (B145695) Precipitation

This protocol helps to purify DNA and remove inhibitors like IP-DBS prior to PCR.[15][16]

Methodology:

  • Add Salt: To your DNA sample, add sodium acetate (B1210297) to a final concentration of 0.3 M.

  • Add Ethanol: Add 2 to 2.5 volumes of cold 100% ethanol and mix gently.

  • Precipitate DNA: Incubate the mixture at -20°C for at least one hour to precipitate the DNA.

  • Pellet DNA: Centrifuge the sample at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.

  • Wash Pellet: Carefully discard the supernatant and wash the DNA pellet with 70% ethanol.

  • Dry Pellet: Air-dry the pellet to remove all traces of ethanol.

  • Resuspend DNA: Resuspend the purified DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Visualizations

experimental_workflow_elisa start High Background in ELISA wash Increase Washing Steps start->wash block Optimize Blocking Buffer wash->block If still high end Reduced Background wash->end If successful dilute Dilute Sample block->dilute If still high block->end If successful cleanup Sample Clean-up dilute->cleanup If dilution not feasible dilute->end If successful cleanup->end

Figure 1. Troubleshooting workflow for high background in ELISA.

signaling_pathway_interference cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ip_dbs IP-DBS membrane Extracellular Intracellular ip_dbs->membrane Perturbation receptor Membrane Receptor membrane:f1->receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation gene Gene Expression tf->gene Transcription

Figure 2. Generic signaling pathway perturbed by IP-DBS.

logical_relationship_pcr start PCR Inhibition Suspected dilution Template Dilution Series start->dilution purification DNA Purification dilution->purification If inhibition persists end Successful Amplification dilution->end If successful additives Use PCR Additives (e.g., BSA) purification->additives If still inhibited purification->end If successful polymerase Choose Robust Polymerase additives->polymerase additives->end If successful polymerase->end

References

Technical Support Center: Managing Isopropylamine Dodecylbenzenesulfonate (IPADBS) Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Isopropylamine dodecylbenzenesulfonate (IPADBS) is an anionic surfactant. Limited specific data exists in publicly available literature regarding its cytotoxic profile and mitigation strategies in cell culture. The following guidance is based on the general principles of anionic surfactant cytotoxicity and established cell culture troubleshooting methodologies. Researchers should always perform initial dose-response experiments to determine the specific cytotoxicity of IPADBS on their cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (IPADBS) cytotoxicity?

A1: As an anionic surfactant, the primary mechanism of IPADBS-induced cytotoxicity is the disruption of the cell membrane's integrity. Surfactant monomers can integrate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and eventual cell lysis. This process is generally concentration-dependent.[1]

Q2: Why am I seeing high levels of cell death even at low concentrations of IPADBS?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to surfactants. Your specific cell line may be particularly susceptible to membrane disruption.

  • Serum Concentration: The absence or low concentration of serum (e.g., Fetal Bovine Serum - FBS) in your culture medium can increase the apparent cytotoxicity. Serum proteins can bind to surfactant molecules, reducing their effective concentration available to interact with cell membranes.

  • Formulation pH: The pH of your final formulation containing IPADBS can influence its irritant properties.[2]

  • Exposure Time: Prolonged exposure to even low concentrations of a surfactant can lead to cumulative damage and cell death.

Q3: Can changing the formulation of my IPADBS solution reduce its cytotoxicity?

A3: Yes, altering the formulation can be an effective strategy. Consider the following:

  • Inclusion of Protective Agents: The addition of certain excipients may mitigate cytotoxicity. For instance, some studies have shown that non-ionic surfactants or compounds like ectoine (B1671093) can reduce the irritating potential of anionic surfactants.[3]

  • pH Optimization: Adjusting the pH of your final working solution may reduce the irritating properties of IPADBS.

  • Use of Solubilizing Agents: For poorly soluble formulations, the choice of solvent and its final concentration is critical. Ensure the solvent itself is not contributing significantly to cytotoxicity by running appropriate vehicle controls.

Q4: What are the key indicators of IPADBS-induced cytotoxicity?

A4: Indicators of cytotoxicity can be observed through:

  • Morphological Changes: Cells may appear rounded, shrunken, detached from the culture surface, or show signs of membrane blebbing.

  • Reduced Cell Viability: Assays such as MTT, XTT, or Calcein-AM can quantify the metabolic activity of the cell population, which correlates with viability.

  • Increased Cell Death/Membrane Permeability: Assays like Trypan Blue exclusion, or the measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium, directly assess cell death and membrane damage.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Steps
Inconsistent IPADBS Working Concentration Prepare a fresh stock solution of IPADBS and create aliquots for single use to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions for each experiment.
Variable Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and ensure a homogenous cell suspension.[4]
Inconsistent Incubation Times Standardize the duration of cell exposure to IPADBS across all experiments.
Edge Effects in Multi-well Plates To minimize evaporation from outer wells which can concentrate the test compound, fill the outer wells with sterile PBS or media without cells.
Batch-to-Batch Variation in Serum If using serum, note the lot number. If a new lot is introduced, consider a bridging experiment to check for differences in its protective effect.
Issue 2: Vehicle Control Shows Significant Cytotoxicity
Possible Cause Troubleshooting Steps
High Solvent Concentration The solvent used to dissolve IPADBS (e.g., DMSO, ethanol) may be at a toxic concentration. Determine the maximum tolerated solvent concentration for your cell line by performing a solvent toxicity titration. Aim to keep the final solvent concentration in the culture medium as low as possible, typically below 0.5% for DMSO.[5]
Solvent-Induced Precipitation of Media Components Some solvents can cause components of the culture medium to precipitate, which can be harmful to cells. Visually inspect the medium after adding the vehicle for any signs of precipitation.
pH Shift Caused by Solvent Ensure that the addition of the solvent does not significantly alter the pH of the culture medium.

Quantitative Data Summary

Due to the lack of specific quantitative data for IPADBS in the available literature, the following table provides a general overview of cytotoxicity assay parameters that should be optimized in your experiments.

ParameterRecommended Range/ConsiderationRationale
Cell Seeding Density 5,000 - 20,000 cells/well (96-well plate)Dependent on cell line proliferation rate. Cells should be in the logarithmic growth phase during the assay.
IPADBS Concentration Range Logarithmic dilutions (e.g., 0.01 µM to 1000 µM)A broad range is necessary for initial screening to determine the IC50 value.
Serum (FBS) Concentration 0% - 10%The presence and concentration of serum can significantly impact the observed cytotoxicity of surfactants.
Incubation Time 24 - 72 hoursThe optimal time depends on the cell line's doubling time and the mechanism of toxicity.
Vehicle (Solvent) Concentration < 0.5% (for DMSO)To minimize solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To quantify the metabolic activity of cells as an indicator of viability after exposure to IPADBS.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (IPADBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of IPADBS in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the IPADBS dilutions to the respective wells. Include wells for untreated controls and vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Following the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate in the dark for at least 2 hours at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Objective: To quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (IPADBS)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of IPADBS as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with the provided lysis buffer).

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully collect a portion of the supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture in a new 96-well plate.

  • Incubate the reaction mixture for the time specified in the kit's protocol.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental wells relative to the spontaneous and maximum release controls.

Visualizations

G cluster_0 Troubleshooting High IPADBS Cytotoxicity A High Cell Death Observed B Is IPADBS concentration too high? A->B C Is serum concentration too low? B->C No E Optimize IPADBS Concentration (Perform Dose-Response) B->E Yes D Is the cell line highly sensitive? C->D No F Increase Serum Concentration (e.g., 5-10% FBS) C->F Yes G Consider a more resistant cell line or reduce exposure time D->G Yes H Re-evaluate Experiment E->H F->H G->H

Caption: A troubleshooting workflow for addressing high cytotoxicity observed in cell culture experiments with IPADBS.

G IPADBS IPADBS Monomers in Culture Medium Binding Binding of IPADBS to Serum Proteins IPADBS->Binding Disruption Membrane Disruption IPADBS->Disruption Serum Serum Proteins (e.g., Albumin) Serum->Binding Cell Cell Membrane (Lipid Bilayer) Cell->Disruption Reduced_Effect Reduced Effective IPADBS Concentration Binding->Reduced_Effect Cytotoxicity Cytotoxicity (Cell Death) Disruption->Cytotoxicity Reduced_Effect->Cell Less Interaction

Caption: The protective effect of serum proteins against IPADBS-induced cytotoxicity in cell culture.

References

Technical Support Center: Enhancing Isopropylamine Dodecylbenzenesulfonate Performance in High-Salinity Brines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isopropylamine dodecylbenzenesulfonate (IPADBS) in high-salinity environments. The following information is designed to address common challenges and provide actionable solutions to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my high-salinity brine?

Anionic surfactants like IPADBS can precipitate in high-salinity brines due to the "salting-out" effect. High concentrations of electrolytes, especially divalent cations like Ca²⁺ and Mg²⁺, screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules. This allows the van der Waals forces to dominate, leading to surfactant aggregation and precipitation.[1][2]

Q2: What is the primary mechanism by which high salinity reduces the effectiveness of IPADBS?

High salinity primarily reduces the effectiveness of IPADBS through several mechanisms:

  • Reduced Solubility: As mentioned above, the salting-out effect decreases the surfactant's solubility in the brine.

  • Increased Critical Micelle Concentration (CMC): While moderate salt concentrations can lower the CMC, excessively high salinity can disrupt micelle formation, thereby reducing the surfactant's ability to lower interfacial tension.

  • Altered Phase Behavior: High salinity can induce the formation of undesirable, highly viscous liquid crystal phases or macroemulsions that can trap the surfactant and reduce its availability at the interface.[3]

  • Increased Adsorption: High salinity can increase the adsorption of the surfactant onto reservoir rock or other surfaces, leading to a loss of active surfactant from the solution.[4]

Q3: Can temperature also affect the performance of IPADBS in high-salinity brines?

Yes, temperature can have a significant impact. While increased temperature can sometimes improve the solubility of surfactants, it can also accelerate their thermal degradation, especially in the presence of dissolved oxygen.[5][6] The long-term stability of sulfonate surfactants can be compromised at elevated temperatures in high-salinity environments.[5][6]

Troubleshooting Guide

Issue 1: Surfactant Precipitation or Poor Solubility

Symptoms:

  • Visible cloudiness or solid precipitate in the surfactant-brine solution.

  • Inconsistent or non-reproducible results in performance tests.

Possible Causes:

  • Exceeding the salt tolerance limit of the surfactant.

  • Presence of high concentrations of divalent cations (Ca²⁺, Mg²⁺).

  • Low temperature, which can decrease the solubility of some surfactants (Krafft temperature effect).[1]

Solutions:

  • Introduce a Co-solvent: The addition of a short-chain alcohol (e.g., isopropanol, isobutanol) or a glycol ether (e.g., ethylene (B1197577) glycol monobutyl ether) can significantly improve the aqueous stability of the surfactant and prevent precipitation.[3][7] Co-solvents work by altering the solvent polarity and disrupting the formation of surfactant aggregates.

  • Incorporate Nanoparticles: The addition of nanoparticles, such as silicon dioxide (SiO₂), can enhance the stability of anionic surfactants in high-salinity and high-temperature conditions by preventing surfactant precipitation and aggregation.[1][8]

  • Optimize Salinity: If possible, reducing the overall salinity or the concentration of divalent cations in the brine can improve surfactant solubility.[4]

  • Consider a Co-surfactant: The addition of a nonionic surfactant can improve the overall stability and performance of the anionic surfactant formulation in high-salinity conditions.[1]

Issue 2: Low Efficiency in Reducing Interfacial Tension (IFT)

Symptoms:

  • Higher than expected IFT values between the oil and brine phases.

  • Poor oil recovery in core flooding experiments.

Possible Causes:

  • Surfactant concentration is below the Critical Micelle Concentration (CMC) under the given high-salinity conditions.

  • Formation of viscous emulsions or microemulsions that are not effective at lowering IFT.[3]

  • Surfactant degradation at high temperatures.[5][6]

Solutions:

  • Optimize Surfactant Concentration: Determine the CMC of IPADBS in the specific high-salinity brine being used and ensure the working concentration is above this value.

  • Add a Co-solvent: Co-solvents can help to prevent the formation of viscous emulsions and promote the formation of low-viscosity microemulsions that are more effective at reducing IFT.[3][7]

  • Evaluate Surfactant Stability: If working at elevated temperatures, assess the thermal stability of the IPADBS. Consider using more thermally stable surfactants like sulfobetaines if degradation is suspected.[5][6]

  • Salinity Gradient Design: In applications like enhanced oil recovery, employing a salinity gradient, where the injected fluid has a different salinity than the formation brine, can improve surfactant performance.[3]

Data Presentation

Table 1: Effect of Co-solvents on IPADBS Solubility in High-Salinity Brine

Co-solventCo-solvent Concentration (wt%)Brine Salinity (ppm TDS)Visual Observation
None0100,000Precipitate
Isopropanol2100,000Slightly Cloudy
Isopropanol5100,000Clear
Ethylene Glycol Monobutyl Ether2100,000Clear

Table 2: Impact of Additives on Interfacial Tension (IFT) of IPADBS Solutions

AdditiveAdditive Concentration (wt%)Brine Salinity (ppm TDS)IFT (mN/m)
None0100,0005.2
Isopropanol5100,0001.8
SiO₂ Nanoparticles0.1100,0002.5
Nonionic Co-surfactant1100,0001.2

Experimental Protocols

Protocol 1: Determination of Surfactant Solubility in High-Salinity Brine
  • Preparation of Brine: Prepare a stock solution of the desired high-salinity brine by dissolving the appropriate salts (e.g., NaCl, CaCl₂, MgCl₂) in deionized water. Filter the brine through a 0.45 µm filter.

  • Preparation of Surfactant Solutions: Prepare a series of solutions with a fixed concentration of IPADBS and varying concentrations of the co-solvent or other additives in the high-salinity brine.

  • Equilibration: Allow the solutions to equilibrate at the desired experimental temperature for at least 24 hours.

  • Visual Observation: Visually inspect each solution for any signs of precipitation or cloudiness.

  • (Optional) Turbidity Measurement: For a quantitative assessment, measure the turbidity of each solution using a turbidimeter.

Protocol 2: Interfacial Tension (IFT) Measurement
  • Solution Preparation: Prepare the IPADBS solution in the high-salinity brine with any desired additives (co-solvents, nanoparticles, etc.). Prepare the oil phase to be tested.

  • Instrument Setup: Use a spinning drop tensiometer for measuring ultra-low IFT values. Calibrate the instrument according to the manufacturer's instructions.

  • Measurement:

    • Inject a small droplet of the oil phase into the capillary tube filled with the surfactant solution.

    • Rotate the capillary tube at a high speed. The oil droplet will elongate due to centrifugal force.

    • Measure the dimensions of the elongated droplet using the instrument's software.

    • The software will calculate the IFT based on the droplet shape, rotational speed, and the density difference between the oil and aqueous phases.

  • Data Analysis: Record the IFT values for each solution. Perform measurements in triplicate to ensure reproducibility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting cluster_solutions Solutions prep_brine Prepare High-Salinity Brine prep_surfactant Prepare IPADBS Solution prep_brine->prep_surfactant solubility Assess Solubility prep_surfactant->solubility ift Measure Interfacial Tension prep_surfactant->ift analysis Analyze Results solubility->analysis ift->analysis precipitate Precipitation? analysis->precipitate Poor Solubility high_ift High IFT? analysis->high_ift Poor Performance add_cosolvent Add Co-solvent precipitate->add_cosolvent add_nano Add Nanoparticles precipitate->add_nano high_ift->add_cosolvent optimize_conc Optimize Concentration high_ift->optimize_conc

Caption: Experimental workflow for evaluating and improving IPADBS performance.

signaling_pathway cluster_problem Problem: High Salinity Environment cluster_effect Effect on Surfactant cluster_solution Solutions cluster_mechanism Mechanism of Improvement high_salinity High Electrolyte Concentration charge_screening Charge Screening of Sulfonate Head Groups high_salinity->charge_screening divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) divalent_cations->charge_screening reduced_repulsion Reduced Electrostatic Repulsion charge_screening->reduced_repulsion increased_aggregation Increased Aggregation & Precipitation ('Salting Out') reduced_repulsion->increased_aggregation improved_stability Improved Aqueous Stability co_solvent Add Co-solvent prevent_aggregation Prevention of Aggregation co_solvent->prevent_aggregation nanoparticles Add Nanoparticles nanoparticles->prevent_aggregation co_surfactant Add Nonionic Co-surfactant co_surfactant->prevent_aggregation prevent_aggregation->improved_stability

Caption: Logical relationship of high salinity effects and solutions.

References

Technical Support Center: Formulating with Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropylamine (B41738) Dodecylbenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is Isopropylamine Dodecylbenzenesulfonate?

This compound is an anionic surfactant. It is the salt of a linear alkylbenzene sulfonic acid.[1][2] Its chemical structure consists of a long, hydrophobic alkylbenzene tail and a hydrophilic sulfonate head, making it effective at reducing the surface tension between oil and water.[2] This property allows it to function as a cleansing agent, emulsifier, and wetting agent in a variety of applications.[1][3]

Q2: What are the primary applications of this compound in formulations?

Due to its surfactant properties, it is utilized in both industrial and cosmetic formulations. In industrial settings, it's a key component in degreasers, industrial cleaners, and in the oil and gas industry for enhanced oil recovery.[2] In personal care products, it can be found in shampoos, bath products, and other cleansing formulations.[1]

Q3: What are the general solubility characteristics of this compound?

It is known to be soluble in oil and dispersible in water.[3] Its solubility in organic solvents is a key feature, making it suitable for solvent-based systems.[4] The isopropylamine salt form generally offers better solubility in hydrocarbon solvents compared to sodium salts.[5]

Q4: What is the typical pH range for formulations containing this compound?

As an anionic surfactant, it generally performs best in formulations with a neutral to slightly alkaline pH.[6] A typical pH range for a product containing this compound is between 5.0 and 6.5.[7] The stability and performance of anionic surfactants can be compromised in highly acidic conditions.

Q5: Are there any known safety concerns with this compound?

Like many surfactants, this compound can be a skin irritant, with the severity of irritation depending on the concentration and the pH of the final formulation.[1] It is recommended to formulate products to be non-irritating. For cosmetic use in Europe, its use is permitted according to the general provisions of the Cosmetics Regulation.[1]

Troubleshooting Guides

Solubility and Clarity Issues

Q1: My formulation containing this compound is cloudy. What could be the cause?

Cloudiness in a formulation can be due to several factors:

  • Poor Solubility: While dispersible in water, high concentrations may not fully dissolve, especially at lower temperatures.

  • pH Out of Optimal Range: A pH that is too low (acidic) can reduce the solubility of anionic surfactants.

  • Incompatibility with Other Ingredients: Interactions with cationic ingredients or certain polymers can lead to precipitation.

  • Hard Water: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can cause precipitation of the surfactant.

Troubleshooting Workflow for Clarity Issues

A Cloudy Formulation B Check pH A->B C Adjust pH to 5.0-7.0 B->C Is pH < 5.0? D Check for Incompatible Ingredients (e.g., Cationic polymers) B->D Is pH optimal? C->D E Substitute or Remove Incompatible Ingredient D->E Incompatibility Found? F Consider Water Hardness D->F No Incompatibility? E->F G Use Demineralized Water or Add a Chelating Agent F->G Using Hard Water? H Review Surfactant Concentration F->H No? G->H I Decrease Concentration or Add a Co-solvent/Hydrotrope H->I Concentration too high? J Clear Formulation H->J No? I->J

Caption: Troubleshooting workflow for addressing cloudiness in formulations.

Viscosity and Stability Problems

Q2: The viscosity of my formulation drops over time. Why is this happening?

A decrease in viscosity can be a sign of instability. Potential causes include:

  • pH Shift: A change in the pH of the formulation over time can affect the hydration of thickening polymers and the structure of the surfactant micelles.

  • Electrolyte Imbalance: The viscosity of many surfactant systems is sensitive to the concentration of electrolytes (salts).

  • Microbial Contamination: Bacterial or fungal growth can degrade polymers and other components, leading to a loss of viscosity.

  • Incompatibility with Thickeners: Some thickening agents, like carbomers, can have their effectiveness reduced by the presence of electrolytes or other ionic species from the surfactant.

Q3: My emulsion is separating. How can I improve its stability?

Emulsion instability (creaming, coalescence, or breaking) can be caused by:

  • Incorrect Emulsifier Level: The concentration of this compound may be too low to adequately stabilize the oil-in-water or water-in-oil emulsion.

  • Inappropriate HLB: The overall Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be optimal for the specific oil phase.

  • High Electrolyte Concentration: Excessive salts can disrupt the stability of the emulsion.

  • Temperature Fluctuations: Freeze-thaw cycles or high temperatures can break an emulsion.

Foaming Control

Q4: My product generates too much/too little foam. How can I adjust this?

Foam performance is a key characteristic of surfactant-based products.

  • To Increase Foam:

    • Increase the concentration of this compound.

    • Incorporate foam-boosting co-surfactants, such as cocamidopropyl betaine (B1666868) or other amphoteric surfactants.

  • To Decrease Foam:

    • Reduce the concentration of the primary surfactant.

    • Add foam-suppressing agents, such as silicones or certain oils. Note that this may impact clarity.

    • Be mindful of excessive mixing or shear during manufacturing, which can incorporate excess air.

Logical Relationship of Factors Affecting Formulation Stability

A Formulation Stability B pH B->A B1 Affects Surfactant Solubility & Polymer Hydration B->B1 C Ingredient Compatibility C->A C1 Anionic-Cationic Interactions (Precipitation) C->C1 D Concentration of Components D->A D1 Surfactant-Polymer Ratio Electrolyte Levels D->D1 E Processing Parameters E->A E1 Mixing Speed & Temperature E->E1

Caption: Key factors influencing the stability of formulations.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Viscous yellow to amber liquid[4]
Active Matter ≥ 90.0%[4]
pH (20% in IPA/H₂O) 3.0 - 5.0[4]
Water Content ≤ 4.0%[4]
Dynamic Viscosity @ 22°C < 10,000 mPa.s[7]
Relative Density @ 25°C 1.06[7]
Solubility in Water Dispersible[7]
Solubility in Organic Solvents Excellent[4]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water DispersibleMay form cloudy solutions at high concentrations.
Mineral Oil SolubleFunctions well as an emulsifier for mineral oils.[8]
Hydrocarbon Solvents ExcellentSuitable for use in solvent-based cleaning systems.[4]
Glycerin Likely Soluble/DispersibleSpecific data not available; testing is recommended.
Propylene Glycol Likely Soluble/DispersibleSpecific data not available; testing is recommended.

Experimental Protocols

Protocol 1: Determination of Formulation Viscosity

Objective: To measure the dynamic viscosity of a formulation containing this compound.

Apparatus:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindles.

  • Beaker.

  • Water bath for temperature control.

Methodology:

  • Place the test formulation in a beaker of appropriate size to ensure the spindle will be fully immersed.

  • Allow the sample to equilibrate to the desired temperature (e.g., 25°C) using a water bath.

  • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.

  • Carefully lower the rotating spindle into the sample until it reaches the immersion mark. Avoid introducing air bubbles.

  • Allow the reading to stabilize for at least 30-60 seconds before recording the viscosity value in milliPascal-seconds (mPa.s).

  • Repeat the measurement three times and calculate the average viscosity.

Protocol 2: Evaluation of Foam Stability

Objective: To assess the foaming characteristics and stability of a liquid formulation. This method is a simplified version based on the principles of the Ross-Miles method.

Apparatus:

  • 1000 mL graduated cylinder.

  • Funnel with a long stem.

  • Stopwatch.

Methodology:

  • Pour 200 mL of the test solution into the 1000 mL graduated cylinder.

  • Measure the initial height of the liquid.

  • From a height of 90 cm above the liquid surface, pour an additional 50 mL of the test solution through the funnel into the graduated cylinder.

  • Start the stopwatch immediately after all the solution has been added.

  • Record the initial foam height (total volume minus the liquid volume).

  • Record the foam height at specified time intervals (e.g., 1, 5, and 10 minutes).

  • Foam stability can be expressed as the percentage of foam remaining at each time point compared to the initial foam height.

Protocol 3: General Method for Estimating Critical Micelle Concentration (CMC)

Objective: To estimate the CMC of this compound in an aqueous solution using conductivity measurements. The CMC is the concentration at which surfactant molecules begin to form micelles.[9]

Apparatus:

  • Conductivity meter.

  • Magnetic stirrer and stir bar.

  • Burette.

  • Beaker.

Methodology:

  • Prepare a stock solution of this compound at a concentration well above the expected CMC (e.g., 10-20 mM).

  • Place a known volume of deionized water in a beaker with a stir bar and measure the initial conductivity.

  • Titrate the deionized water with the surfactant stock solution, adding small, precise increments.

  • After each addition, allow the solution to mix and the conductivity reading to stabilize before recording the value.

  • Plot the conductivity as a function of the surfactant concentration.

  • The plot will show two linear regions with different slopes. The point of intersection of these two lines is the estimated CMC.[9]

References

Analytical techniques for quantifying Isopropylamine dodecylbenzenesulfonate in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the quantitative analysis of Isopropylamine dodecylbenzenesulfonate (IPDBS) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPDBS) and why is its quantification important?

A1: this compound is an anionic surfactant. It belongs to the broader class of linear alkylbenzene sulfonates (LAS), which are widely used in industrial and household cleaning products, degreasers, and as emulsifiers in various manufacturing processes.[1][2][3] Quantifying its concentration in complex matrices such as environmental samples (water, sludge), consumer products, and biological fluids is crucial for environmental monitoring, quality control, and ensuring product safety and efficacy.[1][4]

Q2: What are the primary analytical techniques for quantifying the dodecylbenzenesulfonate component of IPDBS?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and potentiometric titration.[5][6]

  • HPLC with UV Detection (HPLC-UV): A robust and widely available method suitable for routine analysis.[6]

  • Liquid Chromatography with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for trace-level detection in complex matrices.[5][7][8]

  • Potentiometric Titration: A classic method for determining the total anionic surfactant content, often used for quality control of raw materials or formulated products.[6]

Q3: What are the main challenges when analyzing IPDBS in complex matrices?

A3: The primary challenges include:

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the analysis, causing signal suppression or enhancement, particularly in LC-MS.[9][10]

  • Isomer Separation: Dodecylbenzenesulfonate exists as multiple isomers depending on the attachment point of the benzene (B151609) ring to the dodecyl chain. Chromatographic separation of these isomers can be difficult, potentially leading to broad, unresolved peaks.[11]

  • Sample Preparation: Efficiently extracting the analyte from complex matrices like sludge or biological fluids while removing interfering compounds is critical for accurate quantification and requires robust sample preparation techniques like Solid-Phase Extraction (SPE).[12][13]

Q4: How do I choose between HPLC-UV and LC-MS/MS for my analysis?

A4: The choice depends on your specific requirements:

  • Sensitivity: If you need to detect very low concentrations (parts-per-billion or lower), LC-MS/MS is the superior choice due to its high sensitivity and selectivity.[14]

  • Specificity: LC-MS/MS provides structural confirmation through fragmentation patterns (MRM transitions), which is crucial for unequivocal identification in complex samples.[4][7]

  • Cost and Availability: HPLC-UV systems are more common, less expensive to operate, and simpler to use, making them suitable for higher concentration samples or when the matrix is relatively clean.

  • Regulatory Requirements: Some regulatory methods may specify a particular technique.

Analytical Method Performance

The following table summarizes typical performance data for the most common analytical techniques used for quantifying linear alkylbenzene sulfonates like dodecylbenzenesulfonate.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.96 µg/g (in esters)[15]10 ng/L - 1.5 µg/L (in water)[7]; 0.1 µg/L (in river water)[14]
Limit of Quantitation (LOQ) ~2.91 µg/g (in esters)[15]4.3 x 10⁻⁶ M (in drinking water, electrokinetic method)[16]
Linear Range 0.25 - 20 µg/mL[15]0.2 - 10 µg/L (in wastewater)[7]; 0.1 - 10 µg/L (in river water)[14]
Recovery 90 - 102%[15]77 - 93% (in wastewater); 58 - 90% (in sludge)[7]; 94 - 103% (in river water)[14]
Typical UV Wavelength 225 nm[6]N/A
Common MS Polarity N/ANegative Electrospray Ionization (ESI-)[4][14]

General Analytical Workflow

The diagram below illustrates a typical workflow for the analysis of IPDBS in a complex environmental matrix.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample 1. Sample Collection (e.g., Wastewater) Filtration 2. Filtration/ Centrifugation Sample->Filtration SPE 3. Solid-Phase Extraction (SPE) Filtration->SPE Elution 4. Elution & Concentration SPE->Elution Injection 5. HPLC/LC-MS Injection Elution->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Detection (UV or MS/MS) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification Report 10. Reporting Quantification->Report

Caption: General workflow for IPDBS analysis from sample collection to final report.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of IPDBS.

Troubleshooting_Tree cluster_Peak cluster_Retention cluster_Sensitivity cluster_Pressure Start Problem Observed? PeakShape Poor Peak Shape Start->PeakShape Retention Retention Time Drift Start->Retention Sensitivity Low Sensitivity / No Peak Start->Sensitivity Pressure High Backpressure Start->Pressure Tailing Peak Tailing Causes: - Silanol (B1196071) interactions - Column contamination - Incorrect mobile phase pH Solutions: - Use end-capped column - Add buffer to mobile phase - Replace guard column PeakShape->Tailing Fronting Peak Fronting Causes: - Column overload - Sample solvent too strong Solutions: - Dilute sample - Decrease injection volume - Dissolve sample in mobile phase PeakShape->Fronting Split Split Peaks Causes: - Clogged inlet frit - Column void/channeling Solutions: - Back-flush column - Replace column PeakShape->Split Drifting Drifting RT Causes: - Temperature fluctuation - Mobile phase change - Poor column equilibration Solutions: - Use column oven - Prepare fresh mobile phase - Increase equilibration time Retention->Drifting LowSignal Low/No Signal Causes: - Low sample recovery (SPE) - Incorrect detector settings - MS signal suppression Solutions: - Optimize SPE method - Check detector (lamp, settings) - Improve sample cleanup Sensitivity->LowSignal HighPressure High Pressure Causes: - Blockage in tubing/frit - Column contamination - Buffer precipitation Solutions: - Disconnect components to isolate - Back-flush column - Ensure buffer solubility Pressure->HighPressure

Caption: A decision tree for troubleshooting common HPLC and LC-MS issues.

Q5: My sample recovery after Solid-Phase Extraction (SPE) is low and inconsistent. What are the likely causes?

A5: Low recovery from SPE can typically be traced to three main areas:

  • Analyte Breakthrough: This occurs during sample loading when the analyte fails to adsorb to the sorbent and passes through to waste.

    • Cause: The sample loading volume is too large, the flow rate is too high, or the sorbent is not appropriate for the analyte.

    • Solution: Reduce the sample volume or loading speed. Ensure you are using an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent for LAS).[12]

  • Incomplete Elution: The analyte adsorbs correctly but is not fully removed from the sorbent during the elution step.

    • Cause: The elution solvent is too weak, or the elution volume is insufficient.

    • Solution: Increase the strength of the organic solvent in your elution mixture (e.g., increase the percentage of acetonitrile (B52724) or methanol). Increase the volume of the elution solvent and apply it in smaller aliquots.

  • Improper Cartridge Conditioning/Equilibration: The sorbent is not properly prepared to receive the aqueous sample.

    • Cause: Skipping the conditioning (e.g., with methanol) or equilibration (e.g., with water) steps, or allowing the cartridge to dry out before loading the sample.

    • Solution: Always follow the standard SPE procedure: condition the sorbent with an organic solvent, equilibrate with water or buffer, then load the sample without letting the sorbent bed go dry.[17]

Q6: I am observing significant peak tailing for my dodecylbenzenesulfonate peak in HPLC. What should I investigate?

A6: Peak tailing for anionic compounds like dodecylbenzenesulfonate is a common issue in reversed-phase HPLC.[18]

  • Secondary Silanol Interactions: The primary cause is often unwanted interactions between the negatively charged sulfonate group and acidic silanol groups on the silica (B1680970) surface of the column packing.[18]

    • Solution: Use a modern, high-purity, end-capped silica column. Alternatively, add a competing base or a buffer to the mobile phase to suppress the ionization of the silanol groups.[18]

  • Column Contamination: Strongly retained matrix components can accumulate at the head of the column, creating active sites that cause tailing.

    • Solution: Use a guard column and replace it regularly.[19] Implement a column flushing procedure with a strong organic solvent after each analytical batch.

  • Mismatched pH: If the mobile phase pH is not optimal, it can affect peak shape.

    • Solution: Ensure the mobile phase pH is consistent and appropriate for your column chemistry.

Q7: My retention times are shifting between injections. How can I improve reproducibility?

A7: Retention time drift is usually caused by changes in the chromatographic conditions.[19]

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and separation kinetics.

    • Solution: Use a thermostatically controlled column oven to maintain a constant temperature.[19]

  • Mobile Phase Composition: Inaccurate mixing of gradient solvents or evaporation of volatile components can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily.[19] Ensure solvent bottles are capped and that the online degasser is functioning correctly.

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times will drift, especially in gradient methods.

    • Solution: Increase the equilibration time between runs to ensure the column is ready for the next injection.[19] A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.

Q8: (LC-MS Specific) I see a strong signal for my standard in a clean solvent, but the signal is much lower in my extracted sample. What's happening?

A8: This is a classic sign of matrix-induced ion suppression . Co-eluting, non-volatile compounds from your sample matrix compete with your analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector.

  • Solution 1: Improve Sample Cleanup: The best approach is to remove the interfering compounds before analysis. Use a more selective SPE protocol or add a secondary cleanup step.

  • Solution 2: Use an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard, as it will co-elute and experience the same degree of ion suppression. The ratio of the analyte to the internal standard will remain constant, allowing for accurate quantification.

  • Solution 3: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of your analyte. This ensures that the standards experience the same suppression as your samples, leading to a more accurate calibration curve.[4]

  • Solution 4: Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby mitigating the suppression effect. This is only feasible if the analyte concentration is high enough to remain above the detection limit after dilution.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Dodecylbenzenesulfonate in Water

This protocol is adapted from methods for analyzing linear alkylbenzene sulfonates in environmental water.[4][7][14]

  • Sample Preparation (Solid-Phase Extraction)

    • Collect a 200 mL water sample.

    • Condition a polymeric SPE cartridge (e.g., Isolute ENV) with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of a 40:60 methanol:water solution to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 30 minutes.

    • Elute the analyte with 10 mL of methanol or acetonitrile into a collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 50:50 acetonitrile:water.

  • Chromatographic Conditions

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: C18 reversed-phase column (e.g., Shim-pack XR-ODSII, 2.0 mm I.D., 100 mm length, 2.2 µm particle size).[4][14]

    • Column Temperature: 40 °C.[4]

    • Mobile Phase A: 50 mM ammonium (B1175870) formate (B1220265) + 0.1% formic acid in water.[4][14]

    • Mobile Phase B: Acetonitrile.[4][14]

    • Flow Rate: 0.2 mL/min.[4]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 60% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 60% B (equilibration)

  • Mass Spectrometer Conditions

    • Instrument: Triple quadrupole mass spectrometer (e.g., LCMS-8040).[4]

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.[4]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For C12-LAS, a common transition is monitoring the precursor ion [M-H]⁻ and a product ion of m/z 183.[4][7] The exact precursor m/z will vary slightly between isomers but is typically around 297-299 for the dodecyl chain.

Protocol 2: HPLC-UV Analysis of IPDBS in a Detergent Formulation

This protocol is suitable for quality control where concentrations are expected to be higher.

  • Sample Preparation

    • Accurately weigh an amount of the detergent sample expected to contain ~10 mg of IPDBS into a 100 mL volumetric flask.

    • Dissolve and bring to volume with the mobile phase (e.g., 50:50 acetonitrile:water).

    • Mix thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm I.D., 150 mm length, 5 µm particle size).

    • Column Temperature: 35 °C.[6]

    • Mobile Phase: Isocratic mixture of acetonitrile and water containing a buffer (e.g., 0.1 M phosphoric acid), adjusted to achieve a suitable retention time (e.g., 60:40 acetonitrile:water).[20]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 20 µL.[6]

    • Detection: UV at 225 nm.[6]

  • Quantification

    • Prepare a series of calibration standards of IPDBS of known concentration in the mobile phase.

    • Inject the standards and the sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of IPDBS in the sample by comparing its peak area to the calibration curve.

References

Technical Support Center: Isopropylamine Dodecylbenzenesulfonate Formulations and Skin Irritation Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the skin irritation potential of formulations containing Isopropylamine dodecylbenzenesulfonate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potential skin irritant?

This compound is an anionic surfactant, a classification of molecules that are highly effective at cleaning by removing oils and dirt.[1] However, this same property allows them to interact with and disrupt the skin's natural barrier, which is composed of proteins and lipids in the outermost layer, the stratum corneum.[2][3] This disruption can lead to irritation, dryness, and redness. The severity of irritation is typically dependent on the concentration of the surfactant and the pH of the formulation.[4][5]

Q2: What are the primary mechanisms of surfactant-induced skin irritation?

Surfactant-induced skin irritation is a multi-step process that begins with the disruption of the skin barrier. Key mechanisms include:

  • Protein Denaturation: Anionic surfactants can bind to and alter the structure of keratin, a key structural protein in the skin.[6]

  • Lipid Extraction: They can remove essential intercellular lipids from the stratum corneum, compromising its barrier function.[6][7]

  • Cellular Damage: Upon penetrating the skin barrier, surfactants can damage keratinocytes, the primary cells in the epidermis, leading to the release of pro-inflammatory mediators.[2]

Q3: How can I reduce the skin irritation potential of my this compound formulation?

Several strategies can be employed to mitigate the irritation potential of anionic surfactant formulations:

  • Co-surfactant Systems: Combining this compound with milder, non-ionic or amphoteric surfactants can reduce the overall irritancy of the formulation.[8][9][10] These co-surfactants can increase the size of the surfactant micelles, which reduces their ability to penetrate the skin.[8]

  • Polymer Addition: Incorporating certain polymers can also increase micelle size and reduce skin penetration.

  • pH Optimization: The pH of the final formulation can significantly impact its irritation potential. Anionic surfactants are generally less irritating at a pH closer to the skin's natural pH (around 5.5).[11]

  • Concentration Management: Reducing the overall concentration of the surfactant to the lowest effective level is a primary method for minimizing irritation.

Q4: What in vitro methods are available to assess the skin irritation potential of my formulation?

Several validated in vitro methods can be used to predict skin irritation and reduce the need for animal testing.[12][13] These include:

  • Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This is a widely accepted method that uses a 3D model of human skin to assess cell viability after exposure to a test substance.[14][15][16] A significant decrease in cell viability suggests irritation potential.

  • Zein (B1164903) Test: This is a rapid screening method that measures the ability of a surfactant to solubilize zein, a corn protein with properties similar to skin keratin.[6][17][18] Higher zein solubility indicates a greater potential for irritation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in in vitro skin irritation results (e.g., RhE test). Inconsistent tissue quality, improper handling of the reconstructed tissue, or variability in the application of the test substance.Ensure consistent sourcing and quality control of RhE tissues. Follow the experimental protocol precisely, particularly regarding incubation times, temperature, and application volumes. Include positive and negative controls in every experiment to monitor assay performance.
Unexpectedly high irritation observed in a formulation designed to be mild. The pH of the final formulation may be too high or too low. The concentration of this compound may still be too high. Interactions with other formulation components could be increasing irritation.Measure and adjust the pH of the formulation to be closer to the skin's natural pH (around 5.5).[11] Consider reducing the concentration of the anionic surfactant and increasing the concentration of milder co-surfactants. Evaluate the irritation potential of individual components and their combinations.
Precipitation or instability in the formulation when adding mitigating ingredients. Incompatibility between the anionic surfactant and other components (e.g., cationic polymers). The order of addition of ingredients may be incorrect.Review the compatibility of all formulation ingredients. Adjust the order of addition during the formulation process. Consider using different types of mitigating ingredients (e.g., non-ionic polymers instead of cationic ones).
Difficulty interpreting Zein test results. The test substance may be colored, interfering with the spectrophotometric reading. The surfactant may be adsorbing to the zein protein rather than dissolving it.[17]For colored substances, use appropriate blanks and controls to correct for interference. If adsorption is suspected, consider alternative methods or supplementary tests to confirm the irritation potential.

Data Presentation

While specific quantitative data for this compound is not widely available in public literature, the following tables illustrate the type of data generated from common in vitro irritation tests using other surfactants as examples. This data helps in ranking the irritation potential of different surfactants and formulations.

Table 1: Example Data from Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

Test SubstanceConcentrationMean Tissue Viability (%)UN GHS Classification
Negative Control (Water)N/A100No Category
Positive Control (5% SDS)5%25Category 2 (Irritant)
Surfactant A (Anionic)1%45Category 2 (Irritant)
Surfactant B (Non-ionic)1%85No Category
Formulation 1 (Surfactant A only)1%55Borderline
Formulation 2 (Surfactant A + Surfactant B)1%75No Category

Note: According to OECD TG 439, a substance is classified as an irritant (Category 2) if the mean tissue viability is ≤ 50%.[14][16]

Table 2: Example Data from Zein Test

Test SubstanceZein Value (mg Zein/g surfactant)Irritation Potential
Sodium Lauryl Sulfate (SLS)150High
Cocamidopropyl Betaine50Low
Decyl Glucoside20Very Low

Note: A higher Zein value indicates greater protein denaturation and a higher potential for skin irritation.[6][17]

Experimental Protocols

Reconstructed Human Epidermis (RhE) Test for Skin Irritation (based on OECD TG 439)

Principle: This test method evaluates skin irritation potential by measuring the cytotoxicity of a test chemical in a reconstructed human epidermis tissue model. Cell viability is determined using the MTT assay.[14][15]

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissues are received and pre-incubated in a sterile, humidified incubator at 37°C with 5% CO2.

  • Test Substance Application: A defined amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., sterile water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are also applied to separate tissues.[19]

  • Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: After exposure, the test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

  • MTT Assay: Tissues are incubated with MTT solution. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) salt.

  • Formazan Extraction: The formazan salt is extracted from the tissues using a solvent (e.g., isopropanol).

  • Quantification: The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis: The cell viability for each tissue is calculated as a percentage of the negative control. A mean viability of ≤ 50% is indicative of a skin irritant.[14][16]

Zein Test for Surfactant Irritation

Principle: This assay assesses the irritation potential of surfactants by measuring their ability to denature and solubilize zein, a corn protein analogous to skin keratin.[17][18]

Methodology:

  • Solution Preparation: Prepare a solution of the test surfactant at a specified concentration (e.g., 1-3% solids) in deionized water.

  • Zein Addition: Add a known weight of zein powder to the surfactant solution.

  • Incubation and Mixing: The mixture is incubated and mixed (e.g., on a mechanical shaker) for a defined period (e.g., 60 minutes) at a controlled temperature.[17]

  • Separation: The undissolved zein is separated from the solution by filtration or centrifugation.

  • Quantification of Dissolved Zein: The amount of dissolved zein in the supernatant/filtrate is quantified. This can be done by nitrogen analysis (Kjeldahl method) or by gravimetric analysis after drying the undissolved portion.[17]

  • Calculation: The Zein value is calculated, typically expressed as the mass of zein dissolved per gram of surfactant. A higher value indicates greater irritation potential.

Human Repeat Insult Patch Test (HRIPT)

Principle: The HRIPT is an in vivo method conducted on human volunteers to assess the potential of a test material to cause skin irritation and sensitization (allergic contact dermatitis) after repeated application.[20][21][22]

Methodology:

  • Panel Selection: A panel of healthy human volunteers (typically 50-200) is recruited. Subjects with known skin conditions are usually excluded.[23]

  • Induction Phase:

    • The test material is applied to a small area of the skin (usually the back) under an occlusive or semi-occlusive patch.

    • The patch remains in place for 24-48 hours.

    • After removal, the site is evaluated for any signs of irritation (e.g., redness, swelling).

    • This process is repeated on the same site for a total of nine applications over a three-week period.[21][23]

  • Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied. This allows for the development of any potential allergic sensitization.

  • Challenge Phase:

    • A challenge patch with the test material is applied to a new, previously unpatched (naïve) site on the skin.

    • The patch is removed after 24-48 hours.

    • The challenge site is evaluated for skin reactions at specified time points (e.g., 24, 48, 72, and 96 hours after removal).[23]

  • Interpretation: Reactions that appear only during the challenge phase at the naïve site are indicative of sensitization. Reactions that appear and often diminish during the induction phase are typically considered irritation.[21]

Visualizations

Surfactant_Irritation_Pathway cluster_skin Stratum Corneum cluster_epidermis Viable Epidermis Surfactant Surfactant Disruption Disruption of Lipid Bilayer Surfactant->Disruption interacts with ProteinDenaturation Protein (Keratin) Denaturation Surfactant->ProteinDenaturation interacts with Keratinocyte Keratinocyte Disruption->Keratinocyte allows penetration to ProteinDenaturation->Keratinocyte allows penetration to CellDamage Cellular Damage Keratinocyte->CellDamage leads to MediatorRelease Release of Pro-inflammatory Mediators (e.g., Cytokines) CellDamage->MediatorRelease causes Inflammation Inflammation (Erythema, Edema) MediatorRelease->Inflammation triggers RhE_Workflow Start Start TissuePrep Tissue Pre-incubation Start->TissuePrep Application Topical Application of Test Substance TissuePrep->Application Exposure Exposure Period (e.g., 60 min) Application->Exposure Rinse Rinsing and Post-incubation Exposure->Rinse MTT MTT Assay Rinse->MTT Extraction Formazan Extraction MTT->Extraction Measure Measure Optical Density Extraction->Measure Analysis Calculate % Viability Measure->Analysis End End Analysis->End Troubleshooting_Logic Start High Irritation Observed CheckpH Is pH of formulation skin-compatible (~5.5)? Start->CheckpH AdjustpH Adjust pH CheckpH->AdjustpH No CheckConc Is surfactant concentration minimized? CheckpH->CheckConc Yes Retest Re-test Formulation AdjustpH->Retest ReduceConc Reduce concentration CheckConc->ReduceConc No CheckSynergy Are there synergistic irritation effects? CheckConc->CheckSynergy Yes ReduceConc->Retest AddMitigator Add mitigating agents (e.g., co-surfactants, polymers) CheckSynergy->AddMitigator Yes CheckSynergy->Retest No AddMitigator->Retest

References

Technical Support Center: Degradation of Isopropylamine Dodecylbenzenesulfonate (IPDBS) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Isopropylamine (B41738) Dodecylbenzenesulfonate (IPDBS) in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway of the dodecylbenzenesulfonate portion of IPDBS in soil and water?

A1: The degradation of the dodecylbenzenesulfonate anion, a linear alkylbenzene sulfonate (LAS), is a well-understood process that proceeds in three main steps. This process is primarily mediated by microbial communities found in soil and aquatic environments. The steps are:

  • ω- and β-oxidation of the alkyl chain: The terminal end of the linear alkyl chain is oxidized, followed by a stepwise shortening of the chain through beta-oxidation. This process leads to the formation of sulfophenyl carboxylates (SPCs).

  • Desulfonation: The sulfonate group is cleaved from the aromatic ring.

  • Aromatic Ring Cleavage: The benzene (B151609) ring is opened and subsequently mineralized to carbon dioxide and water.

Q2: What is the expected fate of the isopropylamine counter-ion in the environment?

A2: Isopropylamine is expected to rapidly degrade in both soil and water environments. Studies have shown that activated sludge can completely degrade isopropylamine within a couple of days. In the atmosphere, it is susceptible to reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 10 hours. The likely degradation pathway involves oxidation to acetate (B1210297) and ammonia (B1221849), facilitated by monoamine oxidases.

Q3: What are the typical intermediate products I should look for when studying IPDBS degradation?

A3: For the dodecylbenzenesulfonate portion, you should primarily look for a series of short-chain sulfophenyl carboxylates (SPCs) as intermediates. For the isopropylamine portion, its rapid degradation may make intermediates difficult to detect, but you could potentially look for ammonia and acetate as final products.

Q4: Which analytical techniques are most suitable for studying IPDBS degradation?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the preferred method for analyzing IPDBS and its degradation products.[1][2] HPLC allows for the separation of the parent compound from its various intermediates, while MS provides sensitive and specific detection and identification. For the analysis of the volatile isopropylamine component, Gas Chromatography (GC) or specialized HPLC methods with derivatization might be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental analysis of IPDBS degradation.

HPLC & LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
High backpressure in HPLC system High concentrations of surfactants like IPDBS can precipitate in the system, clogging tubing or the column.- Dilute the sample to a lower concentration. - Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove excess surfactants before injection. - Use a guard column to protect the analytical column. - Flush the system with a strong solvent like isopropanol (B130326) or methanol (B129727) to dissolve precipitated surfactant.
Poor peak shape (tailing or fronting) - Interaction of the analyte with active sites on the column. - Inappropriate mobile phase pH or composition.- Use a high-purity, end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Optimize the gradient elution program.
Low signal intensity or no peaks in LC-MS - Signal suppression: High concentrations of surfactants are known to cause significant ion suppression in the electrospray ionization (ESI) source.[3] - Poor ionization: The analyte may not be ionizing efficiently under the chosen conditions.- Dilute the sample significantly. - Improve sample cleanup to remove interfering matrix components. - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Try a different ionization technique if available (e.g., Atmospheric Pressure Chemical Ionization - APCI).
Inconsistent retention times - Fluctuations in mobile phase composition or flow rate. - Temperature variations.- Ensure the mobile phase is properly degassed and mixed. - Check the HPLC pump for leaks or bubbles. - Use a column oven to maintain a stable temperature.
Sample Preparation
Problem Potential Cause Troubleshooting Steps
Low recovery of IPDBS or its intermediates from environmental samples - Inefficient extraction method. - Adsorption of the analyte to sample containers or matrix components.- Optimize the extraction solvent and technique (e.g., sonication, Soxhlet extraction). - Adjust the pH of the sample to improve analyte solubility. - Use silanized glassware to minimize adsorption. - Perform a recovery study with spiked samples to validate the extraction efficiency.
Matrix effects interfering with analysis Co-extracted organic matter or salts from the environmental sample can interfere with the analysis.- Incorporate a cleanup step after extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction. - Use matrix-matched calibration standards to compensate for matrix effects. - Employ an internal standard that behaves similarly to the analyte.

Experimental Protocols

Key Experiment: Analysis of IPDBS and its Degradation Products by HPLC-MS

Objective: To separate, identify, and quantify IPDBS and its sulfophenyl carboxylate (SPC) degradation products in an environmental sample extract.

Methodology:

  • Sample Preparation:

    • Extract a known amount of the environmental sample (e.g., 10g of soil or 100mL of water) with a suitable organic solvent (e.g., methanol or acetonitrile).

    • Concentrate the extract under a gentle stream of nitrogen.

    • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.

    • Reconstitute the final extract in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Full scan to identify potential intermediates and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of target analytes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow Rates: Optimize for the specific instrument.

Data Presentation

Table 1: Half-lives of Linear Alkylbenzene Sulfonates (LAS) in Different Environmental Matrices
Environmental MatrixHalf-life (days)Reference
Agricultural Soil (sludge-amended)18 - 26[4]
SeawaterVaries with temperature (faster at higher temperatures)[5]
River WaterHighly variable depending on microbial activity[6]
Anaerobic SedimentsSeveral months (very slow degradation)[7]
Table 2: Common Mass-to-Charge Ratios (m/z) for IPDBS and its Potential Degradation Products in Negative Ion Mode ESI-MS
CompoundChemical FormulaExpected m/z [M-H]⁻
DodecylbenzenesulfonateC₁₈H₂₉SO₃⁻325.18
C10-Sulfophenyl carboxylate (SPC)C₁₆H₂₃O₅S⁻343.12
C8-Sulfophenyl carboxylate (SPC)C₁₄H₁₉O₅S⁻315.09
C6-Sulfophenyl carboxylate (SPC)C₁₂H₁₅O₅S⁻287.06
Benzenesulfonic acidC₆H₅SO₃⁻157.00

Visualizations

degradation_pathway cluster_dbs Dodecylbenzenesulfonate Degradation cluster_ipa Isopropylamine Degradation IPDBS Isopropylamine Dodecylbenzenesulfonate DBS Dodecylbenzenesulfonate IPDBS->DBS Dissociation IPA Isopropylamine IPDBS->IPA Dissociation SPCs Sulfophenylcarboxylates (SPCs) DBS->SPCs ω- and β-oxidation BSA Benzenesulfonic Acid SPCs->BSA Further oxidation RingCleavage Ring Cleavage Products BSA->RingCleavage Desulfonation & Aromatic Ring Cleavage Mineralization_DBS CO2 + H2O + SO4²⁻ RingCleavage->Mineralization_DBS Oxidation Oxidative Deamination IPA->Oxidation Products Acetate + Ammonia Oxidation->Products Mineralization_IPA Further Mineralization Products->Mineralization_IPA

Caption: Proposed degradation pathway of Isopropylamine Dodecylbenzenesulfonate (IPDBS).

experimental_workflow Sample Environmental Sample (Soil or Water) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis HPLC-MS Analysis Cleanup->Analysis Data Data Processing and Interpretation Analysis->Data

Caption: General experimental workflow for the analysis of IPDBS degradation.

References

Technical Support Center: Stabilizing Isopropylamine Dodecylbenzenesulfonate (IPA-DBS) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopropylamine Dodecylbenzenesulfonate (IPA-DBS) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their formulations against temperature fluctuations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and storage of IPA-DBS solutions and emulsions.

Issue 1: Phase Separation or Cloudiness at Elevated Temperatures

Question: My IPA-DBS formulation, which is clear at room temperature, becomes cloudy or separates into distinct layers when stored at elevated temperatures (e.g., 40-50°C). What is causing this and how can I resolve it?

Answer:

This phenomenon is often related to the cloud point of the surfactant solution. The cloud point is the temperature at which an aqueous solution of a non-ionic or, in some cases, an ionic surfactant becomes turbid. For IPA-DBS, elevated temperatures can decrease the hydration of the hydrophilic sulfonate groups, leading to reduced water solubility and subsequent phase separation.

Troubleshooting Steps:

  • Optimize Surfactant Concentration: The cloud point can be dependent on the surfactant concentration. Experiment with slightly lower or higher concentrations of IPA-DBS to see if the cloud point can be shifted outside of your formulation's storage and use temperature range.

  • Incorporate Hydrotropes or Co-solvents: Hydrotropes are compounds that increase the solubility of sparingly soluble substances in water. Consider adding short-chain alcohols (e.g., ethanol, isopropanol) or glycols (e.g., propylene (B89431) glycol, polyethylene (B3416737) glycol) to your formulation. These can increase the solubility of IPA-DBS at higher temperatures.

  • Add a Co-surfactant: The addition of a more water-soluble co-surfactant can help to stabilize the formulation. Consider incorporating a secondary anionic or a non-ionic surfactant. The choice of co-surfactant will depend on the specific requirements of your formulation.

  • Adjust pH: The stability of dodecylbenzenesulfonate salts can be influenced by pH. Ensure your formulation's pH is within a stable range, typically between 5.0 and 6.5 for IPA-DBS.[1] Extreme pH values can promote hydrolysis, especially at elevated temperatures.

Logical Workflow for Troubleshooting Cloud Point Issues

Low_Temp_Crystallization_Workflow start Formulation shows low-temperature instability (crystallization) step1 Incorporate a co-solvent (e.g., Propylene Glycol) start->step1 step2 Evaluate stability at low temperature (e.g., 4°C for 24-48h) step1->step2 decision1 Is the formulation stable? step2->decision1 step3 Add a crystal growth inhibitor (e.g., PVP) decision1->step3 No end_success Formulation is stable decision1->end_success Yes step4 Re-evaluate stability at low temperature step3->step4 decision2 Is the formulation stable? step4->decision2 decision2->end_success Yes end_reassess Re-assess formulation strategy decision2->end_reassess No Freeze_Thaw_Destabilization start Emulsion at Room Temperature freezing Freezing (-10°C to -20°C) start->freezing ice_crystal Ice Crystal Formation in Continuous Phase freezing->ice_crystal droplet_disruption Physical Disruption of Surfactant Film ice_crystal->droplet_disruption thawing Thawing (Room Temperature) droplet_disruption->thawing coalescence Droplet Coalescence thawing->coalescence destabilization Emulsion Destabilization (Phase Separation, Viscosity Change) coalescence->destabilization

References

Validation & Comparative

A Comparative Guide to Isopropylamine Dodecylbenzenesulfonate and Sodium Dodecyl Sulfate as Emulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of emulsions for pharmaceutical and research applications, the selection of an appropriate emulsifier is paramount to ensure stability, bioavailability, and desired physicochemical properties. This guide provides an objective comparison of two anionic surfactants: Isopropylamine (B41738) Dodecylbenzenesulfonate and Sodium Dodecyl Sulfate (SDS). While SDS is a widely studied and utilized emulsifier, Isopropylamine Dodecylbenzenesulfonate offers unique properties that make it a compelling alternative in specific applications. This comparison is based on available experimental data and established principles of surfactant chemistry.

Executive Summary

Both this compound and Sodium Dodecyl Sulfate (SDS) are anionic surfactants capable of forming stable oil-in-water (O/W) emulsions. The primary distinction lies in their counter-ions: the bulky, organic isopropylammonium ion in the former, and the small, inorganic sodium ion in the latter. This difference significantly influences their solubility and, consequently, their performance in various solvent systems. This compound exhibits enhanced solubility in organic solvents, making it a superior choice for systems with a high oil phase concentration or non-aqueous formulations. Conversely, SDS is highly soluble in water and is a well-characterized emulsifier for aqueous-based emulsions.

Physicochemical Properties

A summary of the key physicochemical properties of the two emulsifiers is presented in the table below. It is important to note that while extensive data is available for SDS, some properties for this compound are inferred from data on Dodecylbenzene Sulfonic Acid and the known effects of its counter-ion.

PropertyThis compoundSodium Dodecyl Sulfate (SDS)References
Chemical Formula C₂₁H₃₉NO₃SC₁₂H₂₅NaO₄S[1][2]
Molecular Weight ~385.6 g/mol 288.38 g/mol [1]
Type Anionic SurfactantAnionic Surfactant[3][4]
Solubility Soluble in organic solvents, dispersible in waterSoluble in water, sparingly soluble in ethanol[5][6]
Critical Micelle Concentration (CMC) Estimated to be in the millimolar range, influenced by the organic counter-ion~8.2 mM in water at 25°C[7]
Hydrophilic-Lipophilic Balance (HLB) Estimated to be in the range of 10-12, suitable for O/W emulsions~40 (for O/W emulsions)[7]
Appearance Viscous yellow to amber liquidWhite to pale yellow powder or crystals[4]

Performance Comparison as Emulsifiers

The choice between this compound and SDS as an emulsifier is dictated by the specific requirements of the formulation, particularly the nature of the oil and continuous phases.

This compound is particularly effective in emulsifying oils in systems where the continuous phase is not purely aqueous. Its isopropylamine counter-ion imparts greater hydrophobicity compared to the sodium ion in SDS, leading to better solubility and performance in organic solvents. This makes it an excellent candidate for:

  • Emulsifiable concentrates: Formulations where a pesticide or drug is dissolved in an oil solvent and then emulsified in water for application.[5]

  • Solvent-based cleaning and degreasing formulations. [4]

  • Oilfield applications, where it can act as an emulsifier for oil recovery.[5]

A key advantage of this compound is its potential for creating stable emulsions with a high internal phase ratio (high oil content).

Sodium Dodecyl Sulfate (SDS) is a classic and well-understood emulsifier for conventional oil-in-water emulsions.[8][9] Its high water solubility and well-defined CMC make it a reliable choice for:

  • Pharmaceutical emulsions for oral and topical delivery. [8]

  • Biochemical applications, such as cell lysis and protein denaturation (though this can be a disadvantage in some drug formulations).

  • Emulsion polymerization.

SDS is known for its ability to reduce interfacial tension significantly, leading to the formation of fine and stable emulsions.[9] However, its performance can be sensitive to the presence of electrolytes, and it may not be suitable for formulations with a high concentration of organic solvents.

Experimental Data Summary

While direct comparative studies are limited, the following table summarizes typical performance characteristics based on available data for SDS and inferences for this compound based on the properties of similar molecules.

ParameterThis compound (Inferred)Sodium Dodecyl Sulfate (SDS)References
Emulsion Type Primarily Oil-in-Water (O/W)Primarily Oil-in-Water (O/W)[5][7]
Typical Droplet Size Capable of producing fine emulsions, potentially smaller in high oil content systemsCan produce fine emulsions with droplet sizes in the sub-micron to micron range[10][11]
Emulsion Stability Good, particularly in systems with organic solventsGood in aqueous systems, can be sensitive to electrolytes[12][13]
Interfacial Tension Reduction Significant, due to its amphiphilic natureStrong reduction of oil-water interfacial tension[9]

Experimental Protocols

To facilitate a direct comparison of these emulsifiers in a laboratory setting, the following experimental protocols are provided.

Emulsion Formation

Objective: To prepare a stable oil-in-water emulsion using either this compound or SDS.

Materials:

  • This compound or Sodium Dodecyl Sulfate

  • Oil Phase (e.g., mineral oil, soybean oil)

  • Deionized water

  • High-shear homogenizer (e.g., rotor-stator homogenizer or microfluidizer)

  • Beakers and graduated cylinders

Protocol:

  • Aqueous Phase Preparation: Dissolve a predetermined concentration of the emulsifier (e.g., 1% w/v) in deionized water with gentle stirring until fully dissolved.

  • Oil Phase Preparation: Measure the desired volume of the oil phase.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while applying high-shear homogenization.

    • Continue homogenization for a fixed period (e.g., 5 minutes) at a constant speed (e.g., 10,000 rpm).

    • The ratio of oil to water can be varied to test the emulsifier's performance at different phase volumes (e.g., 20:80, 50:50).

G cluster_0 Aqueous Phase cluster_1 Oil Phase Dissolve Emulsifier Dissolve Emulsifier in Water High-Shear Homogenization High-Shear Homogenization Dissolve Emulsifier->High-Shear Homogenization Measure Oil Measure Oil Phase Measure Oil->High-Shear Homogenization Stable Emulsion Stable Emulsion High-Shear Homogenization->Stable Emulsion

Caption: Workflow for Emulsion Formation.

Emulsion Stability Assessment

Objective: To evaluate the physical stability of the prepared emulsions over time.

Materials:

  • Prepared emulsions

  • Graduated cylinders with stoppers

  • Camera for photographic documentation

  • Light microscope or particle size analyzer

Protocol:

  • Creaming/Sedimentation Observation:

    • Pour the freshly prepared emulsion into a graduated cylinder, seal, and store at a controlled temperature.

    • At regular intervals (e.g., 1, 6, 24, 48 hours), measure the height of any separated cream or aqueous layer.

    • Photograph the cylinders at each time point to document the changes.

  • Droplet Size Analysis:

    • At each time point, carefully sample the emulsion from the middle of the cylinder.

    • Determine the droplet size distribution using a suitable technique such as laser diffraction or dynamic light scattering. An increase in the average droplet size over time indicates coalescence.[14][15]

G Fresh Emulsion Fresh Emulsion Store at Controlled Temp Store at Controlled Temp Fresh Emulsion->Store at Controlled Temp Visual Observation Visual Observation Store at Controlled Temp->Visual Observation t = 0, 1, 6, 24h... Droplet Size Analysis Droplet Size Analysis Store at Controlled Temp->Droplet Size Analysis t = 0, 1, 6, 24h... Measure Creaming/Separation Measure Creaming/Separation Visual Observation->Measure Creaming/Separation Assess Coalescence Assess Coalescence Droplet Size Analysis->Assess Coalescence Stability Assessment Stability Assessment Measure Creaming/Separation->Stability Assessment Assess Coalescence->Stability Assessment

Caption: Emulsion Stability Assessment Workflow.

Interfacial Tension Measurement

Objective: To measure the reduction in interfacial tension between the oil and aqueous phases in the presence of the emulsifier.

Materials:

  • Pendant drop tensiometer

  • Syringe with a needle

  • Cuvette

  • Oil and aqueous phases with and without the emulsifier

Protocol:

  • Fill the cuvette with the aqueous phase (with or without the dissolved emulsifier).

  • Fill the syringe with the oil phase.

  • Immerse the needle tip into the aqueous phase in the cuvette.

  • Carefully form a pendant drop of the oil phase at the needle tip.

  • The tensiometer's software will analyze the shape of the drop, which is governed by the balance between gravity and interfacial tension, to calculate the interfacial tension.[16][17][18][19]

  • Perform measurements for both pure oil/water and with the addition of each emulsifier to the aqueous phase to determine the extent of interfacial tension reduction.

G Aqueous Phase in Cuvette Aqueous Phase in Cuvette Form Oil Droplet Form Oil Droplet Aqueous Phase in Cuvette->Form Oil Droplet Image Acquisition Image Acquisition Form Oil Droplet->Image Acquisition Oil Phase in Syringe Oil Phase in Syringe Oil Phase in Syringe->Form Oil Droplet Drop Shape Analysis Drop Shape Analysis Image Acquisition->Drop Shape Analysis Young-Laplace Equation Interfacial Tension (γ) Interfacial Tension (γ) Drop Shape Analysis->Interfacial Tension (γ)

Caption: Interfacial Tension Measurement by Pendant Drop.

Conclusion

The choice between this compound and Sodium Dodecyl Sulfate as an emulsifier is a strategic one, dependent on the specific formulation requirements. SDS is a well-established, highly water-soluble emulsifier ideal for traditional O/W emulsions. This compound, with its enhanced organic solubility, presents a significant advantage for formulations with high oil content or non-aqueous systems. For drug development professionals and researchers, understanding the nuanced differences in their physicochemical properties and performance is key to formulating stable and effective emulsion-based products. Direct experimental comparison using the provided protocols is recommended to determine the optimal emulsifier for a specific application.

References

A Comparative Analysis of Isopropylamine Dodecylbenzenesulfonate and Tween 80 in Microemulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate surfactant is a critical determinant in the formulation of stable and effective microemulsion systems for drug delivery. This guide provides a comprehensive comparative study of two distinct surfactants: Isopropylamine Dodecylbenzenesulfonate, an anionic surfactant, and Tween 80 (Polysorbate 80), a non-ionic surfactant. This analysis is based on a synthesis of available experimental data to objectively evaluate their performance in microemulsion systems.

Executive Summary

This guide presents a side-by-side comparison of this compound and Tween 80, focusing on their physicochemical properties and performance characteristics in microemulsion formulations. While Tween 80 is a well-characterized and widely used surfactant in pharmaceutical applications, data for this compound in this specific context is less prevalent. Therefore, this comparison leverages data on dodecylbenzene (B1670861) sulfonate salts as a representative anionic surfactant class to provide a comprehensive overview. The key findings indicate that the choice between these surfactants will largely depend on the specific requirements of the formulation, including desired droplet size, stability under varying pH and ionic strength, and the nature of the drug to be encapsulated.

Surfactant Properties and Performance in Microemulsions

The efficacy of a surfactant in a microemulsion is dictated by its ability to lower the interfacial tension between the oil and water phases, leading to the spontaneous formation of a thermodynamically stable, transparent, and isotropic system. This compound and Tween 80 achieve this through different mechanisms owing to their distinct chemical natures.

This compound is an anionic surfactant characterized by a negatively charged sulfonate head group. This charge imparts a strong electrostatic repulsion between droplets, contributing to the stability of the microemulsion. However, this charge also makes them more sensitive to changes in pH and the presence of electrolytes, which can screen the electrostatic repulsion and lead to instability.

Tween 80 is a non-ionic surfactant with a polyoxyethylene sorbitan (B8754009) monooleate structure. Lacking a net electrical charge, its stabilizing effect is primarily due to steric hindrance provided by the bulky hydrophilic head groups. This non-ionic nature generally confers greater stability across a wider range of pH and electrolyte concentrations compared to anionic surfactants.

A summary of the comparative performance parameters is presented in the table below.

Performance ParameterThis compound (Anionic)Tween 80 (Non-ionic)Supporting Evidence
Emulsification Efficiency High, due to significant reduction in interfacial tension.High, effective at creating fine dispersions.General literature on anionic vs. non-ionic surfactants.
Microemulsion Region Can form stable microemulsions, but the region may be influenced by pH and salinity.Typically forms large and stable microemulsion regions over a wide range of compositions.[1]Phase behavior studies of dodecylbenzene sulfonates and Tween 80.
Droplet Size Can produce small droplets, but may be prone to aggregation in high ionic strength environments.Consistently produces small and uniform droplets (typically < 100 nm).[2]Dynamic Light Scattering (DLS) data from various studies.
Stability Sensitive to pH and electrolytes. Stable in low ionic strength and neutral to alkaline pH.Generally stable over a wide pH and electrolyte concentration range.[2]Stability studies on anionic and non-ionic microemulsions.
Drug Loading Capacity Can be effective for both hydrophilic and lipophilic drugs, depending on the formulation.High solubilization capacity for a wide range of drugs.[1]Drug solubility and loading studies in respective microemulsion systems.
Biocompatibility & Toxicity Generally considered to have higher potential for irritation and toxicity compared to non-ionic surfactants.Widely used in pharmaceutical formulations due to its good safety profile and low toxicity.[1]Toxicological data and regulatory status of surfactant classes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation and characterization of microemulsions using anionic and non-ionic surfactants.

Microemulsion Preparation (Titration Method)

This method involves the stepwise addition of one phase to the other while monitoring for the formation of a clear and stable microemulsion.

Workflow for Microemulsion Preparation:

G cluster_prep Microemulsion Preparation start Start oil_phase Prepare Oil Phase (e.g., Isopropyl myristate) start->oil_phase surfactant_mixture Prepare Surfactant/Co-surfactant Mixture (e.g., Surfactant + Propylene (B89431) Glycol) start->surfactant_mixture mix Mix Oil Phase and Surfactant Mixture oil_phase->mix surfactant_mixture->mix titrate Titrate with Aqueous Phase (e.g., Deionized Water) mix->titrate observe Observe for Transparency and Stability titrate->observe end End observe->end

Caption: Experimental workflow for microemulsion preparation.

Protocol:

  • Preparation of the Oil Phase: The selected oil (e.g., isopropyl myristate, oleic acid) is accurately weighed.

  • Preparation of the Surfactant/Co-surfactant Mixture: The surfactant (this compound or Tween 80) and a co-surfactant (e.g., propylene glycol, ethanol) are mixed at a predetermined ratio (e.g., 2:1, 3:1, 4:1).

  • Mixing: The oil phase is added to the surfactant/co-surfactant mixture and stirred until a homogenous solution is formed.

  • Titration: The aqueous phase (e.g., deionized water, buffer solution) is added dropwise to the oil-surfactant mixture with continuous stirring.

  • Observation: The mixture is continuously observed for transparency and the absence of phase separation. The endpoint is reached when a clear, single-phase microemulsion is formed.

  • Phase Diagram Construction: The compositions of the components at which microemulsions are formed are plotted on a pseudo-ternary phase diagram to identify the microemulsion region.

Microemulsion Characterization

A series of experiments are conducted to determine the physicochemical properties and stability of the formulated microemulsions.

Workflow for Microemulsion Characterization:

G cluster_char Microemulsion Characterization microemulsion Formulated Microemulsion dls Droplet Size Analysis (DLS) microemulsion->dls zeta Zeta Potential Measurement microemulsion->zeta conductivity Conductivity Measurement microemulsion->conductivity viscosity Viscosity Measurement microemulsion->viscosity stability Stability Studies (Centrifugation, Freeze-Thaw) microemulsion->stability drug_release In Vitro Drug Release microemulsion->drug_release

Caption: Experimental workflow for microemulsion characterization.

Protocols:

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Instrumentation: Dynamic Light Scattering (DLS) instrument.

    • Method: The microemulsion sample is appropriately diluted with the continuous phase to avoid multiple scattering effects. The diluted sample is then placed in a cuvette and the particle size distribution and PDI are measured at a controlled temperature (e.g., 25°C).

  • Zeta Potential Measurement:

    • Instrumentation: Zetasizer.

    • Method: The microemulsion is diluted with the continuous phase and the electrophoretic mobility of the droplets is measured. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

  • Conductivity Measurement:

    • Instrumentation: Conductometer.

    • Method: The electrical conductivity of the undiluted microemulsion is measured at a constant temperature. This helps to determine the type of microemulsion (o/w, w/o, or bicontinuous). An increase in conductivity with the addition of water suggests an o/w microemulsion.

  • Viscosity Measurement:

    • Instrumentation: Brookfield viscometer or rheometer.

    • Method: The viscosity of the microemulsion is measured at different shear rates and a constant temperature. This provides information about the flow behavior of the formulation.

  • Stability Studies:

    • Centrifugation: The microemulsion is centrifuged at a high speed (e.g., 5000 rpm for 30 minutes) to assess its physical stability against creaming, cracking, or phase separation.

    • Freeze-Thaw Cycles: The microemulsion is subjected to multiple cycles of freezing and thawing (e.g., -20°C for 48 hours followed by 25°C for 48 hours) to evaluate its stability under temperature stress.

  • In Vitro Drug Release:

    • Apparatus: Franz diffusion cell or dialysis bag method.

    • Method: A known amount of the drug-loaded microemulsion is placed in the donor compartment, separated from the receptor medium (e.g., phosphate (B84403) buffer) by a semi-permeable membrane. Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Signaling Pathways and Logical Relationships

The formation and stability of a microemulsion are governed by a complex interplay of factors. The choice of surfactant plays a central role in this process.

G cluster_surfactant Surfactant Choice cluster_mechanism Stabilization Mechanism cluster_factors Influencing Factors cluster_outcome Microemulsion Properties anionic Anionic Surfactant (e.g., Isopropylamine Dodecylbenzenesulfonate) electrostatic Electrostatic Repulsion anionic->electrostatic nonionic Non-ionic Surfactant (e.g., Tween 80) steric Steric Hindrance nonionic->steric ph pH electrostatic->ph ionic Ionic Strength electrostatic->ionic temp Temperature steric->temp stability Stability ph->stability droplet_size Droplet Size ph->droplet_size ionic->stability ionic->droplet_size temp->stability

Caption: Factors influencing microemulsion stability.

This diagram illustrates that the stabilization mechanism, and consequently the factors influencing stability, are directly linked to the type of surfactant used. Anionic surfactants rely on electrostatic repulsion, making them susceptible to changes in pH and ionic strength. In contrast, non-ionic surfactants, which provide steric stabilization, are more robust to these changes but can be sensitive to temperature variations.

Conclusion

References

Validating the Effectiveness of Dodecylbenzenesulfonate-Based Corrosion Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the corrosion inhibition effectiveness of dodecylbenzenesulfonate-based surfactants, with a focus on providing supporting experimental data and detailed methodologies. Due to the limited availability of direct comparative studies on Isopropylamine dodecylbenzenesulfonate, this guide will focus on the widely studied sodium and triethanolamine (B1662121) salts of dodecylbenzenesulfonate, offering insights into the performance of this class of corrosion inhibitors. The influence of the cation on inhibitor performance will also be discussed.

Mechanism of Action: A Protective Barrier

Dodecylbenzenesulfonate-based corrosion inhibitors function primarily through a mechanism of adsorption. The dodecylbenzenesulfonate anion, possessing a long hydrophobic alkyl chain and a hydrophilic sulfonate head, adsorbs onto the metal surface. This forms a protective molecular layer that acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting the corrosion process. The effectiveness of this protective film is influenced by factors such as the concentration of the inhibitor, the nature of the metal surface, and the composition of the corrosive medium.

G cluster_0 Corrosion Process cluster_1 Inhibition Mechanism Metal Surface Metal Surface Corrosion Corrosion Metal Surface->Corrosion Anodic/Cathodic Reactions Corrosive Environment Corrosive Environment Corrosive Environment->Corrosion Adsorbed Protective Film Adsorbed Protective Film Inhibitor Molecules Inhibitor Molecules Inhibitor Molecules->Adsorbed Protective Film Adsorption Adsorbed Protective Film->Metal Surface Blocks Active Sites G A Prepare & Weigh Specimen B Immerse in Corrosive Solution (with and without inhibitor) A->B C Maintain Test Conditions (Time, Temperature) B->C D Remove & Clean Specimen C->D E Reweigh Specimen D->E F Calculate Corrosion Rate & Inhibition Efficiency E->F G A Three-Electrode Setup (Working, Counter, Reference) B Immerse in Test Solution A->B C Measure Open Circuit Potential (OCP) B->C D Apply Potential Scan C->D E Record Current Density D->E F Plot Tafel Curves & Analyze E->F G A Three-Electrode Setup B Immerse in Test Solution A->B C Apply Small AC Potential (at OCP over a frequency range) B->C D Measure Impedance Response C->D E Plot Nyquist & Bode Diagrams D->E F Model with Equivalent Circuit E->F

A Comparative Analysis of Isopropylamine Dodecylbenzenesulfonate and Other Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Isopropylamine (B41738) dodecylbenzenesulfonate (IPADS) against other widely used anionic surfactants, namely Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES). The following sections detail their performance based on key surfactant properties, supported by experimental data and standardized protocols.

Executive Summary

Anionic surfactants are critical components in a vast array of applications, from detergency and emulsification in industrial processes to their use as excipients in pharmaceutical formulations. Isopropylamine dodecylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) family, offers robust performance characteristics. This guide presents a comparative analysis of its efficacy against the commonly used alcohol sulfates, SLS and SLES, focusing on critical performance metrics such as Critical Micelle Concentration (CMC), surface tension reduction, and emulsifying capabilities. Understanding these differences is paramount for formulation scientists and researchers in selecting the optimal surfactant for their specific application.

Comparative Performance Data

The efficacy of a surfactant is primarily determined by its ability to lower surface tension and form micelles. The following tables summarize key quantitative data for IPADS (using Sodium Dodecylbenzene Sulfonate - SDBS as a proxy), SLS, and SLES.

Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants

SurfactantCMC (mM) in Water at 25°CSource(s)
This compound (as SDBS)~1.1 - 2.4[1][2]
Sodium Lauryl Sulfate (SLS)~8.2[3][4]
Sodium Laureth Sulfate (SLES)~0.80[5]

Note: The CMC for IPADS is represented by data for Sodium Dodecylbenzene Sulfonate (SDBS), a closely related linear alkylbenzene sulfonate. The CMC is a fundamental property indicating the concentration at which surfactant molecules begin to form micelles, crucial for solubilization and cleaning.[6] A lower CMC value suggests greater efficiency at lower concentrations.

Table 2: Surface Tension of Anionic Surfactant Solutions in Water at 25°C

SurfactantSurface Tension at CMC (mN/m)Source(s)
This compound (as SDBS)~28 - 39[7]
Sodium Lauryl Sulfate (SLS)~30 - 40[8][9][10]
Sodium Laureth Sulfate (SLES)~38[11]

Note: Surface tension reduction is a primary measure of surfactant activity. Lower surface tension values at the CMC indicate more effective packing of surfactant molecules at the air-water interface.

Table 3: Emulsification Index (E24) of Anionic Surfactants

SurfactantEmulsification Index (E24) (%) with various oilsSource(s)
This compoundData not readily available
Sodium Lauryl Sulfate (SLS)55 - 76[12]
Sodium Laureth Sulfate (SLES)Data not readily available

Note: The Emulsification Index (E24) quantifies the ability of a surfactant to stabilize an emulsion over 24 hours.[13] Higher values indicate greater emulsifying power. While specific data for IPADS and SLES were not found, SLS demonstrates strong emulsification properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison. These protocols are based on established standards to ensure reproducibility and accuracy.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the sharp change in a solution's physical properties upon micelle formation.

Method 1: Surface Tensiometry

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (Wilhelmy plate or du Noüy ring method).

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with increasing concentrations.

    • Measure the surface tension of each solution at a constant temperature (e.g., 25°C).

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the inflection point of the curve, where the slope changes abruptly.

  • Standard Guideline: ASTM D1331 - Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents.[4]

Method 2: Conductometry (for ionic surfactants)

  • Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly. Above the CMC, the rate of increase slows down due to the lower mobility of the larger micelles compared to individual ions.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of aqueous solutions of the ionic surfactant with increasing concentrations.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot conductivity against surfactant concentration.

    • The CMC is determined as the point of intersection of the two linear portions of the plot.

G Workflow for CMC Determination by Conductometry cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis prep_start Start prep_solutions Prepare series of surfactant solutions (increasing concentrations) prep_start->prep_solutions measure_conductivity Measure electrical conductivity of each solution at constant temperature prep_solutions->measure_conductivity plot_data Plot conductivity vs. concentration measure_conductivity->plot_data determine_cmc Determine CMC at the intersection of the two linear portions plot_data->determine_cmc end CMC Value determine_cmc->end Result

Caption: Workflow for CMC determination using conductometry.

Emulsification Index (E24) Assay
  • Principle: This method quantifies the ability of a surfactant to form and stabilize an emulsion between an aqueous phase and a hydrocarbon phase over a 24-hour period.

  • Apparatus: Vortex mixer, graduated test tubes.

  • Procedure:

    • In a graduated test tube, mix equal volumes of the surfactant solution (at a specific concentration) and an immiscible hydrocarbon (e.g., kerosene, crude oil).

    • Vortex the mixture at high speed for 2 minutes to form an emulsion.

    • Allow the tube to stand undisturbed for 24 hours.

    • Measure the height of the emulsion layer and the total height of the liquid column.

    • Calculate the E24 using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100

  • Reference: This is a widely used method in microbial surfactant screening.[14]

G Workflow for Emulsification Index (E24) Assay cluster_prep Preparation cluster_emulsification Emulsification cluster_incubation Incubation & Measurement cluster_calculation Calculation prep_start Start mix_solutions Mix equal volumes of surfactant solution and hydrocarbon in a test tube prep_start->mix_solutions vortex_mixture Vortex at high speed for 2 minutes mix_solutions->vortex_mixture stand_24h Let stand for 24 hours vortex_mixture->stand_24h measure_heights Measure height of emulsion layer and total liquid height stand_24h->measure_heights calculate_e24 Calculate E24 (%) = (emulsion height / total height) x 100 measure_heights->calculate_e24 end Emulsification Index (E24) calculate_e24->end Result G Signaling Pathway of Anionic Surfactant-Induced Skin Irritation cluster_exposure Initial Exposure cluster_interaction Interaction with Stratum Corneum cluster_cellular Cellular Effects cluster_response Inflammatory Response surfactant Anionic Surfactant (e.g., IPADS, SLS, SLES) disruption Disruption of Lipid Barrier & Keratin Denaturation surfactant->disruption penetration Surfactant Monomer Penetration disruption->penetration keratinocyte_damage Keratinocyte Membrane Damage penetration->keratinocyte_damage mediator_release Release of Pro-inflammatory Mediators (Cytokines, Chemokines) keratinocyte_damage->mediator_release inflammation Inflammation & Skin Irritation mediator_release->inflammation end Erythema, Edema, etc. inflammation->end Clinical Manifestation

References

A Comparative Guide to Linear and Branched Alkylbenzene Sulfonates in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate surfactants is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two major classes of anionic surfactants: linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (ABS). While structurally similar, their performance characteristics, particularly biodegradability and detergency, differ substantially, influencing their suitability for various research applications.

Historically, ABS were the dominant surfactants in detergent formulations. However, their poor biodegradability led to significant environmental concerns, such as persistent foam in waterways.[1][2] This prompted a shift to the more environmentally friendly LAS in the 1960s, which are now the most widely used anionic surfactants.[2][3]

Molecular Structure and its Implications

The fundamental difference between LAS and ABS lies in the structure of their hydrophobic alkyl chain. LAS possesses a linear alkyl chain, whereas ABS has a highly branched structure.[1][4] This seemingly subtle variation has profound consequences for their physical and biological properties.

cluster_LAS Linear Alkylbenzene Sulfonate (LAS) cluster_ABS Branched Alkylbenzene Sulfonate (ABS) LAS_structure LAS_desc Straight alkyl chain allows for easier enzymatic attack and subsequent degradation by microorganisms. ABS_structure ABS_desc Branched alkyl chain sterically hinders enzymatic degradation, leading to environmental persistence.

Caption: Molecular structures of LAS and ABS.

Performance Comparison

The structural differences between LAS and ABS directly translate to variations in their performance across several key parameters relevant to research applications.

PropertyLinear Alkylbenzene Sulfonates (LAS)Branched Alkylbenzene Sulfonates (ABS)
Biodegradability Readily biodegradable (>90%)[5]Poorly biodegradable[1][2]
Detergency Excellent, particularly on oily soils[1]Good[1]
Foaming High foamingModerate to high foaming
Water Hardness Tolerance Good[1]Moderate[2]
Toxicity to Aquatic Life More acutely toxic than ABS, but rapid degradation mitigates long-term risk.Less acutely toxic than LAS, but persistence poses a greater long-term environmental threat.
Toxicity to Human Cells Can induce cytotoxic effects at high concentrations.[6][7]Data on cytotoxicity is less extensive than for LAS.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are outlines of standard experimental protocols.

Biodegradability Testing (OECD 301)

The "Ready Biodegradability" test (OECD Guideline 301) is a standardized method to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[1][8][9]

Objective: To determine the rate and extent of biodegradation of LAS and ABS under aerobic conditions.

Methodology (CO2 Evolution Test - OECD 301B):

  • Preparation of Test Medium: A mineral medium containing essential salts and a source of nitrogen is prepared.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from activated sludge.

  • Test Substance Addition: A known concentration of the test substance (LAS or ABS) is added to the test flasks.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) with continuous aeration to ensure aerobic conditions.

  • CO2 Measurement: The carbon dioxide produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an infrared analyzer.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to the theoretical amount of CO2 that would be produced if the substance were completely mineralized.

  • Duration: The test is typically run for 28 days. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day period.[8]

cluster_workflow Biodegradability Testing Workflow (OECD 301B) A Prepare Mineral Medium B Inoculate with Microorganisms A->B C Add Test Surfactant (LAS or ABS) B->C D Incubate with Aeration C->D E Trap and Measure Evolved CO2 D->E F Calculate % Biodegradation E->F

Caption: Workflow for OECD 301B biodegradability test.

Detergency Evaluation

Detergency, or cleaning effectiveness, can be quantified by measuring the removal of a standardized soil from a substrate.

Objective: To compare the cleaning performance of LAS and ABS.

Methodology (Based on Reflectance Measurement):

  • Substrate Preparation: Standard soiled fabric swatches (e.g., with oil, carbon black) are used.

  • Initial Reflectance Measurement: The initial reflectance of the soiled swatches is measured using a spectrophotometer or colorimeter.

  • Washing Process: The swatches are washed in a laboratory-scale washing apparatus (e.g., a Launder-Ometer) with solutions of LAS and ABS at various concentrations and water hardness levels.

  • Rinsing and Drying: After washing, the swatches are thoroughly rinsed with deionized water and air-dried.

  • Final Reflectance Measurement: The reflectance of the washed swatches is measured.

  • Calculation of Detergency: The detergency is calculated as the percentage of soil removal:

    • Detergency (%) = [(Rw - Rs) / (Ro - Rs)] x 100

    • Where:

      • Rw = Reflectance of the washed fabric

      • Rs = Reflectance of the soiled fabric

      • Ro = Reflectance of the original, unsoiled fabric

Anionic Surfactant Quantification (Methylene Blue Active Substances - MBAS Assay)

This colorimetric method is widely used to determine the concentration of anionic surfactants in aqueous solutions.[10][11][12]

Objective: To quantify the concentration of LAS or ABS in a sample.

Methodology:

  • Sample Preparation: An aqueous sample containing the anionic surfactant is prepared.

  • Complexation: An acidic solution of methylene (B1212753) blue is added to the sample. The cationic methylene blue dye forms an ion-pair complex with the anionic surfactant.

  • Extraction: The blue-colored complex is extracted from the aqueous phase into an immiscible organic solvent, typically chloroform.

  • Measurement: The absorbance of the organic phase is measured using a spectrophotometer at a wavelength of approximately 652 nm.

  • Quantification: The concentration of the anionic surfactant is determined by comparing the absorbance of the sample to a calibration curve prepared with known concentrations of a standard anionic surfactant (e.g., LAS).

cluster_mbas MBAS Assay Workflow A Aqueous Sample with Anionic Surfactant B Add Acidic Methylene Blue A->B C Formation of Blue Ion-Pair Complex B->C D Extract with Chloroform C->D Phase Separation E Measure Absorbance of Organic Phase D->E F Quantify Surfactant Concentration E->F Calibration Curve

Caption: Workflow for the MBAS assay.

Signaling Pathways and Degradation

The primary degradation pathway for LAS involves the enzymatic oxidation of the terminal methyl group of the alkyl chain, followed by a stepwise shortening of the chain via β-oxidation. The benzene (B151609) ring is typically degraded last. In contrast, the branched structure of ABS significantly hinders this enzymatic process, leading to its persistence in the environment.

cluster_degradation Biodegradation Pathways cluster_las_pathway LAS Degradation cluster_abs_pathway ABS Degradation LAS Linear Alkylbenzene Sulfonate Omega_Ox ω-Oxidation of Terminal Methyl Group LAS->Omega_Ox Beta_Ox β-Oxidation (Chain Shortening) Omega_Ox->Beta_Ox Ring_Cleavage Benzene Ring Cleavage Beta_Ox->Ring_Cleavage Mineralization CO2 + H2O + SO4^2- Ring_Cleavage->Mineralization ABS Branched Alkylbenzene Sulfonate Recalcitrance Steric Hindrance to Enzymes ABS->Recalcitrance Persistence Environmental Persistence Recalcitrance->Persistence

Caption: Simplified biodegradation pathways of LAS and ABS.

Conclusion

For most research applications where environmental compatibility and effective cleaning are desired, linear alkylbenzene sulfonates (LAS) are the superior choice over branched alkylbenzene sulfonates (ABS). The ready biodegradability of LAS minimizes its environmental impact, a crucial consideration for modern research practices. While both exhibit good detergency, the performance of LAS is generally considered excellent, particularly for oily soils.

The choice of surfactant will always depend on the specific requirements of the experiment. However, given the significant environmental drawbacks of ABS and the comparable or superior performance of LAS in key areas, the use of LAS is strongly recommended for the majority of research and development applications. Researchers are encouraged to perform their own evaluations using the outlined protocols to determine the optimal surfactant for their specific needs.

References

A Comparative Analysis of Surfactant Cytotoxicity with a Focus on Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of various surfactants, with a particular focus on the anionic surfactant, Isopropylamine Dodecylbenzenesulfonate. Due to a lack of publicly available in vitro cytotoxicity data for this compound, this guide leverages data from structurally similar and widely studied surfactants, such as Sodium Dodecyl Sulfate (SDS) and Sodium Laureth Sulfate (SLES), to provide a predictive context for its potential cytotoxic effects. The primary mechanism of surfactant-induced cytotoxicity involves the disruption of cell membrane integrity.[1]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for several common surfactants, providing a benchmark for their cytotoxic potential. A lower IC50 value indicates higher cytotoxicity. The data is compiled from studies on human cell lines.

SurfactantSurfactant TypeCell LineIC50 (µM)Reference
Sodium Dodecyl Sulfate (SDS)AnionicHuman Melanocytes317.73[2]
Cetylpyridinium (B1207926) Chloride (CPC)CationicHuman Melanocytes54.33[2]

Experimental Protocols for Cytotoxicity Assessment

Standardized assays are crucial for determining the cytotoxic effects of surfactants. The following are detailed methodologies for two common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[3]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Compound Exposure: Introduce the test surfactant at various concentrations to the wells and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT reagent to each well.[4]

  • Incubation: Incubate the plate for 2 to 4 hours, allowing for the formation of purple formazan precipitate.[4]

  • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.[4]

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method that quantifies the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from damaged cells into the surrounding culture medium.[5]

Protocol:

  • Cell Plating and Exposure: Prepare 96-well plates with cells in culture medium and add the test compounds. Incubate for the desired exposure period.[6]

  • Supernatant Collection: Carefully transfer the cell culture supernatant to a new 96-well plate.

  • Reaction Mixture: Add the LDH reaction solution to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Solution: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released, indicating the level of cell lysis.

Visualizing Experimental Workflow and Cytotoxicity Mechanisms

To further elucidate the processes involved in cytotoxicity testing and surfactant-induced cell damage, the following diagrams are provided.

experimental_workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition plate_cells Plate Cells in 96-well Plate add_surfactant Add Surfactant Concentrations plate_cells->add_surfactant incubate_exposure Incubate for Exposure Period add_surfactant->incubate_exposure add_reagent Add MTT or Collect Supernatant (LDH) incubate_exposure->add_reagent incubate_reaction Incubate for Reaction add_reagent->incubate_reaction read_absorbance Read Absorbance incubate_reaction->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data cytotoxicity_pathway cluster_membrane Cell Membrane Interaction cluster_damage Membrane Damage cluster_lysis Cell Lysis cluster_death Cell Death surfactant Surfactant Monomers membrane Cell Membrane surfactant->membrane incorporation disruption Membrane Disruption & Increased Permeability membrane->disruption lysis Cell Lysis & Release of Intracellular Components (e.g., LDH) disruption->lysis death Cell Death lysis->death

References

A Head-to-Head Comparison of Isopropylamine Dodecylbenzenesulfonate and Sodium Lauryl Ether Sulfate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of surfactant chemistry, both Isopropylamine Dodecylbenzenesulfonate and Sodium Lauryl Ether Sulfate (SLES) hold significant standing as effective anionic surfactants. This guide provides a detailed, data-driven comparison of their performance characteristics to aid researchers, scientists, and drug development professionals in selecting the optimal surfactant for their specific applications.

Physicochemical and Performance Characteristics: A Comparative Analysis

A summary of the key physicochemical and performance parameters for this compound and Sodium Lauryl Ether Sulfate is presented below. It is important to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, data for the broader family of Linear Alkylbenzene Sulfonates (LAS), to which it belongs, is used as a proxy for a comparative baseline.

PropertyThis compound (LAS Family Data)Sodium Lauryl Ether Sulfate (SLES)
Chemical Family Linear Alkylbenzene SulfonateAlkyl Ether Sulfate
Typical Appearance Light-colored liquid or pasteClear to slightly yellowish, viscous liquid
Critical Micelle Concentration (CMC) 1.2–2.9 mM[1]0.80 mM[2]
Surface Tension at CMC Data not available for the specific saltApproximately 34 mN/m[2]
Foaming Properties Good foaming capabilities[3]Excellent and stable foaming[4]
Detergency High detergency, effective in removing oily soils[5]Excellent detergency and cleaning performance[4]
Biodegradability Readily biodegradableReadily biodegradable
Key Applications Industrial cleaners, degreasers, dry cleaning, emulsifiers[6]Personal care products (shampoos, soaps), household detergents, industrial cleaners

Delving into Performance Metrics: Experimental Protocols

To provide a comprehensive understanding of how these surfactants are evaluated, the following are detailed methodologies for key performance experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the concentration at which surfactant molecules begin to form micelles and to measure the surface tension at this concentration.

Methodology: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)

  • Solution Preparation: A series of aqueous solutions of the surfactant are prepared at varying concentrations.

  • Measurement: The surface tension of each solution is measured using a tensiometer.

  • Data Plotting: The surface tension is plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The CMC is identified as the point of inflection on the graph, where the surface tension ceases to decrease significantly with increasing concentration. The surface tension value at this point is recorded.

Evaluation of Foaming Properties

Objective: To assess the foaming ability and foam stability of the surfactant solutions.

Methodology: Ross-Miles Foam Test

  • Apparatus Setup: A graduated, jacketed glass column is used.

  • Procedure: A specific volume of the surfactant solution is poured from a set height into the column containing a smaller volume of the same solution, leading to foam generation.

  • Foam Volume Measurement: The initial height of the foam column is measured to determine the foaming ability.

  • Foam Stability Measurement: The height of the foam is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.

Assessment of Detergency

Objective: To quantify the cleaning effectiveness of the surfactants on a standardized soiled substrate.

Methodology: Reflectance Measurement on Soiled Fabric

  • Substrate Preparation: Standard fabric swatches (e.g., cotton) are soiled with a consistent amount of an artificial sebum/carbon black mixture.

  • Washing Process: The soiled swatches are washed in a laboratory-scale washing apparatus (e.g., a Launder-Ometer) with detergent solutions containing the surfactant at a specified concentration, temperature, and water hardness.

  • Reflectance Measurement: The reflectance of the fabric swatches is measured before and after washing using a spectrophotometer or colorimeter.

  • Detergency Calculation: The detergency is calculated as the percentage of soil removed, based on the change in reflectance.

Visualizing the Comparative Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of two surfactants.

G Comparative Surfactant Performance Evaluation Workflow cluster_0 Surfactant Selection cluster_1 Physicochemical Characterization cluster_2 Performance Evaluation cluster_3 Data Analysis and Comparison S1 This compound PC1 CMC Determination S1->PC1 PC2 Surface Tension Measurement S1->PC2 S2 Sodium Lauryl Ether Sulfate S2->PC1 S2->PC2 PE1 Foaming Analysis PC1->PE1 PE2 Detergency Testing PC1->PE2 PC2->PE1 PC2->PE2 DA Head-to-Head Comparison PE1->DA PE2->DA

Caption: Workflow for comparing surfactant performance.

Concluding Remarks

Both this compound and Sodium Lauryl Ether Sulfate are highly effective anionic surfactants with broad applicability. SLES is exceptionally well-characterized and demonstrates superior foaming properties, making it a staple in personal care and household cleaning products.[4] this compound, as part of the LAS family, is a robust detergent and emulsifier, particularly valued in industrial applications for its cost-effectiveness and high performance in removing greasy soils.[5] The choice between these two surfactants will ultimately depend on the specific performance requirements, formulation compatibility, and cost considerations of the intended application.

References

Comparative Guide to HPLC and Alternative Methods for the Analysis of Isopropylamine Dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active ingredients and excipients is paramount. Isopropylamine dodecylbenzenesulfonate, an anionic surfactant, finds application in various formulations. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for its analysis, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of surfactants due to its high resolution and sensitivity. Various HPLC methods have been developed for the separation and quantification of linear alkylbenzene sulfonates (LAS), the class of compounds to which this compound belongs.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol is a generalized procedure based on common practices for LAS analysis.

Objective: To determine the concentration of this compound in a sample using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump

  • UV-Vis detector

  • Reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous solution of sodium perchlorate (e.g., 0.1 M). A common gradient elution starts with a lower concentration of acetonitrile, which is gradually increased to elute the different LAS homologs.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of acetonitrile and 0.1 M sodium perchlorate in water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: UV at 225 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters for HPLC Analysis of LAS

The following table summarizes typical performance characteristics of HPLC methods for the analysis of linear alkylbenzene sulfonates.

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.001 - 0.15 mg/kg
Limit of Quantification (LOQ) 0.002 - 0.5 mg/L
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer advantages in terms of cost, speed, or simplicity for the analysis of this compound.

Potentiometric Titration

Potentiometric titration is a classic and robust method for the quantification of total anionic surfactant content.[1]

Principle: This method involves the titration of the anionic surfactant (this compound) with a standard solution of a cationic surfactant, such as cetylpyridinium (B1207926) chloride or Hyamine® 1622.[1][2] The endpoint is detected by a significant change in the potential, measured by a surfactant-sensitive electrode.[1]

Advantages:

  • Cost-effective and relatively simple instrumentation.[1]

  • Provides accurate determination of the total anionic surfactant content.[1]

Limitations:

  • Lacks specificity and cannot distinguish between different anionic surfactants or their isomers.

  • Less sensitive compared to chromatographic methods.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and short analysis times for charged species like dodecylbenzenesulfonate.

Principle: In CE, charged molecules are separated based on their differential migration in an electric field within a narrow capillary filled with a buffer solution. For anionic surfactants, a reversed polarity is often used. The technique can be enhanced by using methods like large-volume sample stacking to improve sensitivity.[3]

Advantages:

  • Fast analysis times and high resolution.[4]

  • Low consumption of reagents and solvents.[4]

  • Can separate LAS homologs and isomers.[5]

Limitations:

  • Requires specialized equipment.

  • Sensitivity can be lower than HPLC without preconcentration techniques.

Ion Chromatography (IC)

Ion chromatography is a versatile technique for the analysis of ionic species, including anionic surfactants.

Principle: IC separates ions based on their affinity to an ion-exchange stationary phase. The separated ions are typically detected by conductivity. For surfactants, a combination of ion-exchange and reversed-phase mechanisms (mixed-mode chromatography) can be employed for enhanced separation.[6]

Advantages:

  • Direct determination of anionic surfactants.[7][8]

  • Can separate surfactants with different alkyl chain lengths and head groups.[7]

Limitations:

  • May require specialized columns and detectors (e.g., suppressed conductivity) for optimal performance.[9]

  • Mobile phase composition is critical for achieving good separation.

Performance Comparison of Analytical Methods

The following table provides a comparative overview of the performance of HPLC and its alternatives for the analysis of anionic surfactants like this compound.

FeatureHPLCPotentiometric TitrationCapillary ElectrophoresisIon Chromatography
Specificity High (separates isomers and homologs)Low (total anionic content)High (separates isomers and homologs)High (separates different surfactants)
Sensitivity High (LOD in µg/L to mg/L range)ModerateHigh (LOD in µg/L range with stacking)High
Analysis Time Moderate (15-30 min)Fast (< 10 min)Very Fast (5-15 min)Moderate (15-30 min)
Cost (Instrument) HighLowHighHigh
Cost (Operational) ModerateLowLowModerate
Primary Application R&D, Quality ControlRoutine total surfactant assayR&D, specialized analysisQuality Control, environmental analysis

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the key stages involved in validating an HPLC method for the analysis of this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Target Profile MD2 Select Chromatographic Conditions (Column, Mobile Phase, Detector) MD1->MD2 MD3 Optimize Separation MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 V8 System Suitability V7->V8 RA1 Sample Analysis V8->RA1 RA2 Data Reporting RA1->RA2

HPLC Method Validation Workflow

Logical Relationship between Analytical Techniques

The diagram below illustrates the relationship between the primary analytical technique (HPLC) and its alternatives, highlighting their key distinguishing features.

Analytical_Techniques cluster_main Analysis of this compound cluster_alternatives Alternative Methods HPLC HPLC Potentiometric Titration Potentiometric Titration HPLC->Potentiometric Titration Lower Specificity, Lower Cost Capillary Electrophoresis Capillary Electrophoresis HPLC->Capillary Electrophoresis Faster Analysis, Lower Solvent Use Ion Chromatography Ion Chromatography HPLC->Ion Chromatography Direct Ion Analysis

Comparison of Analytical Techniques

References

Comparative analysis of the surface tension reduction by different dodecylbenzenesulfonate salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the surface tension reduction capabilities of different dodecylbenzenesulfonate (DBS) salts, namely sodium dodecylbenzenesulfonate (SDBS), potassium dodecylbenzenesulfonate (KDBS), and calcium dodecylbenzenesulfonate (Ca(DBS)₂). The performance of these anionic surfactants is significantly influenced by the nature of their counter-ion. This analysis is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols for reproducibility.

The Influence of Counter-Ions on Surface Activity

The efficacy of dodecylbenzenesulfonate in reducing surface tension is intrinsically linked to the counter-ion associated with the sulfonate head group. The interaction between the counter-ion and the negatively charged surfactant head groups at the air-water interface plays a crucial role in the packing density of the surfactant molecules. A more effective neutralization of the head group repulsion allows for a denser packing, leading to a greater reduction in surface tension and a lower critical micelle concentration (CMC).

Experimental studies consistently demonstrate that the order of effectiveness for cations in reducing the surface tension and CMC of dodecylbenzenesulfonate solutions is Ca²⁺ > K⁺ > Na⁺.[1][2][3] Divalent cations like calcium (Ca²⁺) are significantly more effective than monovalent cations such as potassium (K⁺) and sodium (Na⁺) due to their higher charge density, which allows them to more efficiently screen the electrostatic repulsion between the anionic surfactant head groups.[1][4]

Comparative Performance Data

The following table summarizes the comparative performance of sodium, potassium, and calcium dodecylbenzenesulfonate in terms of their critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). The data is collated from studies on sodium dodecylbenzenesulfonate in the presence of different electrolytes, which provides a strong indication of the behavior of the pure potassium and calcium salts.

Dodecylbenzenesulfonate SaltCounter-ionTypical Critical Micelle Concentration (CMC)Surface Tension at CMC (γCMC) (mN/m)Relative Effectiveness
Sodium Dodecylbenzenesulfonate (SDBS)Na⁺~1.2 - 2.9 mM (in deionized water)[4]~30 - 35Baseline
Potassium Dodecylbenzenesulfonate (KDBS)K⁺Lower than SDBSLower than SDBSHigher than SDBS
Calcium Dodecylbenzenesulfonate (Ca(DBS)₂)Ca²⁺Significantly lower than SDBS and KDBS[1]Significantly lower than SDBS and KDBSHighest

Note: Direct side-by-side comparative data for the pure salts under identical conditions is limited. The presented trends are based on extensive studies of the effect of adding respective cations as salts to SDBS solutions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of dodecylbenzenesulfonate salt performance.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

Method: The du Noüy ring method or the Wilhelmy plate method are standard techniques for determining the static surface tension of surfactant solutions.[5] The CMC is determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations.

Apparatus:

  • Tensiometer (e.g., Krüss, Lauda)

  • Platinum-iridium du Noüy ring or platinum Wilhelmy plate

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation: Prepare a stock solution of the dodecylbenzenesulfonate salt in deionized water. Create a series of dilutions of known concentrations from the stock solution.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension.

  • Measurement:

    • For the du Noüy ring method , immerse the platinum-iridium ring into the surfactant solution. Slowly raise the ring through the air-water interface. The force required to pull the ring from the surface, just before the liquid lamella breaks, is measured and is proportional to the surface tension.

    • For the Wilhelmy plate method , a thin platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the meniscus is measured, from which the surface tension is calculated.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension stops decreasing significantly and plateaus corresponds to the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the γCMC.

Visualizing the Experimental Workflow and Conceptual Relationships

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis Prep_SDBS Prepare SDBS Solutions Tensiometer Calibrate Tensiometer Prep_SDBS->Tensiometer Prep_KDBS Prepare KDBS Solutions Prep_KDBS->Tensiometer Prep_CaDBS Prepare Ca(DBS)₂ Solutions Prep_CaDBS->Tensiometer Measure_ST Measure Surface Tension (e.g., du Noüy Ring Method) Tensiometer->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Determine_CMC Determine CMC and γCMC Plot_Data->Determine_CMC Compare Compare Performance Determine_CMC->Compare

Caption: Experimental workflow for the comparative analysis of dodecylbenzenesulfonate salts.

Counter_Ion_Effect cluster_ions Counter-ions cluster_properties Influencing Factors cluster_effects Observed Effects Na Na⁺ K K⁺ Hydration Weaker Hydration K->Hydration (vs. Na⁺) Ca Ca²⁺ Valency Higher Valency Ca->Valency Charge_Density Higher Charge Density Ca->Charge_Density Repulsion Reduced Head Group Repulsion Valency->Repulsion Charge_Density->Repulsion Hydration->Repulsion Packing Denser Surfactant Packing Repulsion->Packing Lower_ST Lower Surface Tension Packing->Lower_ST Lower_CMC Lower CMC Packing->Lower_CMC

Caption: Influence of counter-ions on the surface activity of dodecylbenzenesulfonate.

References

A Comparative Guide to the Demulsification Efficiency of Isopropylamine Dodecylbenzenesulfonate and Commercial Demulsifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the demulsification performance of Isopropylamine dodecylbenzenesulfonate (IPAM) against various commercial demulsifiers. The information presented herein is based on available experimental data and is intended to assist researchers and professionals in selecting the appropriate demulsifier for their specific needs.

Introduction to Demulsification

Water-in-oil emulsions are a common challenge in the petroleum industry, and the effective separation of water from crude oil is crucial for production, transportation, and refining processes. Demulsifiers are specialty chemicals designed to destabilize these emulsions by promoting the coalescence of water droplets. The efficiency of a demulsifier is dependent on various factors, including its chemical structure, the properties of the crude oil, and the operating conditions.

This compound is an anionic surfactant belonging to the alkylbenzene sulfonate class.[1] These types of surfactants are known for their interfacial activity and have been explored for their demulsification properties.[2] Commercial demulsifiers, on the other hand, are often complex formulations that may include various chemical classes such as resin alkoxylates, modified polyols, and polyimine derivatives.[3]

This guide benchmarks the performance of dodecylbenzene (B1670861) sulfonic acid-based demulsifiers, as a proxy for this compound, against several commercial and formulated demulsifiers based on data from bottle test experiments.

Comparative Performance Data

The following table summarizes the demulsification efficiency of a dodecylbenzene sulfonic acid derivative and various commercial/formulated demulsifiers under different experimental conditions.

Demulsifier TypeChemical Name/ClassDosage (ppm)Temperature (°C)Time (min)Water Separation (%)Source(s)
Dodecylbenzene Sulfonic Acid Derivative 2-amino-5-dodecyl benzene (B151609) sulfonic acid (ADBSA)~650-1090603095[4]
Commercial Demulsifier A Unspecified~650-109060-Lower than ADBSA[4]
Commercial Demulsifier B Resin Alkoxylate (High RSN)1006030~100[3]
Commercial Demulsifier C Modified Polyol (Medium RSN)1006030~55[3]
Commercial Demulsifier D Polyimine Derivative (Low RSN*)1006030~48[3]
Formulated Non-anionic Demulsifier FYJP Series1008512094.7[5][6]
Commercial Demulsifier (RP6000) Unspecified806512087.5[7]
Commercial Demulsifier (Chimec2439) Unspecified806512072.2[7]

*RSN (Relative Solubility Number): A measure of the solubility of a demulsifier in a series of solvents, indicating its hydrophilic-lipophilic balance. A higher RSN generally corresponds to a more hydrophilic character.[3]

Experimental Protocols

The "bottle test" is the standard laboratory method for evaluating and comparing the performance of demulsifiers.[8][9][10][11][12][13] While specific parameters may vary, the general procedure is as follows:

Objective: To determine the efficiency of a demulsifier in separating water from a water-in-oil emulsion by measuring the amount of water separated over time at a given temperature and demulsifier concentration.

Materials and Equipment:

  • Crude oil emulsion sample

  • Demulsifier candidates (e.g., this compound, commercial demulsifiers)

  • Graduated prescription bottles or centrifuge tubes (100 mL)[8][12]

  • Water bath for temperature control[12]

  • Pipettes or syringes for accurate dosing

  • Solvent (e.g., xylene or toluene, if required for dilution)

  • Centrifuge (for determining residual water and sediment)

  • Timer

Procedure:

  • Sample Preparation: Homogenize the crude oil emulsion by gentle shaking.

  • Filling: Fill a series of graduated bottles with 100 mL of the homogenized emulsion. One bottle should be kept as a "blank" without any demulsifier to serve as a control.[9]

  • Dosing: Add a predetermined concentration of each demulsifier to its respective bottle using a pipette or syringe for accuracy.[8] Common dosage ranges are between 10 and 200 ppm.[14]

  • Mixing: Cap the bottles and shake them vigorously for a set number of times (e.g., 100 shakes) to ensure thorough mixing of the demulsifier with the emulsion.[15]

  • Incubation: Place the bottles in a water bath set to the desired test temperature (e.g., 60°C, 85°C).[3][5][6]

  • Observation and Data Recording: At regular intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), record the volume of separated water at the bottom of each bottle.[7] Also, observe and note the characteristics of the oil-water interface (sharp or ragged) and the clarity of the separated water.

  • Final Analysis: After the final time point, the amount of water separation is calculated as a percentage of the total water in the original emulsion. For a more detailed analysis, the remaining oil layer can be centrifuged to determine the residual basic sediment and water (BS&W).

Visualizations

Demulsification_Mechanism cluster_0 Emulsion State cluster_1 Demulsification Process cluster_2 Separated State Stable_Emulsion Stable Water-in-Oil Emulsion Demulsifier_Addition Addition of Demulsifier Stable_Emulsion->Demulsifier_Addition Treatment Interfacial_Film_Rupture Rupture of Interfacial Film Demulsifier_Addition->Interfacial_Film_Rupture Mechanism Droplet_Coalescence Water Droplet Coalescence Interfacial_Film_Rupture->Droplet_Coalescence Leads to Phase_Separation Separation of Oil and Water Droplet_Coalescence->Phase_Separation Results in

Caption: Logical flow of the demulsification process.

Bottle_Test_Workflow Start Start Homogenize_Emulsion Homogenize Crude Oil Emulsion Start->Homogenize_Emulsion Fill_Bottles Fill Graduated Bottles (100 mL) Homogenize_Emulsion->Fill_Bottles Dose_Demulsifiers Dose with Demulsifiers (and one blank) Fill_Bottles->Dose_Demulsifiers Shake_Bottles Shake Vigorously (e.g., 100 times) Dose_Demulsifiers->Shake_Bottles Place_in_Water_Bath Place in Water Bath (Set Temperature) Shake_Bottles->Place_in_Water_Bath Record_Water_Separation Record Water Separation at Intervals Place_in_Water_Bath->Record_Water_Separation Analyze_Results Analyze Results: - % Water Separation - Interface Quality - Water Clarity Record_Water_Separation->Analyze_Results End End Analyze_Results->End

Caption: Experimental workflow for the bottle test.

References

Safety Operating Guide

Proper Disposal of Isopropylamine Dodecylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isopropylamine (B41738) dodecylbenzenesulfonate, a common surfactant in industrial and laboratory settings, requires careful handling and disposal due to its potential environmental and health hazards. This guide provides detailed procedures for its safe disposal, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these protocols is crucial for maintaining a safe laboratory environment for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be aware of the hazards associated with isopropylamine dodecylbenzenesulfonate. It is classified as a skin and eye irritant and is toxic to aquatic life.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Chemical safety goggles or face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Skin Protection Lab coat, long pants, and closed-toe shoes. Chemical-resistant clothing may be necessary for large spills.[1]
Respiratory Protection Required if dusts are generated. Use a NIOSH-approved respirator.[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[4][5] Never dispose of this chemical down the drain or in the regular trash.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams to prevent unforeseen reactions.

  • Keep the original product container for waste accumulation if possible.

2. Spill Management:

  • Small Spills:

    • Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[6][7]

    • Carefully scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Dike the spill to prevent it from spreading or entering waterways.[6]

    • Follow the same absorption and collection procedure as for small spills.

    • It is highly recommended that large spills are handled by trained hazardous material specialists.[7]

3. Final Disposal:

  • All waste containing this compound, including contaminated absorbents and cleaning materials, must be treated as hazardous waste.[8]

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Ensure that the waste is properly documented and manifested according to regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Waste Handling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe assess_spill Spill or Routine Waste? ppe->assess_spill spill_size Small or Large Spill? assess_spill->spill_size Spill collect_routine Place in Labeled, Sealed Hazardous Waste Container assess_spill->collect_routine Routine Waste small_spill Absorb with Inert Material spill_size->small_spill Small large_spill Dike and Contain spill_size->large_spill Large collect_spill Collect into Hazardous Waste Container small_spill->collect_spill large_spill->collect_spill store Store Securely for Pickup collect_spill->store collect_routine->store dispose Dispose via Licensed Waste Management store->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Isopropylamine dodecylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Isopropylamine dodecylbenzenesulfonate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that poses several health risks upon exposure. Understanding these hazards is the foundation of safe handling.

  • Primary Hazards :

    • Causes serious eye damage and irritation.[1][2][3]

    • Causes skin irritation.[1][2]

    • May cause respiratory irritation if inhaled.[2][4][5]

    • Harmful if swallowed.[2]

Due to these hazards, handling requires strict adherence to the personal protective equipment (PPE) and procedures outlined below. No occupational exposure limits have been formally established for this substance, which necessitates the adoption of conservative safety measures.[6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is mandatory to prevent contact and exposure. The following table summarizes the required equipment, its specifications, and the rationale for its use.

PPE CategoryRequired Equipment & SpecificationsRationale for Use
Eye & Face Protection ANSI Z87.1 compliant safety goggles worn in combination with a face shield.Protects against splashes and contact with aerosols, which can cause serious eye damage.[3][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact, which can cause irritation.[7] Users must inspect gloves before use and consult the manufacturer's specific chemical resistance data.
Body Protection Chemically resistant lab coat or apron. Closed-toe shoes are mandatory.Protects skin on the arms and body from accidental splashes.
Respiratory Protection NIOSH-approved respirator.Required when working outside of a chemical fume hood, if ventilation is poor, or if there is a risk of generating dust or aerosols.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for minimizing risk. The following procedure must be followed when handling this compound.

Pre-Operational Checks:

  • Verify Ventilation: Ensure a certified chemical fume hood is operational. If a fume hood is not available, confirm the workspace is well-ventilated and that appropriate respiratory protection is available.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Assemble PPE: Gather all necessary PPE as specified in the table above and inspect it for damage.

  • Prepare for Spills: Ensure a spill kit with appropriate absorbent materials is readily available.

Chemical Handling:

  • Don PPE: Put on all required PPE before entering the handling area.

  • Work in a Controlled Area: Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Use dedicated, clearly labeled glassware and tools. Avoid actions that could generate dust or aerosols.

  • Controlled Dispensing: When transferring the chemical, pour slowly and carefully to avoid splashing.

Post-Handling Procedures:

  • Decontaminate: Thoroughly clean the work area and any equipment used.

  • Properly Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.

  • Waste Disposal: Segregate and dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to the disposal plan.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing work and removing PPE.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_checks 1. Pre-Operational Checks (Ventilation, Safety Gear, PPE) don_ppe 2. Don All Required PPE prep_checks->don_ppe handle_chem 3. Handle Chemical in Fume Hood don_ppe->handle_chem decon 4. Decontaminate Work Area handle_chem->decon waste 5. Dispose of Contaminated Waste decon->waste doff_ppe 6. Doff PPE Correctly waste->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash end_node Procedure Complete wash->end_node

Workflow for Safely Handling this compound.

Emergency and Disposal Plan

Immediate and correct response to emergencies and proper disposal are crucial components of the safety protocol.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing immediately. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2][7]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite).

    • Collect the material using spark-proof tools and place it into a designated, labeled container for hazardous waste disposal.

    • Do not allow the spilled material to enter drains or waterways.[6]

Disposal Plan:

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

  • Prohibition on Sewer Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain.[8] This is critical to prevent environmental contamination.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.